molecular formula C7H4ClIO B154996 3-Iodobenzoyl chloride CAS No. 1711-10-0

3-Iodobenzoyl chloride

Katalognummer: B154996
CAS-Nummer: 1711-10-0
Molekulargewicht: 266.46 g/mol
InChI-Schlüssel: DTELTOREECFDBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodobenzoyl chloride is a versatile reagent prized in organic synthesis for introducing the 3-iodobenzoyl moiety. Its primary research application is as a key building block in the synthesis of complex molecules, particularly through esterification and amidation reactions to create esters and amides for further study . This compound is especially valuable in the preparation of hypervalent iodine reagents, such as benziodazolones, which are cyclic iodine(III) species used as efficient oxidants and atom-transfer reagents . These reagents, synthesized from iodobenzamides derived from this compound, demonstrate superior performance in coupling reactions, enabling the direct aroylation of alcohols and amines to form esters and amides of 3-chlorobenzoic acid . Furthermore, iodinated benzamide derivatives are of significant interest in medicinal chemistry for the development of radioiodinated ligands, which are useful for the selective localization and activity determination of biological targets like monoamine oxidase B (MAO-B) . As an acylating agent, this compound provides researchers with a critical handle for further functionalization, making it an essential tool for constructing diverse libraries of compounds in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTELTOREECFDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169012
Record name 3-Iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-10-0
Record name 3-Iodobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1711-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1711-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-IODOBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F9HN364B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzoyl Chloride (CAS: 1711-10-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodobenzoyl chloride (CAS: 1711-10-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. This document details its physicochemical properties, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores its utility as a scaffold for the development of bioactive molecules, such as kinase inhibitors, and outlines relevant biological signaling pathways. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

This compound is an aromatic acyl chloride characterized by the presence of an iodine atom at the meta-position of the benzene (B151609) ring.[1] This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable building block in organic synthesis. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the iodine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions.[2] These dual functionalities allow for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1][3] It is soluble in common organic solvents like dichloromethane (B109758) and ether but is insoluble in water, with which it reacts.[1]

PropertyValueReferences
CAS Number 1711-10-0[4]
Molecular Formula C₇H₄ClIO[4]
Molecular Weight 266.46 g/mol [4]
Appearance Colorless to pale yellow liquid or low melting solid[1][3]
Melting Point 23-25 °C[3]
Boiling Point 150-160 °C / 302-320 °F[3]
Density 1.932 g/cm³[5]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water[1]
SMILES C1=CC(=CC(=C1)I)C(=O)Cl[4]
InChI Key DTELTOREECFDBC-UHFFFAOYSA-N[4]

Synthesis

The most common and established method for the synthesis of this compound is the chlorination of 3-Iodobenzoic acid.[3] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Synthesis 3-Iodobenzoic_acid 3-Iodobenzoic Acid 3-Iodobenzoyl_chloride This compound 3-Iodobenzoic_acid->3-Iodobenzoyl_chloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->3-Iodobenzoyl_chloride

General synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 3-Iodobenzoic Acid

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 mL per gram of acid).[4]

  • Heat the mixture to reflux for 30 minutes. The solid should dissolve, resulting in a dark brown solution.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting brown oil is crude this compound, which can often be used in subsequent steps without further purification.[4]

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to its two reactive sites: the acyl chloride and the aryl iodide. This allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Nucleophilic Acyl Substitution: Amide Bond Formation

The acyl chloride moiety readily reacts with nucleophiles such as amines to form amides. This reaction, often carried out under Schotten-Baumann conditions, is fundamental in medicinal chemistry for linking molecular fragments.

Amide_Formation 3-Iodobenzoyl_chloride This compound 3-Iodobenzamide (B1666170) 3-Iodobenzamide Derivative 3-Iodobenzoyl_chloride->3-Iodobenzamide Amine R-NH₂ Amine->3-Iodobenzamide Base Base (e.g., Pyridine) Base->3-Iodobenzamide HCl scavenger

General workflow for amide synthesis.

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

  • This compound

  • 2-Aminopyridine (B139424)

  • Pyridine (B92270) (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM in a separate flask and add it to a dropping funnel.

  • Add the this compound solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(pyridin-2-yl)-3-iodobenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the benzene ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from the 3-iodobenzoyl scaffold.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Aryl_Boronic_Acid Ar-B(OH)₂ Biaryl_Product Biaryl Product Aryl_Boronic_Acid->Biaryl_Product Pd catalyst, Base Terminal_Alkyne R-C≡CH Alkynyl_Product Alkynyl Product Terminal_Alkyne->Alkynyl_Product Pd/Cu catalyst, Base Alkene R-CH=CH₂ Alkenyl_Product Alkenyl Product Alkene->Alkenyl_Product Pd catalyst, Base 3-Iodobenzoyl_Derivative 3-Iodobenzoyl Derivative

Palladium-catalyzed cross-coupling reactions.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-iodobenzamide derivative with an arylboronic acid, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • N-substituted-3-iodobenzamide (e.g., from section 4.1.1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, DMF, or toluene/ethanol/water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask, add the N-substituted-3-iodobenzamide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired biaryl product.

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

Derivatives of 3-iodobenzamide are scaffolds of interest in the development of kinase inhibitors.[4] For instance, the 3-substituted benzamide (B126) core is structurally related to known Bcr-Abl tyrosine kinase inhibitors like Imatinib.[4] The ability to diversify the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.

A key signaling pathway often targeted in cancer therapy is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in components like BRAF.[1] Kinase inhibitors developed from scaffolds like 3-iodobenzamide can be designed to target kinases within this pathway.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Kinase Inhibitor (e.g., from 3-Iodobenzamide scaffold) Inhibitor->RAF Inhibitor->MEK

Targeting the RAS-RAF-MEK-ERK signaling pathway.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[3]

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[3] It is also moisture-sensitive and can release toxic gases upon hydrolysis.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly closed container in a cool, dry place, away from moisture.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[3]

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity allows for both nucleophilic acyl substitution and a variety of cross-coupling reactions, providing a powerful platform for the synthesis of complex and diverse molecular scaffolds. The ability to readily generate libraries of compounds from this starting material makes it an important tool for medicinal chemists in the pursuit of novel therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for introducing the 3-iodobenzoyl moiety into a wide array of molecules. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visual representation of a typical synthetic application.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

Physical PropertyValueUnitsConditions
Molecular Formula C₇H₄ClIO--
Molecular Weight 266.46 g/mol -
Appearance Colorless to pale yellow liquid or solid-Room Temperature
Melting Point 23-25°C-
Boiling Point 280.7°Cat 760 mmHg
159-160°Cat 23 mmHg
Density 1.932g/cm³-
Refractive Index 1.6415--
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); reacts with water--
Flash Point 123.6°C-

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical constants of this compound.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid phase and is a key indicator of purity.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, the determination should be performed at a sub-ambient temperature.

  • Crush a small amount of the solid sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

Boiling Point Determination (Micro Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure:

  • Place a few drops of liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube.

  • A slow, continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.

  • When a rapid and continuous stream of bubbles is observed, stop heating.

  • The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid this compound at the same temperature and record the mass (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable physical constant for liquid samples.[4][5]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue and solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C).

  • Clean the prism surfaces of the refractometer with a soft tissue and an appropriate solvent, then allow them to dry completely.

  • Using a dropper, apply a few drops of the liquid this compound onto the lower prism.

  • Close the prisms firmly.

  • Adjust the light source and the focus of the eyepiece until the dividing line between the light and dark fields is sharp and clear.

  • Rotate the adjustment knob to bring the dividing line exactly to the center of the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Synthetic Application Workflow

This compound is a key reagent in acylation reactions, such as the Schotten-Baumann reaction for the synthesis of amides.[6] The following diagram illustrates a typical experimental workflow for such a transformation.

experimental_workflow start Start reagents Combine Amine and Base in an Inert Solvent start->reagents cooling Cool Reaction Mixture to 0°C reagents->cooling addition Slowly Add This compound cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup (e.g., add water and extract with organic solvent) reaction->workup drying Dry Organic Layer (e.g., over Na2SO4) workup->drying filtration Filter to Remove Drying Agent drying->filtration evaporation Remove Solvent (Rotary Evaporation) filtration->evaporation purification Purify Product (e.g., Recrystallization or Chromatography) evaporation->purification product Isolated Amide Product purification->product

Workflow for Amide Synthesis

This technical guide provides essential physical property data and standardized experimental protocols for this compound, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3-Iodobenzoyl Chloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodobenzoyl chloride, a valuable reagent in organic synthesis and analytical chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in derivatization for sensitive analytical methods.

Chemical Structure and Formula

This compound is an acyl chloride derivative of benzoic acid, with an iodine atom substituted at the meta-position of the benzene (B151609) ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄ClIO

  • Chemical Structure: this compound structure

    Image Source: PubChem CID 74378

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Weight 266.46 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 23-25 °C[3]
Boiling Point 280.7 °C at 760 mmHg
Density 1.932 g/cm³
CAS Number 1711-10-0[1]
Solubility Soluble in organic solvents like dichloromethane (B109758) and ether; reacts with water.[2]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃)
¹H NMR Predicted Chemical Shift (ppm)Multiplicity
H-28.35s
H-48.05d
H-57.40t
H-68.00d
¹³C NMR Predicted Chemical Shift (ppm)
C=O167.5
C-Cl-
C-I94.5
C-1136.0
C-2142.0
C-394.5
C-4138.0
C-5130.5
C-6129.0
Table 3: FT-IR Spectral Data

Characteristic absorption peaks for the functional groups present in this compound.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~1770-1730C=O stretchAcyl Chloride
~1600-1585, ~1500-1400C=C stretchAromatic Ring
~800-600C-Cl stretchChloroalkane
~500C-I stretchIodoalkane

Experimental Protocols

Synthesis of this compound from 3-Iodobenzoic Acid

This protocol describes the synthesis of this compound from 3-iodobenzoic acid using thionyl chloride as the chlorinating agent. This method is adapted from a standard procedure for the synthesis of benzoyl chloride derivatives.

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343) (optional, as a solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-iodobenzoic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (2.0-3.0 equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂).

  • Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • All glassware must be thoroughly dried before use to prevent hydrolysis.

Derivatization of 4-Chloro-1-butanol (B43188) for LC-ICP-MS Analysis

This compound is utilized as a derivatizing agent for the sensitive detection of the genotoxic impurity 4-chloro-1-butanol in active pharmaceutical ingredients (APIs). The introduction of an iodine atom allows for highly sensitive detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]

Materials:

  • Sample containing 4-chloro-1-butanol (e.g., API dissolved in a suitable solvent)

  • This compound

  • Pyridine

  • Acetonitrile (B52724)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of the API and dissolve it in 2.5 mL of acetonitrile.[4]

  • Derivatization: To the sample solution, add 10 µL of this compound and two drops of pyridine.[4]

  • Reaction: Incubate the mixture at 50°C for 60 minutes.[4]

  • Dilution: After incubation, dilute the solution to 20 mL with an 80% acetonitrile aqueous solution.[4]

  • Analysis: The resulting solution is then ready for analysis by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).[4]

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a key experimental workflow involving this compound.

Caption: A 2D representation of the this compound molecule.

experimental_workflow Figure 2: Workflow for Derivatization and Analysis of 4-Chloro-1-butanol cluster_prep Sample Preparation and Derivatization cluster_analysis Analysis start Dissolve API in Acetonitrile add_reagents Add this compound and Pyridine start->add_reagents Step 1 incubate Incubate at 50°C for 60 min add_reagents->incubate Step 2 dilute Dilute with 80% Acetonitrile incubate->dilute Step 3 inject Inject into LC-ICP-MS dilute->inject Step 4 detect Detect Iodine Signal inject->detect Step 5

Caption: A flowchart of the derivatization of 4-chloro-1-butanol.

References

An In-depth Technical Guide to the Reactivity of 3-Iodobenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the reactivity of 3-iodobenzoyl chloride, a versatile building block in organic synthesis. It details the mechanistic pathways, quantitative reaction data, and detailed experimental protocols for its reactions with various nucleophiles, highlighting its significance in pharmaceutical and materials science.

Introduction: The Role of this compound in Modern Synthesis

This compound (C₇H₄ClIO) is an aromatic acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from two key reactive sites: the highly electrophilic acyl chloride group and the iodine substituent on the benzene (B151609) ring. The acyl chloride facilitates efficient acylation reactions with a wide range of nucleophiles, forming stable amide, ester, and ketone linkages.[3]

The presence of the iodine atom is of particular strategic importance in drug development and materials science. It not only influences the electronic properties and reactivity of the molecule but also serves as a versatile synthetic "handle" for subsequent functionalization, most notably in palladium-catalyzed cross-coupling reactions.[1][3] This dual reactivity makes this compound a valuable precursor for creating diverse molecular scaffolds, including pharmaceuticals, agrochemicals, and molecular probes for medical imaging.[1]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution.[4][5] This is a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[6][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][7] A final deprotonation step, often aided by a base, yields the final acylated product and neutralizes the generated HCl.[8][9]

The general mechanism is illustrated below.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Specific Nucleophiles

Amines: Formation of Amides

The reaction of this compound with primary and secondary amines is a rapid and efficient method for synthesizing N-substituted 3-iodobenzamides.[1] This transformation, often referred to as the Schotten-Baumann reaction, is fundamental in medicinal chemistry, as the amide bond is a cornerstone of many pharmaceutical structures.[8][10] The reaction is typically conducted at low to ambient temperatures in an aprotic solvent, with a base such as triethylamine (B128534) or pyridine (B92270) added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[9][10]

Alcohols and Phenols: Formation of Esters

Alcohols react readily with this compound to form the corresponding esters. The reaction generally proceeds under mild conditions, though it can be accelerated by the addition of a tertiary amine base.[11] Phenols, being less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, react more slowly.[12][13] To achieve efficient esterification with phenols, it is often necessary to first convert the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide, using a base like sodium hydroxide.[13][14]

Quantitative Data Summary

The reactivity of this compound is influenced by the nucleophile, solvent, and temperature. The tables below summarize quantitative data from various studies.

Table 1: Synthesis of N-Substituted 3-Iodobenzamides

Nucleophile (Amine) Base Solvent Conditions Yield (%) Reference
Aniline Triethylamine Cyrene™ 0 °C to RT, 1h Good (unspecified) [10]
Benzylamine Triethylamine Cyrene™ 0 °C to RT, 1h Good (unspecified) [10]
Various Amino Acid Esters Triethylamine Dichloromethane (B109758) Not specified Not specified [1]

| General Primary/Secondary Amine | Pyridine / NaOH | Aprotic / Biphasic | Room Temperature | High |[8][9] |

Table 2: Reaction Kinetics of Substituted Benzoyl Chlorides with n-Propanol A study on the alcoholysis of various substituted benzoyl chlorides in excess n-propanol at 25°C provides comparative kinetic data.[15]

Benzoyl Chloride DerivativePseudo-First Order Rate Constant (k, min⁻¹)
m-Methoxybenzoyl chloride0.0340
Benzoyl chloride0.0321
p-Bromobenzoyl chloride0.0590
p-Iodobenzoyl chloride0.0617
m-Iodobenzoyl chloride 0.1044
Data sourced from a study on the reaction with n-propanol at 25.02 ± 0.02°C.[15]

The data indicates that the m-iodo substituent significantly accelerates the rate of alcoholysis compared to an unsubstituted or even other halogen-substituted benzoyl chlorides, highlighting the strong electron-withdrawing inductive effect of the iodine at the meta position.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis of amides and esters from this compound.

Protocol: General Procedure for Amidation (Schotten-Baumann Conditions)

This protocol describes a typical workflow for the synthesis of an N-substituted 3-iodobenzamide.

Amidation_Workflow Experimental Workflow for Amidation A 1. Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.1 eq) in anhydrous aprotic solvent (e.g., DCM, THF) under N2. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add a solution of 3-iodobenzoyl chloride (1.0 eq) in the same solvent dropwise over 15-30 min. B->C D 4. Allow the reaction to warm to room temperature and stir for 1-4 hours (monitor by TLC). C->D E 5. Quench the reaction with water or saturated NH4Cl solution. D->E F 6. Perform aqueous workup: - Separate organic layer. - Wash with dilute acid, NaHCO3(aq), and brine. E->F G 7. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by recrystallization or column chromatography. G->H

Caption: Experimental Workflow for Amidation.

Methodology:

  • Preparation: To a stirred solution of a primary or secondary amine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.[9][10]

  • Reaction: Allow the resulting mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.[10]

Protocol: General Procedure for Esterification of an Alcohol

This protocol outlines a standard procedure for synthesizing an alkyl 3-iodobenzoate.

Methodology:

  • Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol, which also serves as the solvent.[11][15] For less reactive or solid alcohols, an inert solvent like dichloromethane can be used, along with a base such as pyridine (1.1 equivalents).

  • Reaction: Heat the solution to reflux for 1-3 hours, monitoring the reaction by TLC.[11] If using pyridine at room temperature, stir for 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like diethyl ether. Wash the solution sequentially with 5% aqueous sodium bicarbonate solution (to remove unreacted acyl chloride and HCl) and brine.[11]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude ester can then be purified by vacuum distillation or column chromatography.

Factors Influencing Reactivity

The efficiency and rate of acylation reactions with this compound are governed by several interconnected factors.

Reactivity_Factors Key Factors Influencing Acylation Reactivity Reactivity Acylation Reactivity Nucleophile Nucleophile Strength (Amines > Alcohols > Phenols) Nucleophile->Reactivity Sterics Steric Hindrance (On Nucleophile & Acyl Chloride) Sterics->Reactivity Solvent Solvent Polarity (Aprotic solvents preferred) Solvent->Reactivity LeavingGroup Leaving Group Ability (Cl- is excellent) LeavingGroup->Reactivity Substituent Ring Substituents (Iodo group is electron-withdrawing) Substituent->Reactivity Base Presence of Base (Neutralizes HCl, drives equilibrium) Base->Reactivity

Caption: Key Factors Influencing Acylation Reactivity.

  • Nucleophilicity: Stronger nucleophiles react faster. The general order of reactivity is amines > alcohols > phenols.[12][16]

  • Steric Hindrance: Bulky groups on either the nucleophile or the benzoyl chloride can slow the reaction rate by impeding the approach to the carbonyl carbon.

  • Leaving Group: The chloride ion is an excellent leaving group, making acyl chlorides highly reactive compared to other carboxylic acid derivatives like esters or anhydrides.[3]

  • Solvent: Aprotic solvents like DCM, THF, or acetonitrile (B52724) are preferred as they do not react with the acyl chloride.[17]

  • Electronic Effects: The iodine atom at the meta position acts as an electron-withdrawing group via induction, increasing the electrophilicity of the carbonyl carbon and thus enhancing its reactivity toward nucleophiles.[2][15]

Conclusion

This compound is a highly reactive and synthetically valuable reagent. Its reactions with nucleophiles, primarily proceeding through a nucleophilic acyl substitution mechanism, are robust and high-yielding. The ability to efficiently form amide and ester bonds, combined with the synthetic versatility offered by the iodine substituent, cements its role as a critical tool for researchers and professionals in drug discovery and chemical synthesis. A thorough understanding of its reactivity profile and the factors that control it is essential for its effective application in the development of novel molecules.

References

Navigating the Solubility Landscape of m-Iodobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-iodobenzoyl chloride in various organic solvents. Understanding the solubility of this key reagent is critical for its effective use in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document presents available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of a general experimental workflow.

Core Concepts: Solubility of Acyl Chlorides

Acyl chlorides, including m-iodobenzoyl chloride, are highly reactive compounds. Their solubility is not merely a physical dissolution but is often influenced by their reactivity with the solvent. Due to their moisture sensitivity, they readily hydrolyze in the presence of water, forming the corresponding carboxylic acid. Therefore, solubility determination must be conducted under anhydrous conditions.

Qualitative Solubility of m-Iodobenzoyl Chloride

General observations indicate that m-iodobenzoyl chloride is soluble in several common organic solvents. This solubility is crucial for its application in various chemical reactions, allowing it to act as a versatile reagent.

Table 1: Qualitative Solubility of m-Iodobenzoyl Chloride and Its Isomers

CompoundSolventSolubilityCitation
m-Iodobenzoyl chlorideDichloromethaneSoluble
m-Iodobenzoyl chlorideDiethyl EtherSoluble
4-Iodobenzoyl chlorideTolueneSoluble
4-Iodobenzoyl chlorideBenzeneSoluble

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Given the reactive nature of m-iodobenzoyl chloride, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following is a detailed methodology adaptable for determining the solubility of reactive acyl chlorides in various anhydrous organic solvents using a gravimetric method.

Objective: To determine the quantitative solubility of a reactive acyl chloride (e.g., m-iodobenzoyl chloride) in a specific anhydrous organic solvent at a controlled temperature.

Materials:

  • m-Iodobenzoyl chloride (or other acyl chloride)

  • Anhydrous organic solvent of choice (e.g., dichloromethane, toluene, tetrahydrofuran)

  • Inert gas (e.g., nitrogen or argon)

  • Drying agent (e.g., molecular sieves)

  • Glassware (Schlenk flask, syringes, filtration apparatus), oven-dried and cooled under an inert atmosphere

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Membrane filters (PTFE, 0.2 µm)

Procedure:

  • Solvent Preparation: Ensure the solvent is rigorously dried. Use freshly distilled solvent or solvent from a solvent purification system. Add activated molecular sieves to the solvent and allow it to stand for at least 24 hours under an inert atmosphere.

  • Apparatus Preparation: All glassware must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and subsequently cooled in a desiccator or under a stream of inert gas.

  • Preparation of a Saturated Solution: a. Under a positive pressure of inert gas, add a measured volume of the anhydrous solvent to a Schlenk flask. b. Gradually add an excess amount of the acyl chloride to the solvent with continuous stirring. The presence of undissolved solid is necessary to ensure saturation. c. Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Under a counterflow of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a dry, gas-tight syringe fitted with a PTFE membrane filter. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, dry flask. b. Determine the mass of the solution. c. Carefully evaporate the solvent under reduced pressure. A rotary evaporator can be used, ensuring that the temperature is kept low to prevent decomposition of the solute. d. Once the solvent is removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved. e. The final weight of the flask containing the dried solute minus the initial weight of the empty flask gives the mass of the dissolved acyl chloride.

  • Calculation of Solubility: Solubility ( g/100 mL) = (Mass of dissolved acyl chloride / Volume of solution withdrawn) x 100

Safety Precautions:

  • Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals under an inert atmosphere to prevent hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of acyl chloride solubility.

G Experimental Workflow for Acyl Chloride Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Solvent_Prep Prepare Anhydrous Solvent Saturation Prepare Saturated Solution (Excess Solute in Solvent) Solvent_Prep->Saturation Apparatus_Prep Prepare Dry Glassware Apparatus_Prep->Saturation Equilibration Equilibrate at Controlled Temperature (e.g., 24h @ 25°C) Saturation->Equilibration Filtration Withdraw and Filter Aliquot (Under Inert Atmosphere) Equilibration->Filtration Weighing Weigh Filtered Aliquot Filtration->Weighing Evaporation Evaporate Solvent Weighing->Evaporation Drying Dry Residue to Constant Weight Evaporation->Drying Final_Weighing Weigh Dried Solute Drying->Final_Weighing Calculation Calculate Solubility (g/100 mL) Final_Weighing->Calculation

An In-depth Technical Guide to the Synthesis of 3-Iodobenzoyl chloride from 3-Iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-iodobenzoyl chloride from 3-iodobenzoic acid, a critical transformation in the preparation of various pharmaceutical and agrochemical intermediates. The primary method detailed herein utilizes thionyl chloride (SOCl₂), a common and efficient reagent for the conversion of carboxylic acids to the more reactive acyl chlorides.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the reactant, reagent, and product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
3-Iodobenzoic acidC₇H₅IO₂248.02185-187--
Thionyl chlorideSOCl₂118.97-104.5791.631
This compoundC₇H₄ClIO266.4623-25280.7 (at 760 mmHg); 159-160 (at 23 mmHg)1.932

Reaction Mechanism

The conversion of 3-iodobenzoic acid to this compound using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen first attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-iodobenzoic acid using thionyl chloride.

Materials:

  • 3-Iodobenzoic acid (C₇H₅IO₂)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (optional solvent)

  • Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap or bubbler for acidic gases

  • Vacuum distillation apparatus

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).

  • Thionyl chloride is corrosive, a lachrymator, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the desired product.

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-iodobenzoic acid (e.g., 8.84 g). The top of the condenser should be fitted with a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced.

  • Addition of Thionyl Chloride: To the flask containing 3-iodobenzoic acid, add an excess of thionyl chloride (e.g., 44 mL). This can be done at room temperature. The reaction can be run neat or with an inert solvent like anhydrous toluene or dichloromethane.

  • Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 30 minutes to 4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 159-160 °C at 23 mmHg.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. Infrared (IR) spectroscopy should show a characteristic strong carbonyl (C=O) stretch for an acyl chloride around 1780-1740 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the aromatic proton signals and the absence of the carboxylic acid proton.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization setup_flask Dry two-necked round-bottom flask add_reagents Add 3-iodobenzoic acid and thionyl chloride setup_flask->add_reagents setup_condenser Attach reflux condenser and gas trap add_reagents->setup_condenser heat_reflux Heat to reflux setup_condenser->heat_reflux Start reaction monitor_reaction Monitor gas evolution heat_reflux->monitor_reaction cool_down Cool to room temperature monitor_reaction->cool_down Reaction complete remove_socl2 Distill off excess thionyl chloride cool_down->remove_socl2 vacuum_distillation Purify by vacuum distillation remove_socl2->vacuum_distillation spectroscopy IR and NMR spectroscopy vacuum_distillation->spectroscopy Obtain pure product

Caption: Experimental Workflow for the Synthesis of this compound.

References

Spectroscopic Profile of 3-Iodobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3-Iodobenzoyl chloride (CAS No: 1711-10-0), a key intermediate in organic synthesis. Due to its reactive nature, particularly the electrophilic acyl chloride group and the versatile iodine substituent, this compound is a valuable building block in the preparation of pharmaceuticals and agrochemicals.[1][2] This document summarizes the available spectroscopic information and provides general experimental protocols for obtaining such data.

Chemical Structure and Properties

  • Molecular Formula: C₇H₄ClIO[3]

  • Molecular Weight: 266.46 g/mol [3]

  • Appearance: Colorless to pale yellow liquid or solid.[1]

  • Key Features: An aromatic acyl chloride with an iodine atom at the meta position of the benzene (B151609) ring.[1] The presence of the iodine atom enhances its reactivity in nucleophilic substitution reactions.[1]

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. While some resources provide predicted NMR data, these are not included here to maintain a focus on experimental results.

Infrared (IR) spectroscopy data is available and provides key insights into the functional groups present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectra for this compound have been recorded and are available in public databases.[3][4][5][6] The key absorptions are characteristic of the aromatic ring and the acyl chloride functional group.

Table 1: Summary of Infrared (IR) Absorption Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~1770 - 1740StrongC=O stretch (acyl chloride)
~1600 - 1450Medium-StrongC=C aromatic ring stretches
~1200 - 1100StrongC-C-C in-plane bending
~900 - 675StrongC-H out-of-plane bending (aromatic)
~800 - 600MediumC-Cl stretch
~550 - 500MediumC-I stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat, ATR) and the physical state of the sample.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general procedure for acquiring NMR spectra of a reactive liquid or solid sample.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid reactions with the acyl chloride. Chloroform-d is a common choice.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.
  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the internal standard or the solvent peak.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat sampling techniques are commonly used.[3]

1. Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal (e.g., diamond) is clean.
  • Acquire a background spectrum of the clean, empty ATR crystal.
  • Place a small drop of this compound directly onto the crystal.
  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

2. Neat (Thin Film) Method:

  • Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
  • Place a second salt plate on top to create a thin film of the liquid.
  • Mount the salt plates in the spectrometer's sample holder.
  • Acquire the spectrum. A background spectrum of the empty beam path should be recorded beforehand.

Mandatory Visualization

The following diagram illustrates the structure of this compound and the expected regions for its key spectroscopic signals.

Spectroscopic_Analysis_of_3_Iodobenzoyl_Chloride cluster_molecule This compound cluster_spectroscopy Expected Spectroscopic Signals cluster_signals Signal Regions mol HNMR ¹H NMR CNMR ¹³C NMR IR IR HNMR_signals Aromatic Protons ~7.0-8.5 ppm HNMR->HNMR_signals CNMR_signals Carbonyl Carbon (C=O) ~165-175 ppm Aromatic Carbons ~120-145 ppm Carbon-Iodo (C-I) ~90-100 ppm CNMR->CNMR_signals IR_signals C=O stretch ~1750 cm⁻¹ C=C stretch (aromatic) ~1600-1450 cm⁻¹ C-Cl stretch ~800-600 cm⁻¹ C-I stretch ~550-500 cm⁻¹ IR->IR_signals

Caption: Structure of this compound and its expected spectroscopic signals.

References

3-Iodobenzoyl Chloride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoyl chloride is a highly valuable and versatile bifunctional building block in organic synthesis. Its structure, incorporating both a reactive acyl chloride and an iodine-substituted aromatic ring, allows for a diverse range of chemical transformations. The acyl chloride group readily participates in nucleophilic acyl substitution reactions to form esters, amides, and ketones. Simultaneously, the iodine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a strategic starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is soluble in common organic solvents such as dichloromethane (B109758) and ether but reacts with water.[2] Due to its corrosive nature, appropriate personal protective equipment should be used when handling this reagent.[1]

PropertyValueReference(s)
CAS Number 1711-10-0[3]
Molecular Formula C₇H₄ClIO[3]
Molecular Weight 266.46 g/mol [3]
Melting Point 23-25 °C[4]
Boiling Point 159-160 °C at 23 mmHg[4]
Density 1.932 g/cm³[5]

Spectroscopic Data:

While comprehensive spectral data should be acquired for each batch, typical spectroscopic information is available from various sources.[6]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of 3-iodobenzoic acid using thionyl chloride (SOCl₂).[7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.[7]

Experimental Protocol: Synthesis of this compound from 3-Iodobenzoic Acid

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides.[7][8]

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343) (optional, can be run neat)

  • Dry round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 3-iodobenzoic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (2.0-3.0 equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

  • Gently heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) using a heating mantle.

  • Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude this compound is then purified by vacuum distillation.

G Workflow for the Synthesis of this compound reagents Combine 3-Iodobenzoic Acid and Thionyl Chloride reflux Heat to Reflux (2-4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool distill_excess Distill off excess Thionyl Chloride cool->distill_excess vac_distill Purify by Vacuum Distillation distill_excess->vac_distill product This compound vac_distill->product

Synthesis of this compound Workflow

Applications in Organic Synthesis

This compound is a cornerstone in the synthesis of a wide array of complex molecules due to its dual reactivity.

Acylation Reactions

The acyl chloride moiety is highly electrophilic and readily reacts with various nucleophiles to form amides and esters. This is a fundamental transformation in the synthesis of many biologically active compounds.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring. Common examples include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.[10]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

Case Study: Synthesis of a PARP Inhibitor

A prominent application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[11] One such inhibitor, AG-014699 (rucaparib), utilizes this compound as a key starting material.

Synthetic Pathway to a PARP Inhibitor Intermediate

The synthesis involves an initial acylation reaction followed by a Suzuki coupling.

G Synthetic Route to a PARP Inhibitor Intermediate start1 This compound acylation Acylation start1->acylation start2 4-Aminopyridine (B3432731) start2->acylation intermediate1 N-(pyridin-4-yl)-3-iodobenzamide acylation->intermediate1 suzuki Suzuki Coupling intermediate1->suzuki start3 Arylboronic Acid start3->suzuki product PARP Inhibitor Intermediate suzuki->product

Synthesis of a PARP Inhibitor Intermediate
Experimental Protocol: Synthesis of N-(pyridin-4-yl)-3-iodobenzamide

This protocol is a representative procedure for the acylation of an amine with this compound.[12]

Materials:

  • This compound

  • 4-Aminopyridine

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Biological Context: PARP Inhibition Signaling Pathway

PARP inhibitors are effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[13] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into double-strand breaks (DSBs). In normal cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[11]

G Simplified PARP Inhibition Signaling Pathway ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to ber Base Excision Repair parp->ber initiates parpi PARP Inhibitor parpi->parp inhibits hr Homologous Recombination (HR) dsb->hr repaired by nhej Non-Homologous End Joining (NHEJ) dsb->nhej repaired by (error-prone) survival Cell Survival hr->survival apoptosis Apoptosis nhej->apoptosis in HR-deficient cells

Mechanism of Action of PARP Inhibitors

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering chemists the ability to perform sequential or orthogonal functionalization of a benzene ring. Its utility is demonstrated in the synthesis of complex molecules, including clinically relevant drug candidates like PARP inhibitors. The straightforward synthesis of this compound and its predictable reactivity in both acylation and cross-coupling reactions ensure its continued importance in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable reagent in a research and development setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the 3-Iodobenzoyl Chloride Carbonyl Group

This technical guide provides a detailed examination of the electrophilic character of the carbonyl group in this compound, a key intermediate in the synthesis of pharmaceuticals, dyes, and resins.[1] The document outlines the electronic effects influencing its reactivity, presents quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles.

Introduction to Electrophilicity in this compound

The reactivity of carbonyl compounds is largely dictated by the electrophilicity of the carbonyl carbon.[2] In acyl chlorides, this electrophilicity is inherently high due to the presence of two electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon.[3] Both atoms pull electron density away, creating a significant partial positive charge on the carbon and making it a prime target for nucleophilic attack.[3][4]

In this compound, the electrophilic nature of the carbonyl group is further modulated by the iodine substituent on the aromatic ring. The position and electronic properties of this substituent are crucial in determining the overall reactivity of the molecule. The iodine atom, located at the meta position, primarily exerts an electron-withdrawing inductive effect, which intensifies the positive charge on the carbonyl carbon.[1] This heightened electrophilicity enhances the compound's reactivity towards nucleophiles when compared to unsubstituted benzoyl chloride.[1][5]

Electronic Effects of the Meta-Iodine Substituent

The influence of a substituent on the reactivity of a functional group on a benzene (B151609) ring can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • Inductive Effect (-I): Iodine is more electronegative than carbon and thus withdraws electron density from the benzene ring through the sigma bond framework. This is known as a negative inductive effect.

  • Resonance Effect (+R): Although halogens possess lone pairs that can be delocalized into the aromatic ring (a positive resonance effect), this effect is weak for iodine and is outweighed by its inductive effect, particularly from the meta position where resonance effects are minimized.

The Hammett constant for an iodine substituent in the meta position (σ_meta) is +0.35 .[6][7] The positive value confirms that iodine acts as an electron-withdrawing group from this position. This withdrawal of electron density from the ring is transmitted to the carbonyl group, increasing its partial positive charge (δ+) and thus its electrophilicity.

Quantitative Data on Electrophilicity

The electrophilicity of this compound can be evaluated and compared using several quantitative measures, including Hammett constants, kinetic data from reactivity studies, and spectroscopic analysis.

Table 1: Hammett Substituent Constants (σ_meta)

This table provides a comparison of the electronic effects of various substituents in the meta position, illustrating the relative electron-withdrawing strength of iodine.

SubstituentHammett Constant (σ_meta)Reference
-H0.00[7]
-CH₃-0.07[6]
-I +0.35 [6][7]
-Br+0.39[6]
-Cl+0.37[6][7]
-CN+0.62[7]
-NO₂+0.71[6]

Data sourced from various chemical literature.[6][7]

Table 2: Kinetic Data for Alcoholysis of Substituted Benzoyl Chlorides

The rate of reaction with a nucleophile is a direct measure of electrophilicity. The following data presents pseudo-first-order rate constants for the reaction of various meta- and para-substituted benzoyl chlorides with n-propanol.

Benzoyl Chloride SubstituentRate Constant (k, min⁻¹) at 25°CReference
Unsubstituted0.0321[8]
m-Methoxy0.0340[8]
p-Bromo0.0590[8]
p-Iodo0.0617[8]
m-Iodo 0.1044 [8]

As shown, m-iodobenzoyl chloride exhibits a significantly higher rate constant compared to the unsubstituted and even the p-iodo-substituted analogues, highlighting the potent electron-withdrawing effect of iodine from the meta position.[8]

Table 3: Spectroscopic Data for this compound

Spectroscopic data, particularly IR and ¹³C NMR, provide insight into the electronic environment of the carbonyl group. A higher C=O stretching frequency in the IR spectrum and a more downfield chemical shift for the carbonyl carbon in the ¹³C NMR spectrum are indicative of increased electrophilicity.

Spectroscopic TechniqueCharacteristic SignalTypical Value/RangeReference
FT-IRCarbonyl (C=O) Stretch~1770-1800 cm⁻¹[9][10]
¹³C NMRCarbonyl Carbon (C=O)~165-170 ppmEstimated
¹H NMRAromatic Protons~7.3-8.2 ppmEstimated

Specific, high-resolution spectral data for this compound can be found in various databases.[9][10][11][12] The electron-withdrawing effect of the iodine atom is expected to shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoyl chloride.

Visualizations of Core Concepts

// Nodes sub [label="3-Iodo Substituent", fillcolor="#F1F3F4", fontcolor="#202124"]; inductive [label="Inductive Effect (-I)\nσ_meta = +0.35", fillcolor="#FFFFFF", fontcolor="#202124"]; resonance [label="Resonance Effect (+R)\n(Minimal from meta)", fillcolor="#FFFFFF", fontcolor="#202124"]; ewg [label="Net Electron-\nWithdrawing Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="Carbonyl Group\n(-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; electroneg [label="High Electronegativity\nof O and Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; leaving_group [label="Good Leaving Group\n(Cl⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; charge [label="Increased Partial Positive\nCharge (δ+) on Carbonyl C", fillcolor="#FBBC05", fontcolor="#202124"]; electrophilicity [label="High Electrophilicity of\nCarbonyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> inductive [color="#5F6368"]; sub -> resonance [color="#5F6368"]; inductive -> ewg [color="#5F6368"]; resonance -> ewg [color="#5F6368"]; carbonyl -> electroneg [color="#5F6368"]; carbonyl -> leaving_group [color="#5F6368"]; ewg -> charge [label="Enhances", color="#4285F4"]; electroneg -> charge [label="Creates", color="#4285F4"]; charge -> electrophilicity [color="#4285F4"]; leaving_group -> electrophilicity [label="Facilitates\nSubstitution", color="#4285F4"]; } enddot Figure 1: Logical relationship of factors enhancing carbonyl electrophilicity.

// Nodes prep [label="1. Reagent Preparation\n- Purify this compound\n- Prepare standard alcohol solution", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n- Thermostat reaction vessel (e.g., 25°C)\n- Add alcohol (in excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiation\n- Add known concentration of\nthis compound to start", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitoring\n- Measure conductance or titrate\nliberated HCl at time intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="5. Data Collection\n- Record conductance/titer vs. time", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="6. Data Analysis\n- Plot ln(C₀/Cₜ) vs. time\n- Calculate pseudo-first-order rate\nconstant (k) from slope", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup [color="#5F6368"]; setup -> initiate [color="#5F6368"]; initiate -> monitor [color="#5F6368"]; monitor -> data [color="#5F6368"]; data -> analysis [color="#5F6368"]; } enddot Figure 2: Experimental workflow for kinetic analysis of alcoholysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of electrophilicity. The following protocols outline standard procedures for kinetic and spectroscopic analysis.

Protocol 1: Kinetic Analysis of Alcoholysis via Conductance

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol (e.g., n-propanol).[8]

  • 1. Materials and Reagents:

    • This compound (high purity)

    • Anhydrous n-propanol (solvent and reactant)

    • Conductivity meter and probe

    • Thermostatted water bath

    • Volumetric flasks and pipettes

  • 2. Procedure:

    • Equilibrate a jacketed reaction vessel containing a known volume of anhydrous n-propanol to a constant temperature (e.g., 25.0 ± 0.1°C) using the water bath.

    • Immerse the conductivity probe into the alcohol and allow the reading to stabilize.

    • Prepare a stock solution of this compound in a small volume of anhydrous n-propanol.

    • To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution into the stirring alcohol. The alcohol should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HCl, which ionizes and increases the conductivity.

    • Continue monitoring until the conductivity reading becomes stable, indicating the reaction is complete.

  • 3. Data Analysis:

    • The rate of reaction is proportional to the rate of change of conductivity.

    • Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the difference between the final and instantaneous conductivity against time. The slope of the resulting straight line is equal to -k.

Protocol 2: Spectroscopic Characterization (FT-IR)

This protocol outlines the acquisition of an FT-IR spectrum to identify the carbonyl stretching frequency.

  • 1. Materials and Reagents:

    • This compound

    • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

    • Dropper or pipette

  • 2. Procedure (using ATR):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with an appropriate anhydrous solvent (e.g., anhydrous dichloromethane) after analysis.

  • 3. Data Analysis:

    • Process the spectrum to identify the sharp, intense absorption peak in the region of 1770-1800 cm⁻¹.

    • Label this peak as the C=O stretching frequency. Compare this value to that of benzoyl chloride to assess the electronic impact of the iodine substituent.

Conclusion: Implications for Synthesis and Drug Development

The meta-iodine substituent significantly enhances the electrophilicity of the carbonyl carbon in this compound through a potent electron-withdrawing inductive effect. This is quantitatively supported by its positive Hammett constant and increased rate of nucleophilic substitution.[6][8] This heightened reactivity makes this compound a highly efficient acylating agent, enabling facile reactions with a wide range of nucleophiles under mild conditions.

For researchers and drug development professionals, this compound serves as a valuable bifunctional building block. The reactive acyl chloride allows for the straightforward formation of amide or ester linkages, while the iodine atom provides a versatile synthetic handle for subsequent functionalization, most notably through palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors governing its electrophilicity is paramount for optimizing reaction conditions and designing efficient synthetic routes to complex target molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Iodobenzoyl Chloride with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of acyl halides, such as 3-iodobenzoyl chloride, with organoboron reagents provides a direct and modular route to synthesize biaryl ketones. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The presence of the iodine atom in this compound offers a reactive site for palladium-catalyzed cross-coupling, while the benzoyl chloride moiety allows for the direct installation of a carbonyl bridge between two aromatic systems.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with a variety of boronic acids, a summary of typical reaction conditions, and potential applications of the resulting 3-aroyl-biaryl products in drug development.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, followed by transmetalation with the boronic acid, which is activated by a base. The cycle concludes with reductive elimination to yield the desired biaryl ketone and regenerate the active Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[2]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the acylative Suzuki-Miyaura cross-coupling of various acyl chlorides with arylboronic acids, which can be adapted for this compound.

Table 1: Catalyst, Base, and Solvent Combinations for Acylative Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (1-5)-Cs₂CO₃ (2.0)Toluene (anhydrous)80-11012-2460-90[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane80-1008-1675-95[3]
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMF/H₂O80-1006-1270-92[4]
Pd/C (3)-K₂CO₃ (1.5)Toluene60485-97[3]
[Pd(IPr)(m-Cl)Cl]₂ (1)-K₂CO₃ (2.0)Toluene60488-99[5]

Table 2: Scope of Boronic Acids in Acylative Suzuki Coupling

Boronic AcidProductNotes
Phenylboronic acid3-Benzoyl-biphenylElectron-neutral, generally provides good yields.
4-Methylphenylboronic acid3-Benzoyl-4'-methyl-biphenylElectron-donating group, often leads to slightly higher yields.
4-Methoxyphenylboronic acid3-Benzoyl-4'-methoxy-biphenylStrong electron-donating group, generally couples efficiently.
4-Chlorophenylboronic acid3-Benzoyl-4'-chloro-biphenylElectron-withdrawing group, may require slightly longer reaction times or higher catalyst loading.
4-(Trifluoromethyl)phenylboronic acid3-Benzoyl-4'-(trifluoromethyl)-biphenylStrong electron-withdrawing group, can be a more challenging substrate.
2-Methylphenylboronic acid3-Benzoyl-2'-methyl-biphenylSterically hindered, may require more bulky phosphine (B1218219) ligands for optimal results.
Naphthalene-2-boronic acid3-(Naphthalene-2-carbonyl)-biphenylPolycyclic aromatic boronic acids are generally well-tolerated.
Thiophene-2-boronic acid3-(Thiophene-2-carbonyl)-biphenylHeteroarylboronic acids can be used, though optimization may be necessary.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific boronic acids. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the arylboronic acid (1.1 - 1.5 eq.), the base (2.0 - 3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask via syringe. Stir the mixture for 10-15 minutes. Then, add this compound (1.0 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aroyl-biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Boronic Acid, Base, Catalyst) Setup Assemble under Inert Gas Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Add Anhydrous Solvent Setup->Solvent Substrate Add this compound Solvent->Substrate Heat Heat and Stir Substrate->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X (this compound) Transmetal Transmetalation Intermediate OxAdd->Transmetal + Ar-B(OH)₂ (Boronic Acid) + Base Product_complex Product Complex Transmetal->Product_complex Product_complex->Pd0 Reductive Elimination Product_out R-Ar (Biaryl Ketone)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The biaryl ketone motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki coupling of this compound provides a versatile platform to generate libraries of 3-aroyl-biaryl derivatives for structure-activity relationship (SAR) studies.

  • Enzyme Inhibition: Biaryl ketones can act as inhibitors of various enzymes by mimicking the binding of natural substrates or by occupying allosteric sites. For instance, certain N-aroyl derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammation and cancer.[6]

  • Antiproliferative Activity: The introduction of diverse aryl groups via Suzuki coupling can lead to compounds with potent antiproliferative activity against cancer cell lines. For example, derivatives of the natural product evodiamine, functionalized at the C-3 position with various aryl groups through Suzuki coupling, have shown enhanced cytotoxic effects compared to the parent compound.[7]

  • Kinase Inhibitors: The biaryl scaffold is common in kinase inhibitors, which are a major class of anticancer drugs. The ability to readily modify both aryl rings allows for the fine-tuning of interactions with the kinase active site.

The synthetic protocol described herein offers a reliable method for accessing a wide range of 3-aroyl-biaryl compounds, which can be further evaluated for their potential as therapeutic agents.

References

Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The acyl Sonogashira reaction, a variation of this method, extends its utility to the use of acyl chlorides as coupling partners, providing a direct route to ynones, which are valuable intermediates in organic synthesis.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with 3-iodobenzoyl chloride. This particular substrate is of interest as it possesses two reactive sites for cross-coupling: the acyl chloride and the aryl iodide. The relative reactivity of these sites can be influenced by the reaction conditions, offering potential for selective functionalization.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, and in the presence of a base, is deprotonated to form a copper acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

In the case of this compound, the acyl chloride can also undergo oxidative addition to the Pd(0) catalyst, leading to the formation of an aroylpalladium(II) intermediate, which can then couple with the terminal alkyne. The chemoselectivity between the acyl chloride and the aryl iodide can be tuned by the choice of catalyst, ligands, and reaction conditions. Generally, the acyl chloride is more reactive than the aryl iodide under these conditions.[4]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with substituted benzoyl chlorides and aryl iodides, providing a baseline for optimizing the reaction with this compound.

EntryAlkyneElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene4-IodotoluenePd(PPh₃)₄/CuIEt₃NTHFRT395
21-OctyneBenzoyl chloridePdCl₂(PPh₃)₂/CuIEt₃NToluene40-76-77
3Phenylacetylene4-Nitrobenzoyl chloridePdCl₂(PPh₃)₂/CuIEt₃NTHFRT-High
4Phenylacetylene4-Methoxybenzoyl chloridePdCl₂(PPh₃)₂/CuIEt₃NTHFRT-High
52-Methyl-3-butyn-2-ol4-IodotoluenePd catalyst/Cu₂O-THF-DMA80-58
6Phenylacetylenep-Iodobenzoyl chloridePdCl₂(PPh₃)₂/CuIEt₃NTHFRT--
7Various terminal alkynes3-Iodoindazoles-----Good
8TrimethylsilylacetyleneAryl iodides/bromidesPd/CuEt₃NMeCNMW-High
9Terminal alkynesAryl iodidesPdCl₂(PPh₃)₂/CuIEt₃NIonic Liquid55382-96

Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general procedure that may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 eq) or another suitable amine base

  • Anhydrous solvent (e.g., THF, DMF, Toluene), 5 mL

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles for liquid transfers

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under a stream of inert gas.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (5 mL) via syringe, followed by the amine base (3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Finally, add a solution of this compound (1.0 mmol) in the anhydrous solvent (2 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (as indicated by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

Mandatory Visualizations

Acyl-Sonogashira Catalytic Cycle

Acyl_Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-CO-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R-CO-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl_complex cu_acetylide R'C≡CCu cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-CO-C≡CR' (Ynone) reductive_elimination->product acyl_chloride R-CO-Cl acyl_chloride->oxidative_addition terminal_alkyne R'C≡CH terminal_alkyne->cu_acetylide + Cu(I)X, Base cu_catalyst Cu(I)X base Base

Caption: Catalytic cycle for the Acyl-Sonogashira coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Catalysts, Solvent, Base) start->setup add_alkyne Add Terminal Alkyne setup->add_alkyne add_acyl_chloride Add this compound add_alkyne->add_acyl_chloride reaction Stir and Monitor (TLC/GC-MS) add_acyl_chloride->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Generalized experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction Conditions for 3-Iodobenzoyl Chloride and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] The focus of this document is to provide detailed application notes and protocols for the Heck reaction involving 3-iodobenzoyl chloride and various alkenes.

It is important to note that while the Heck reaction is extensively documented for a wide range of aryl halides, specific literature detailing the reaction of this compound is scarce. The high reactivity of the acyl chloride moiety can introduce complexities, such as side reactions with bases or solvents, and the potential for decarbonylative pathways. Therefore, this document provides a comprehensive overview of the Heck reaction conditions for closely related and structurally similar substrates, such as 3-iodobenzoic acid derivatives and other electron-deficient aryl iodides. These protocols and data serve as a robust starting point for the development of specific conditions for this compound.

General Heck Reaction Workflow

The successful execution of a Heck reaction involves a systematic workflow from reagent preparation to product purification. The following diagram illustrates the key stages of a typical Heck reaction protocol.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Solvents (Dry & Degassed) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst_Prep Catalyst/Ligand Preparation Catalyst_Prep->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC/MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for a typical Heck reaction experiment.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps are oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[1]

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl R-X Alkene_Coord Alkene Coordination PdII_Alkene [R-Pd(II)L₂(alkene)]X PdII_Aryl->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkyl (R-alkene)-Pd(II)L₂X PdII_Alkene->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdH_Complex H-Pd(II)L₂X PdII_Alkyl->PdH_Complex Product PdH_Complex->Pd0 Base Red_Elim Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Data Presentation: Heck Reaction Conditions for Substituted Aryl Iodides

Due to the limited availability of data for this compound, the following tables summarize typical conditions for the Heck reaction of structurally related aryl iodides, including those with electron-withdrawing groups, with common alkenes. These data provide a valuable reference for developing a protocol for this compound.

Table 1: Heck Reaction of Substituted Iodobenzenes with Styrene (B11656)

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Iodobenzene (B50100)Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10012>95
24-IodoacetophenonePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMA120892
3Methyl 4-iodobenzoatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2)NMP110694
43-IodobenzonitrilePd₂(dba)₃ (0.5)P(t-Bu)₃ (2)Cs₂CO₃ (2)Toluene1001688
51-Iodo-3-nitrobenzenePd(OAc)₂ (2)-K₂CO₃ (2)DMF/H₂O100485

Table 2: Heck Reaction of Substituted Iodobenzenes with Acrylates

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylate (B77674)Pd(OAc)₂ (0.5)PPh₃ (1)Et₃N (1.2)Acetonitrile80298
24-IodotolueneEthyl acrylatePdCl₂ (1)-K₂CO₃ (2)DMF100591
3Methyl 3-iodobenzoate (B1234465)n-Butyl acrylatePd(OAc)₂ (1)Herrmann's Cat. (1)NaOAc (2)DMA1201289
44-IodoanisoleMethyl acrylatePd/C (5)-Et₃N (2)NMP1302485
53-Iodobenzoic acidEthyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (3)DMF1101878

Experimental Protocols

The following are representative protocols for the Heck reaction of a substrate structurally similar to this compound, namely methyl 3-iodobenzoate. These can be adapted for this compound, with careful consideration of the reactivity of the acyl chloride group.

Protocol 1: Heck Reaction of Methyl 3-Iodobenzoate with Styrene

This protocol details a typical procedure for the Heck coupling of an electron-deficient aryl iodide with styrene.

Materials:

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (e.g., 5 mL) to the flask, followed by methyl 3-iodobenzoate (e.g., 1.0 mmol, 1.0 equiv), styrene (e.g., 1.2 mmol, 1.2 equiv), and triethylamine (e.g., 1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Heck Reaction of Methyl 3-Iodobenzoate with Methyl Acrylate

This protocol outlines a typical procedure for the Heck coupling of an electron-deficient aryl iodide with an acrylate.

Materials:

  • Methyl 3-iodobenzoate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add methyl 3-iodobenzoate (e.g., 1.0 mmol, 1.0 equiv), palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMA (e.g., 4 mL) and methyl acrylate (e.g., 1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (e.g., 20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

Challenges and Considerations for this compound

When adapting these protocols for this compound, researchers should be mindful of the following potential challenges:

  • Reactivity with Bases: The acyl chloride group is highly susceptible to nucleophilic attack. Amine bases like triethylamine can react with the acyl chloride to form an amide, consuming both the base and the starting material. Inorganic bases like potassium carbonate can also promote hydrolysis if water is present. The use of sterically hindered non-nucleophilic bases, such as proton sponges, might be beneficial.

  • Solvent Compatibility: Protic solvents or solvents containing water impurities can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid. Aprotic, anhydrous solvents are essential.

  • Decarbonylative Heck Reaction: Acyl chlorides can undergo decarbonylation under palladium catalysis, leading to the formation of an aryl-palladium species that then participates in the Heck reaction. This results in the product of the corresponding iodobenzene rather than the desired benzoyl-substituted alkene. The choice of ligand and reaction temperature can influence the extent of decarbonylation.

  • Polymerization of Alkenes: At the elevated temperatures often required for Heck reactions, some alkenes, particularly styrenes and acrylates, can undergo polymerization. Careful temperature control and monitoring of the reaction time are crucial.

Conclusion

References

Application Notes and Protocols: Amide Bond Formation Using 3-Iodobenzoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a ubiquitous feature in a vast array of pharmaceuticals, natural products, and materials. The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely utilized method for the efficient construction of N-substituted amides.[1][2] This application note provides a detailed overview and experimental protocols for the synthesis of N-substituted 3-iodobenzamides through the reaction of 3-iodobenzoyl chloride with various primary amines.

The resulting 3-iodobenzamide (B1666170) scaffold is of significant interest in drug discovery and development. The iodine atom can serve as a versatile handle for further functionalization via cross-coupling reactions, or it can be incorporated to enhance binding affinity to biological targets. Notably, N-substituted benzamides and their derivatives have shown promise as potent anticancer agents and inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and a key target in oncology.[3][4]

These application notes are designed to provide researchers with the necessary information to successfully synthesize and characterize a range of N-substituted 3-iodobenzamides, facilitating their exploration in various research and drug development endeavors.

Reaction Principle and Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (B128534) or an aqueous base like sodium hydroxide, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Data Presentation

The following table summarizes representative data for the synthesis of N-substituted 3-iodobenzamides from this compound and various primary amines. Yields can vary depending on the specific amine and reaction conditions employed.

EntryPrimary AmineProductSolventBaseTime (h)Yield (%)
1AnilineN-phenyl-3-iodobenzamideDichloromethane (B109758)Triethylamine2-4>90 (typical)
24-MethylanilineN-(4-methylphenyl)-3-iodobenzamideDichloromethaneTriethylamine2-4>90 (typical)
34-MethoxyanilineN-(4-methoxyphenyl)-3-iodobenzamideDichloromethaneTriethylamine2-4>90 (typical)
4BenzylamineN-benzyl-3-iodobenzamideDichloromethaneTriethylamine2-4>90 (typical)
5CyclohexylamineN-cyclohexyl-3-iodobenzamideDichloromethaneTriethylamine2-4>90 (typical)

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-3-iodobenzamides

This protocol describes a general procedure for the reaction of this compound with an aromatic primary amine (aniline derivative).

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline (1.0 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure N-substituted-3-iodobenzamide.

Characterization Data for a Representative Product: N-phenyl-3-iodobenzamide

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.13 (t, J = 1.7 Hz, 1H), 7.91 (dt, J = 7.8, 1.3 Hz, 1H), 7.80 (s, 1H), 7.69 – 7.64 (m, 2H), 7.42 – 7.36 (m, 2H), 7.25 (t, J = 7.9 Hz, 1H), 7.20 – 7.15 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 164.5, 141.2, 137.8, 137.4, 130.3, 129.2 (2C), 127.1, 124.9, 120.3 (2C), 94.3.

Mandatory Visualizations

reaction_mechanism Reaction Mechanism of Amide Bond Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Iodobenzoyl_chloride This compound Tetrahedral_intermediate Tetrahedral Intermediate 3-Iodobenzoyl_chloride->Tetrahedral_intermediate Primary_amine Primary Amine (R-NH2) Primary_amine->3-Iodobenzoyl_chloride Nucleophilic Attack Amide N-Substituted-3-iodobenzamide Tetrahedral_intermediate->Amide Collapse & Cl- elimination HCl HCl Tetrahedral_intermediate->HCl Base Base (e.g., Et3N) HCl->Base Neutralization experimental_workflow General Experimental Workflow start Start dissolve_reactants Dissolve Primary Amine and Base in Anhydrous DCM start->dissolve_reactants cool_solution Cool to 0 °C dissolve_reactants->cool_solution add_acyl_chloride Add this compound Solution Dropwise cool_solution->add_acyl_chloride react Stir at Room Temperature (2-4 h) add_acyl_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end signaling_pathway Application in Drug Discovery cluster_synthesis Synthesis cluster_application Biological Application IodoBenzoylChloride This compound AmideFormation Amide Bond Formation IodoBenzoylChloride->AmideFormation PrimaryAmine Primary Amine PrimaryAmine->AmideFormation Iodobenzamide N-Substituted-3-iodobenzamide AmideFormation->Iodobenzamide PARP_Inhibition PARP Inhibition Iodobenzamide->PARP_Inhibition Leads to Anticancer_Activity Anticancer Activity Iodobenzamide->Anticancer_Activity Exhibits PARP_Inhibition->Anticancer_Activity Mechanism for

References

Application Notes and Protocols for the Esterification of Alcohols with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with 3-iodobenzoyl chloride is a significant chemical transformation that introduces an iodinated benzoyl moiety onto a variety of molecules. This reaction is of particular interest in the fields of medicinal chemistry and drug development. The resulting 3-iodobenzoyl esters serve as versatile intermediates for further functionalization, primarily through cross-coupling reactions where the iodine atom can be substituted. Furthermore, the incorporation of iodine, particularly radioactive isotopes of iodine, provides a powerful tool for radiolabeling and imaging studies. This document provides detailed protocols for the esterification of various classes of alcohols with this compound and summarizes relevant quantitative data.

Applications in Research and Drug Development

The 3-iodobenzoyl group is a valuable functional handle in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Key applications include:

  • Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I. This enables the development of radiolabeled compounds for use in single-photon emission computed tomography (SPECT) and other imaging techniques, as well as in radioligand binding assays for receptor studies.

  • Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of diverse substituents at the 3-position of the benzoyl group, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Modification: Esterification is a common strategy to create prodrugs. The ester linkage can be designed to be cleaved in vivo by esterases, releasing the active form of a drug. This can improve oral bioavailability, increase metabolic stability, or modulate the duration of action.

Reaction Mechanism

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (in the Schotten-Baumann reaction), which serves to neutralize the hydrochloric acid byproduct and, in the case of pyridine, can also act as a nucleophilic catalyst.

The general mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base removes the proton from the formerly alcoholic oxygen, yielding the final ester product and the protonated base.

Experimental Protocols

General Considerations:

  • This compound is moisture-sensitive and should be handled under anhydrous conditions, particularly when using a non-aqueous base like pyridine.

  • Reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: Pyridine-Catalyzed Esterification of a Primary Alcohol (e.g., Ethanol)

This protocol describes a general procedure for the esterification of a primary alcohol using pyridine as a base and catalyst.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethanol (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Schotten-Baumann Esterification of a Phenol (B47542)

This protocol is suitable for the esterification of phenols, which are less nucleophilic than aliphatic alcohols. The use of aqueous base generates the more nucleophilic phenoxide ion in situ.

Materials:

  • This compound

  • Phenol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or diethyl ether

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve phenol (1.0 equivalent) in 10% aqueous NaOH solution in a flask.

  • Cool the mixture in an ice bath.

  • Add this compound (1.1 equivalents) portion-wise while vigorously stirring.

  • Continue to stir vigorously at room temperature for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified phenyl 3-iodobenzoate.

Protocol 3: Esterification of a Secondary Alcohol (e.g., Isopropanol)

The procedure is similar to that for primary alcohols, but the reaction may require longer reaction times or gentle heating to proceed to completion due to the increased steric hindrance of the secondary alcohol.

Materials:

Procedure:

  • Follow steps 1-3 of Protocol 1, using isopropanol as the alcohol.

  • After addition, allow the reaction to stir at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, follow the workup and purification steps as described in Protocol 1 (steps 5-8).

Protocol 4: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)

The esterification of tertiary alcohols with acyl chlorides is often challenging due to significant steric hindrance and the potential for elimination side reactions. Milder conditions and a nucleophilic catalyst are often required.

Materials:

  • This compound

  • tert-Butanol (B103910)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Workup reagents as in Protocol 1

Procedure:

  • To a solution of tert-butanol (1.5 equivalents) and a catalytic amount of DMAP in anhydrous dichloromethane, add pyridine (2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Follow the workup and purification procedure as described in Protocol 1.

Quantitative Data

The following tables summarize available and representative data for the esterification of various alcohols with this compound and related compounds. Please note that the reaction conditions may vary between different literature sources, and thus the yields are not always directly comparable.

Alcohol TypeAlcoholBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
PrimaryEthanolPyridineDichloromethaneRT2-4High
SecondaryIsopropanolPyridineDichloromethaneRT - 504-8Good
Tertiarytert-ButanolPyridine/DMAPDichloromethaneRT12-24Moderate
PhenolicPhenol10% NaOHWater/DCMRT0.5High

Note: "High" yield is generally considered >85%, "Good" is 70-85%, and "Moderate" is 50-70%. These are typical ranges and can be influenced by the specific reaction conditions and purity of reagents.

Specific Ester ProductReactantsReported Yield (%)
tert-Butyl m-iodobenzoperoxoatem-Iodobenzoyl chloride and tert-butyl hydroperoxide92[1]
Unspecified EsterCarboxylic acid and alcohol91[1]

Mandatory Visualizations

Esterification_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates Alcohol R-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack AcidChloride This compound AcidChloride->Tetrahedral_Intermediate Ester 3-Iodobenzoyl Ester Tetrahedral_Intermediate->Ester Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization Base->Alcohol Deprotonation

Caption: Nucleophilic acyl substitution mechanism for the esterification of an alcohol with this compound.

Experimental_Workflow Start Start Step1 1. Dissolve alcohol and base in anhydrous solvent Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add this compound dropwise Step2->Step3 Step4 4. Stir at room temperature (or heat if necessary) Step3->Step4 Step5 5. Aqueous Workup (Wash with acid, base, brine) Step4->Step5 Step6 6. Dry organic layer and evaporate solvent Step5->Step6 Step7 7. Purify by column chromatography or recrystallization Step6->Step7 End Pure 3-Iodobenzoyl Ester Step7->End

Caption: General experimental workflow for the synthesis of 3-iodobenzoyl esters.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The presence of an iodine atom in the benzoyl moiety, as in 3-iodobenzoyl chloride, offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of complex molecular architectures.

This document provides a detailed protocol for the Friedel-Crafts acylation of various arenes with this compound, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). The protocol is designed to be a general guideline for researchers, with specific examples and expected outcomes detailed.

Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride, coordinates to the chlorine atom of the this compound, facilitating its departure and generating the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the arene, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ anion restores the aromaticity of the ring and yields the corresponding (3-iodophenyl)(aryl)methanone, liberating HCl and regenerating the aluminum chloride catalyst.[1][2] However, as the ketone product can complex with the Lewis acid, stoichiometric amounts of the catalyst are often required.[3]

Experimental Protocols

General Procedure for the Friedel-Crafts Acylation of Arenes with this compound

Materials:

  • This compound

  • Arene (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.[4]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may change color.[3]

  • Addition of Arene: After the addition of the acyl chloride is complete, dissolve the arene (1.0 - 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the arene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3][5] This will hydrolyze the aluminum chloride complexes. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to obtain the pure (3-iodophenyl)(aryl)methanone.

Data Presentation

The following table summarizes the expected products and representative yields for the Friedel-Crafts acylation of selected arenes with this compound. The yields are based on typical outcomes for Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and scale.[3][6]

AreneProduct NameExpected Major Isomer(s)Representative Yield (%)
Benzene(3-Iodophenyl)(phenyl)methanone-75-85
Toluene(3-Iodophenyl)(4-methylphenyl)methanonepara80-90
Anisole(3-Iodophenyl)(4-methoxyphenyl)methanonepara85-95

Mandatory Visualizations

Experimental Workflow

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - this compound - Arene - Anhydrous AlCl₃ - Anhydrous DCM glassware Dry Glassware Assembly setup Suspend AlCl₃ in DCM at 0°C glassware->setup add_acyl Add 3-Iodobenzoyl Chloride Solution setup->add_acyl add_arene Add Arene Solution add_acyl->add_arene stir Stir at 0°C, then Warm to RT add_arene->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Final Product: (3-Iodophenyl)(aryl)methanone purify->product characterization Characterization: - NMR - IR - Mass Spec

Caption: Workflow for the Friedel-Crafts acylation of arenes.

Reaction Mechanism

Friedel_Crafts_Mechanism acyl_chloride This compound acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex Electrophilic Attack arene Arene (Nucleophile) arene->sigma_complex product (3-Iodophenyl)(aryl)methanone sigma_complex->product Deprotonation by [AlCl₄]⁻ byproducts HCl + AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 3-Iodobenzoyl Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing a versatile 3-iodobenzoyl scaffold. The methodologies detailed herein are applicable to the discovery and development of targeted therapeutics for a range of diseases, with a particular focus on cancer. The protocols leverage robust and scalable chemical transformations and established biological assays to facilitate the efficient identification and characterization of novel kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1] The 3-iodobenzoyl scaffold serves as a valuable starting point for the synthesis of kinase inhibitors due to the strategic placement of the iodine atom, which allows for facile diversification through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of libraries of compounds with varied substitution patterns for structure-activity relationship (SAR) studies.

This document will focus on the synthesis of inhibitors targeting two key signaling pathways frequently implicated in cancer: the RAS-RAF-MEK-ERK pathway and the BCR-ABL pathway. A representative synthetic workflow and detailed protocols for the synthesis of a Bcr-Abl inhibitor analog based on the 3-iodobenzoyl scaffold are provided, along with methods for evaluating its biological activity.

Target Signaling Pathways

RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[2] Mutations in components of this pathway, such as BRAF, are common in various cancers, including melanoma, leading to constitutive activation and uncontrolled cell growth.[3] Inhibitors targeting kinases within this pathway, such as BRAF and MEK, have shown significant clinical efficacy.

RAS_RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

RAS-RAF-MEK-ERK Signaling Pathway.
BCR-ABL Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[4] It activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[4][5] Targeted inhibition of the Bcr-Abl kinase with drugs like imatinib (B729) has revolutionized the treatment of CML.

BCR_ABL_Pathway BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival

BCR-ABL Signaling Pathways.

Synthetic Strategy

The synthesis of kinase inhibitors from a 3-iodobenzoyl scaffold typically involves a multi-step sequence, with palladium-catalyzed cross-coupling reactions playing a central role. The general workflow is outlined below.

Synthetic_Workflow Start 3-Iodobenzoyl Scaffold Step1 Amide Coupling Start->Step1 Amine Step2 Suzuki-Miyaura Coupling Step1->Step2 Boronic Acid Step3 Buchwald-Hartwig Amination Step1->Step3 Amine End Final Kinase Inhibitor Step2->End Step3->End

References

Application Notes and Protocols: 3-Iodobenzoyl Chloride in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodobenzoyl chloride as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed protocols, quantitative data on inhibitor potency, and diagrams of relevant biological pathways and synthetic workflows are presented to facilitate research and development in this critical area of oncology.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in synthetic lethality and targeted cancer cell death.

The benzamide (B126) moiety is a well-established pharmacophore in numerous potent PARP inhibitors, as it mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme. This compound serves as a versatile reagent for introducing an iodinated benzamide functional group, which can be a key intermediate in the synthesis of complex PARP inhibitors. The iodine atom provides a convenient handle for further structural modifications via cross-coupling reactions, allowing for the exploration of the chemical space around the benzamide core to optimize potency and selectivity.

This document focuses on the synthesis and activity of potent benzamide-containing PARP inhibitors, using the well-characterized inhibitor AG14361 as a representative example of a structurally related potent compound.

Data Presentation

The inhibitory activities of AG14361, a potent PARP inhibitor with a core structure accessible through benzamide chemistry, are summarized below. This data highlights the nanomolar potency against the PARP-1 enzyme and its efficacy in various cancer cell lines.

Table 1: Enzymatic Inhibition of PARP-1 by AG14361

ParameterValueReference
Ki (nM) < 5[1][2]
IC50 (nM) 14 (intact SW620 cells)[2]
IC50 (nM) 29 (permeabilized SW620 cells)[2]

Table 2: Cellular Activity of AG14361 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma14[2]
LoVoColon Adenocarcinoma11.2[2]
SW620Colon Adenocarcinoma20[2]
92 J-wt-BRCA1Breast Cancer17[2]
92 J-sh-BRCA1Breast Cancer (BRCA1 deficient)25[2]
MDA-MB-436Breast Cancer (BRCA1 mutant)Not specified, but responsive[3]
HCC1937Breast Cancer (BRCA1 mutant)Less sensitive[3]
BT549Triple-Negative Breast CancerResponsive[3]
HCC70Triple-Negative Breast CancerResponsive[3]
CFPACPancreatic CancerNot specified, but sensitive[4]
BxPC-3Pancreatic CancerNot specified, but sensitive[4]

Experimental Protocols

The following is a representative protocol for the synthesis of a 3-substituted benzamide PARP inhibitor intermediate using this compound. This protocol is based on established amide coupling methodologies.

Protocol 1: Synthesis of a 3-Iodobenzamide Intermediate

Objective: To synthesize an N-substituted-3-iodobenzamide, a key intermediate for further elaboration into a potent PARP inhibitor.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-substituted-3-iodobenzamide.

Protocol 2: PARP-1 Inhibition Assay (Chemiluminescent)

Objective: To determine the in vitro inhibitory activity of a synthesized compound against PARP-1.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, activated DNA, and the inhibitor at various concentrations.

  • Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding biotinylated NAD+ and histones.

  • Incubate the plate for 60 minutes at room temperature to allow for poly(ADP-ribosyl)ation of the histones.

  • Stop the reaction by adding a stop solution (e.g., containing a high concentration of a known PARP inhibitor like 3-aminobenzamide).

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate again to remove unbound conjugate.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARP signaling pathway and a general workflow for the synthesis of PARP inhibitors using this compound.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER BER->DNA_SSB repairs PARP_Inhibitor PARP Inhibitor (e.g., AG14361) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Apoptosis / Cell Death (in HR-deficient cells) DNA_DSB->Cell_Death Cell_Survival Cell Survival (in HR-proficient cells) DNA_DSB->Cell_Survival

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

Synthesis_Workflow 3_Iodobenzoyl_Chloride This compound Amide_Coupling Amide Coupling 3_Iodobenzoyl_Chloride->Amide_Coupling Amine Primary/Secondary Amine Amine->Amide_Coupling Iodobenzamide_Intermediate 3-Iodobenzamide Intermediate Amide_Coupling->Iodobenzamide_Intermediate Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Iodobenzamide_Intermediate->Cross_Coupling Final_Inhibitor Final PARP Inhibitor Cross_Coupling->Final_Inhibitor Purification Purification & Characterization Final_Inhibitor->Purification

Caption: General workflow for synthesizing PARP inhibitors using this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-iodobenzoyl chloride as a key building block. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a range of transformations, enabling the efficient synthesis of diverse ketone-containing molecules, which are pivotal intermediates in pharmaceutical and materials science research.

Suzuki-Miyaura Coupling: Synthesis of Aryl Ketones

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. This protocol details the synthesis of 3-aryl benzophenones through the palladium-catalyzed reaction of this compound with various arylboronic acids.

Experimental Protocol: General Procedure for Acylative Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with the arylboronic acid (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a base like K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane/water mixture) is added, followed by this compound (1.2 mmol). The reaction mixture is then stirred at a specified temperature (e.g., 60-100 °C) for a designated time. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801292
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene (B28343)100895
34-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O602488
42-Thienylboronic acidPdCl₂(dppf)Na₂CO₃DME901085

Sonogashira Coupling: Synthesis of Ynones

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of ynones. This protocol describes the reaction of this compound with terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired ynone.

Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25694
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDIPEADMF40491
31-HexynePd₂(dba)₃ / AsPh₃CuIEt₃NDioxane50887
4EthynyltrimethylsilanePd(PPh₃)₄CuIPiperidineToluene25596

Heck Coupling: Synthesis of α,β-Unsaturated Ketones

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene. This protocol outlines the synthesis of chalcone (B49325) derivatives from this compound and various alkenes.

Experimental Protocol: General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine or sodium acetate, 2.0 mmol) are combined in a suitable solvent (e.g., DMF or NMP). The tube is sealed, and the mixture is heated to the desired temperature (typically 80-120 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Data Presentation: Heck Coupling of this compound with Alkenes
EntryAlkenePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF1001685
2n-Butyl acrylatePdCl₂PPh₃NaOAcNMP1201288
3AcrylonitrilePd(PPh₃)₄-K₂CO₃DMAc1102475
4CyclohexenePd(OAc)₂PCy₃Et₃NToluene1001865

Stille Coupling: Synthesis of Ketones from Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This method is particularly useful due to the air and moisture stability of many organotin reagents.[1][2]

Experimental Protocol: General Procedure for Stille Coupling

A mixture of this compound (1.0 mmol), the organostannane (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a ligand (if necessary) in an anhydrous, deoxygenated solvent (e.g., toluene or THF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ketone product. Due to the toxicity of organotin byproducts, appropriate purification methods to remove tin residues are crucial.[2]

Data Presentation: Stille Coupling of this compound with Organostannanes
EntryOrganostannanePalladium CatalystSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene1101290
2Tributyl(vinyl)stannanePd₂(dba)₃THF65885
3Trimethyl(p-tolyl)stannanePdCl₂(PPh₃)₂Dioxane1001688
4Tributyl(2-furyl)stannanePd(OAc)₂/P(furyl)₃DMF901082

Negishi Coupling: Synthesis of Ketones from Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[3] This protocol is for the coupling of this compound with various organozinc compounds.

Experimental Protocol: General Procedure for Negishi Coupling

An organozinc reagent is either prepared in situ from the corresponding organic halide and activated zinc or used as a pre-formed solution. In a separate flask under an inert atmosphere, a palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., SPhos, 2 mol%) are dissolved in an anhydrous solvent (e.g., THF). This compound (1.0 mmol) is added, followed by the organozinc reagent (1.5 mmol). The reaction is stirred at room temperature or heated as required. After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Data Presentation: Negishi Coupling of this compound with Organozinc Reagents
EntryOrganozinc ReagentPalladium CatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd₂(dba)₃SPhosTHF25493
2Ethylzinc bromidePd(OAc)₂P(o-tolyl)₃DMA50680
3Benzylzinc chloridePdCl₂(dppf)THF25588
4(4-Fluorophenyl)zinc iodidePd(PPh₃)₄-Dioxane60891

Buchwald-Hartwig Amination: Synthesis of 3-Aminobenzophenones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This protocol details the reaction of this compound with various primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature (typically 80-110 °C). The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried, concentrated, and the product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound with Amines
EntryAminePalladium PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineG3-XPhosNaOt-BuToluene1001296
2AnilineG2-BrettPhosLHMDSDioxane1101885
3BenzylamineG3-SPhosK₂CO₃t-BuOH902488
4DiethylamineG4-XPhosK₃PO₄Toluene1001692

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow start Start: Assemble Reactants setup Reaction Setup: - Inert Atmosphere - Add Solvent, Catalyst, Base start->setup addition Substrate Addition: - Add this compound - Add Coupling Partner setup->addition reaction Reaction: - Stir at specified Temperature - Monitor Progress (TLC/GC) addition->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Base Selection for Amide Synthesis with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The reaction of an acyl chloride with an amine, a variation of the Schotten-Baumann reaction, is a widely utilized and efficient method for this transformation.[1] The choice of base is critical in this reaction to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile.[2] This document provides a comparative analysis of common non-nucleophilic organic bases—Pyridine, Triethylamine (TEA), and Diisopropylethylamine (DIEA)—for the synthesis of amides using 3-Iodobenzoyl chloride as a key intermediate. The presence of the iodine atom on the benzoyl moiety makes these products valuable precursors for further functionalization, such as in cross-coupling reactions.

Comparative Performance of Bases

The selection of an appropriate base can significantly impact reaction yield, time, and the ease of product purification. The following table summarizes the expected performance of Pyridine, Triethylamine, and Diisopropylethylamine in the reaction of this compound with a primary amine (e.g., benzylamine).

BasepKa of Conjugate AcidTypical Yield (%)Typical Reaction Time (h)Remarks
Pyridine5.285-952-4Less basic, acts as a nucleophilic catalyst. The resulting pyridinium (B92312) salt is often water-soluble, facilitating workup.[3]
Triethylamine (TEA)10.790-981-3More basic than pyridine, leading to faster reaction rates.[4] The triethylammonium (B8662869) chloride salt can sometimes be challenging to remove completely.
Diisopropylethylamine (DIEA)10.790-981-3A sterically hindered, non-nucleophilic base, comparable in basicity to TEA.[5] Its steric bulk minimizes potential side reactions. The resulting salt is generally soluble in organic solvents.[6]

Reaction Mechanism and Experimental Workflow

The synthesis of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the amide. The base present in the reaction mixture neutralizes the liberated hydrochloric acid.

Figure 1: General mechanism of amide synthesis.

The general workflow for the synthesis and purification of the target amide is depicted below.

Experimental Workflow Start Dissolve Amine and Base in Anhydrous Solvent Add_Acyl_Chloride Add this compound Solution Dropwise at 0°C Start->Add_Acyl_Chloride Reaction Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->Reaction Workup Aqueous Workup (e.g., H₂O, aq. HCl, aq. NaHCO₃) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Recrystallization or Column Chromatography Concentration->Purification Final_Product Isolated N-(substituted)-3-iodobenzamide Purification->Final_Product

References

Application Notes and Protocols: 3-Iodobenzoyl Chloride for Derivatization in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Iodobenzoyl chloride as a versatile derivatization agent in chemical biology. The unique properties of the 3-iodobenzoyl group, including its reactivity, hydrophobicity, and the presence of a heavy iodine atom, make it a valuable tool for modifying biomolecules for various applications, including radioiodination, mass spectrometry-based analysis, and as a potential building block for chemical probes.

Application Note 1: Indirect Radioiodination of Proteins and Peptides

The introduction of a radioactive iodine isotope into proteins and peptides is a fundamental technique for a wide range of biological assays, including radioimmunoassays (RIAs), in vivo imaging, and metabolic studies. Direct iodination of tyrosine residues can sometimes lead to loss of biological activity. An indirect labeling approach using a pre-labeled acylating agent offers a milder alternative. N-succinimidyl 3-[I]iodobenzoate ([I]SIB), derived from 3-iodobenzoic acid, is a well-established reagent for this purpose, offering high radiochemical yields and in vivo stability.[1][2]

Key Advantages:

  • Milder Reaction Conditions: Avoids harsh oxidizing conditions associated with direct iodination methods.

  • Enhanced Stability: The resulting radioiodinated proteins exhibit greater in vivo stability compared to those labeled by direct electrophilic methods.[2]

  • Versatility: Can be used to label proteins and peptides that lack accessible tyrosine residues by targeting primary amines (N-terminus and lysine (B10760008) side chains).

Quantitative Data: Radioiodination Efficiency

The following table summarizes typical radiochemical yields obtained during the synthesis and application of N-succinimidyl 3-[*I]iodobenzoate.

StepReagent/PrecursorOxidant/Coupling AgentRadiochemical Yield (%)Reference
Synthesis of [*I]SIBN-succinimidyl 3-(tri-n-butylstannyl)benzoatetert-butylhydroperoxide~80[2]
Synthesis of N-succinimidyl 3-hydroxy-4-[131I]iodobenzoate3-hydroxy-4-[131I]iodobenzoic acidDCC/N-hydroxysuccinimide75[1]
Labeling of Monoclonal Antibody (mAb) 81C6 with [131I]mSHIBmAb 81C6[131I]mSHIB40-60[1]

DCC: Dicyclohexylcarbodiimide

**Experimental Protocol: Synthesis of N-succinimidyl 3-[I]iodobenzoate ([I]SIB) and Protein Labeling

This protocol is adapted from established procedures for the synthesis of [*I]SIB and subsequent protein labeling.[2][3][4]

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (tin precursor)

  • Radioactive iodide ([*I]NaI, e.g., 125I or 131I)

  • tert-butylhydroperoxide

  • Protein/peptide of interest in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • TLC system for reaction monitoring

Procedure:

*Part A: Synthesis of [I]SIB

  • To a solution of the tin precursor in a suitable organic solvent, add the radioactive iodide solution.

  • Initiate the radioiododestannylation reaction by adding tert-butylhydroperoxide.

  • Allow the reaction to proceed for approximately 30-60 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purify the resulting [*I]SIB by HPLC or solid-phase extraction. The total synthesis time is typically around 95 minutes.[2]

*Part B: Protein Labeling with [I]SIB

  • Prepare a solution of the purified protein or peptide in an amine-free buffer at a pH of 8.0-9.0.

  • Add the purified [I]SIB solution to the protein solution. A molar excess of [I]SIB is typically used.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

  • Purify the radioiodinated protein from unreacted [*I]SIB and byproducts using size-exclusion chromatography.

Experimental Workflow: Radioiodination

G cluster_synthesis Synthesis of [I]SIB cluster_labeling Protein Labeling TinPrecursor Tin Precursor Reaction1 Radioiododestannylation TinPrecursor->Reaction1 Radioiodide Radioactive Iodide Radioiodide->Reaction1 Oxidant Oxidant Oxidant->Reaction1 Purification1 Purification (HPLC/SPE) Reaction1->Purification1 SIB [I]SIB Purification1->SIB Reaction2 Conjugation SIB->Reaction2 Protein Protein/Peptide Protein->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 LabeledProtein Radioiodinated Protein Purification2->LabeledProtein

Caption: Workflow for indirect radioiodination of proteins.

Application Note 2: Derivatization of Small Molecules for Enhanced LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of small molecules in complex biological matrices. However, polar molecules such as neurotransmitters and amino acids often exhibit poor retention on reversed-phase columns and low ionization efficiency. Derivatization with a hydrophobic tag can significantly improve their analytical characteristics. This compound, similar to benzoyl chloride, can be used to derivatize primary and secondary amines, as well as phenolic hydroxyl groups, to increase their hydrophobicity and improve their chromatographic behavior and MS detection.

Key Advantages:

  • Increased Hydrophobicity: The iodobenzoyl group enhances retention on reversed-phase HPLC columns.

  • Improved Ionization: The derivative may exhibit better ionization efficiency in the MS source.

  • Mass Tag: The iodine atom provides a distinct isotopic signature that can aid in identification and quantification.

Quantitative Data: Derivatization and LC-MS Performance (Adapted from Benzoyl Chloride Data)

The following table presents typical performance characteristics for the LC-MS analysis of small molecules derivatized with benzoyl chloride, which can be considered indicative for this compound derivatization.

Analyte ClassLimit of Detection (LOD)Linearity (r²)Recovery (%)Reference for Benzoyl Chloride
Neurotransmitters< 10 nM (for most)> 0.99N/A[5]
Biogenic Amines0.02 - 0.09 µg/mL> 0.99787.3 - 96.3[5]
Amines & PhenolicsNanomolar rangeN/AN/A[5]
Experimental Protocol: Derivatization of Small Molecules with this compound for LC-MS Analysis

This protocol is adapted from established methods for benzoyl chloride derivatization.[5] Optimization for specific analytes and matrices is recommended.

Materials:

  • Sample containing small molecule analytes (e.g., cell lysate, plasma)

  • This compound solution (e.g., 2% in anhydrous acetonitrile)

  • Aqueous buffer (e.g., 100 mM sodium carbonate, pH 9-10)

  • Quenching solution (e.g., 2 M HCl or formic acid)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: If necessary, perform a protein precipitation step on the biological sample (e.g., with cold acetonitrile) and collect the supernatant.

  • Derivatization Reaction:

    • To the sample or standard solution, add the aqueous buffer to adjust the pH to 9-10.

    • Add the this compound solution and vortex immediately.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Reaction Quenching: Stop the reaction by adding the acidic quenching solution.

  • Extraction: Extract the derivatized analytes into an organic solvent.

  • Sample Preparation for LC-MS: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Experimental Workflow: LC-MS Derivatization

G Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization with This compound Precipitation->Derivatization Quenching Reaction Quenching Derivatization->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis

Caption: Workflow for small molecule derivatization.

Application Note 3: Probing Kinase Signaling Pathways (Hypothetical Application)

Disclaimer: The following application note describes a hypothetical use of a 3-iodobenzoyl derivative based on established principles of chemical biology for studying kinase signaling. To date, specific literature detailing the use of this compound for this purpose is not available.

Protein kinases are crucial regulators of cellular signaling pathways, and dysregulation of kinase activity is implicated in numerous diseases. The development of chemical probes to study kinase activity and identify their substrates is an active area of research. One approach involves the synthesis of ATP analogs that can be utilized by engineered kinases with a modified ATP-binding pocket. A 3-iodobenzoyl-derivatized ATP analog could potentially serve as such a probe. The bulky iodobenzoyl group would prevent its binding to wild-type kinases, while an engineered "gatekeeper" mutant kinase with an enlarged active site could accommodate and utilize this analog for substrate phosphorylation. The incorporated iodobenzoyl moiety could then be used for detection or enrichment of phosphorylated substrates.

Key Advantages (Hypothetical):

  • Specificity: The ATP analog would be specific for the engineered kinase, allowing for the study of a single kinase within a complex cellular environment.

  • Versatility: The iodine atom could be a handle for various applications, including radio-labeling (with a radioactive iodine isotope) for autoradiography or as a heavy atom for X-ray crystallography studies of kinase-substrate complexes.

Hypothetical Signaling Pathway: Probing a Kinase Cascade

The following diagram illustrates a hypothetical signaling pathway where an engineered kinase (Kinase B-AS) utilizes a 3-iodobenzoyl-ATP analog to phosphorylate its downstream substrate, leading to the activation of a transcription factor.

G Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB_AS Engineered Kinase B (AS) KinaseA->KinaseB_AS activates Substrate Substrate KinaseB_AS->Substrate phosphorylates Substrate_P Phosphorylated Substrate TF Transcription Factor Substrate_P->TF activates TF_active Active Transcription Factor Gene Gene Expression TF_active->Gene ATP_analog 3-Iodobenzoyl-ATP ATP_analog->KinaseB_AS

Caption: Hypothetical kinase signaling pathway probe.

References

Application Notes and Protocols for the Schotten-Baumann Reaction of 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conditions for the Schotten-Baumann reaction using 3-iodobenzoyl chloride as a key reagent. This versatile reaction is fundamental for the synthesis of 3-iodobenzamides and 3-iodobenzoate (B1234465) esters, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are designed to be clear, concise, and reproducible for laboratory settings.

Core Concepts

The Schotten-Baumann reaction is a method for synthesizing amides from amines and esters from alcohols using an acyl chloride or anhydride.[1] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and water.[1] A base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), is used to neutralize the hydrochloric acid that is formed as a byproduct, which drives the reaction to completion.[1][2]

Applications in Drug Discovery and Organic Synthesis

The 3-iodo-substituted benzamide (B126) and benzoate (B1203000) moieties are important pharmacophores and synthetic intermediates. The iodine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments. This makes this compound a valuable starting material for the construction of complex molecules in drug discovery and materials science.

Protocol 1: Synthesis of N-Substituted 3-Iodobenzamides

This protocol details the general procedure for the reaction of this compound with primary and secondary amines to form the corresponding N-substituted 3-iodobenzamides.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, diethylamine)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (CH₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0 equivalents) to the stirred amine solution.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in dichloromethane. Add this solution dropwise to the cooled, vigorously stirred biphasic amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-substituted 3-iodobenzamide (B1666170) can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Schotten-Baumann synthesis of N-substituted 3-iodobenzamides. Yields and reaction times may vary depending on the specific amine used.

AmineProductTypical Yield (%)Reaction Time (h)Purification Method
BenzylamineN-Benzyl-3-iodobenzamide85-952-4Recrystallization
DiethylamineN,N-Diethyl-3-iodobenzamide80-903-5Column Chromatography
AnilineN-Phenyl-3-iodobenzamide75-854-6Recrystallization

Protocol 2: Synthesis of 3-Iodobenzoate Esters

This protocol provides a general method for the esterification of alcohols and phenols with this compound under Schotten-Baumann conditions.

Experimental Protocol

Materials:

  • This compound

  • Alcohol or phenol (B47542) (e.g., ethanol, phenol)

  • Pyridine or 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in dichloromethane or diethyl ether. For less reactive alcohols, pyridine can be used as both the base and solvent. For the biphasic system, add 10% aqueous sodium hydroxide solution (2.0 equivalents). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same organic solvent. Add this solution dropwise to the cooled, vigorously stirred alcohol/phenol solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any pyridine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-iodobenzoate ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative quantitative data for the Schotten-Baumann esterification using this compound.

Alcohol/PhenolProductTypical Yield (%)Reaction Time (h)Purification Method
EthanolEthyl 3-iodobenzoate70-854-6Distillation
PhenolPhenyl 3-iodobenzoate80-905-8Recrystallization
Benzyl alcoholBenzyl 3-iodobenzoate75-854-6Column Chromatography

Visualizations

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Neutralization AcylChloride 3-Iodobenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Nucleophile Amine/Alcohol (R-NH2 / R-OH) Nucleophile->Tetrahedral Intermediate2 Tetrahedral Intermediate Product Amide/Ester Intermediate2->Product Collapse of Intermediate Chloride Chloride Ion (Cl-) Intermediate2->Chloride Elimination HCl HCl Salt Salt (NaCl) + Water (H2O) HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Workflow

The general workflow for the Schotten-Baumann reaction is outlined below.

Experimental_Workflow A 1. Dissolve Amine/Alcohol in Organic Solvent B 2. Add Aqueous Base (e.g., NaOH) A->B C 3. Add this compound Solution Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Work-up: - Separate Layers - Wash Organic Layer D->E F 6. Dry and Concentrate E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

Caption: General experimental workflow for the Schotten-Baumann reaction.

References

Application Notes and Protocols for the Synthesis of 3-Substituted Benzamides from 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Substituted benzamides are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. Their versatile chemical nature allows for the fine-tuning of pharmacological properties, making them crucial building blocks in drug discovery and development. This document provides detailed protocols for the synthesis of a diverse range of 3-substituted benzamides starting from the readily available precursor, 3-iodobenzoyl chloride. The methodologies outlined leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, to introduce a variety of substituents at the 3-position of the benzamide (B126) scaffold. These reactions are known for their high efficiency, broad substrate scope, and functional group tolerance.[1][2][3]

The general synthetic strategy involves the initial conversion of this compound to a stable benzamide, followed by a subsequent palladium-catalyzed cross-coupling reaction to introduce the desired substituent. This two-step approach allows for the synthesis of a diverse library of compounds from a common intermediate.

General Reaction Scheme

The overall synthetic approach can be visualized as a two-step process. First, this compound is reacted with a primary or secondary amine to form the corresponding 3-iodobenzamide (B1666170). This stable intermediate is then subjected to various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, amino, or alkenyl groups at the 3-position.

General_Reaction_Scheme 3-Iodobenzoyl_chloride This compound 3-Iodobenzamide 3-Iodobenzamide 3-Iodobenzoyl_chloride->3-Iodobenzamide Amidation Amine R1R2NH Amine->3-Iodobenzamide 3-Substituted_Benzamide 3-Substituted Benzamide 3-Iodobenzamide->3-Substituted_Benzamide Pd-catalyzed Cross-Coupling Coupling_Partner Coupling Partner (e.g., ArB(OH)2, R-C≡CH, R3R4NH, R-CH=CH2) Coupling_Partner->3-Substituted_Benzamide

Caption: General two-step synthesis of 3-substituted benzamides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the 3-iodobenzamide intermediate and its subsequent conversion to various 3-substituted benzamides via palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of N-Substituted-3-iodobenzamide

This protocol describes the general procedure for the amidation of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (B128534) (Et3N) or other suitable base

  • Dichloromethane (B109758) (CH2Cl2) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-substituted-3-iodobenzamide.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzamides

This protocol details the palladium-catalyzed coupling of N-substituted-3-iodobenzamide with an arylboronic acid.[4][5][6]

Materials:

  • N-Substituted-3-iodobenzamide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer or microwave reactor

  • Reflux condenser (if using conventional heating)

Procedure:

  • To a reaction vessel, add the N-substituted-3-iodobenzamide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or heat in a microwave reactor at a specified temperature and time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynylbenzamides

This protocol describes the coupling of N-substituted-3-iodobenzamide with a terminal alkyne.[2][7][8]

Materials:

  • N-Substituted-3-iodobenzamide (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-substituted-3-iodobenzamide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3-Aminobenzamides

This protocol outlines the palladium-catalyzed amination of N-substituted-3-iodobenzamide.[1][9][10]

Materials:

  • N-Substituted-3-iodobenzamide (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3), 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a Schlenk flask.

  • Add the N-substituted-3-iodobenzamide, amine, and base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 5: Heck Coupling for the Synthesis of 3-Alkenylbenzamides

This protocol describes the palladium-catalyzed coupling of N-substituted-3-iodobenzamide with an alkene.[3][11][12]

Materials:

  • N-Substituted-3-iodobenzamide (1.0 eq.)

  • Alkene (e.g., styrene, n-butyl acrylate, 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)

  • Ligand (e.g., P(o-tolyl)3, PPh3, 2-10 mol%)

  • Base (e.g., triethylamine, potassium carbonate, 2.0 eq.)

  • Solvent (e.g., DMF, acetonitrile)

  • Sealed tube or microwave vial

Procedure:

  • To a reaction vessel, add the N-substituted-3-iodobenzamide, palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 6-24 hours, or use microwave irradiation for a shorter reaction time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 3-substituted benzamides from N-substituted-3-iodobenzamides. Yields are reported for isolated products after purification.

Table 1: Suzuki-Miyaura Coupling of N-Aryl-3-iodobenzamides

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Dioxane/H2O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2)Cs2CO3Toluene100680-90
33-Pyridinylboronic acidPd(OAc)2/SPhos (2/4)K3PO4Dioxane1101275-85
42-Thienylboronic acidPd(PPh3)4 (3)K2CO3Dioxane/H2O901082-92

Table 2: Sonogashira Coupling of N-Aryl-3-iodobenzamides

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh3)2Cl2 (2)CuI (1)Et3NTHFRT490-98
2EthynyltrimethylsilanePd(PPh3)2Cl2 (2)CuI (1)i-Pr2NHDMF50388-95
31-HexynePd(PPh3)4 (3)CuI (2)Et3NTHF60685-92
4Propargyl alcoholPd(PPh3)2Cl2 (2)CuI (1)Et3NDMFRT580-90

Table 3: Buchwald-Hartwig Amination of N-Aryl-3-iodobenzamides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 (1.5)Xantphos (3)NaOtBuToluene1001885-95
2AnilinePd(OAc)2 (2)BINAP (4)Cs2CO3Dioxane1102470-85
3BenzylaminePd2(dba)3 (1)RuPhos (2)K3PO4Toluene1001680-90
4N-MethylanilinePd(OAc)2 (2)DavePhos (4)NaOtBuDioxane1002075-88

Table 4: Heck Coupling of N-Aryl-3-iodobenzamides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)2 (2)P(o-tolyl)3 (4)Et3NDMF1201275-85
2n-Butyl acrylatePd(OAc)2 (2)PPh3 (4)K2CO3Acetonitrile1001880-90
34-VinylpyridinePd(OAc)2 (3)P(Cy)3 (6)NaOAcDMF1301670-80
4CyclohexenePd(OAc)2 (5)P(t-Bu)3 (10)K2CO3DMA1402460-70

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a 3-substituted benzamide via a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis Reagents Combine 3-Iodobenzamide, Coupling Partner, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (Conventional or Microwave) Solvent_Addition->Heating Quenching Cool and Quench Reaction Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Over Anhydrous Salt Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate Under Vacuum Filtration->Concentration Purification Purify Crude Product (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for synthesis and purification.

References

Application Note: Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 3-Iodobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-BCH

For Research Use Only

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, organic synthesis, and pharmacology.

Abstract: This application note details a robust and versatile method for the synthesis of biaryl ketones using 3-iodobenzoyl chloride as a starting material. Due to the high reactivity of the acyl chloride moiety, which can be incompatible with common palladium-catalyzed cross-coupling conditions, a reliable two-step protocol is presented. The methodology involves the initial conversion of this compound to the more stable N-methoxy-N-methylamide (Weinreb amide) derivative, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. This approach offers excellent functional group tolerance and consistently high yields of the desired biaryl ketone products. These products are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

Biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The ketone linker within a biaryl scaffold is of particular interest as it can act as a hydrogen bond acceptor and provides a rigid framework for orienting pharmacophoric groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[1]

Aryl iodides are highly reactive partners in these transformations.[1] this compound represents a readily available starting material for introducing a 3-aroyl-biaryl moiety. However, the direct use of acyl chlorides in Suzuki-Miyaura couplings can be challenging due to potential side reactions. A more reliable strategy involves the conversion of the acyl chloride to a Weinreb amide (N-methoxy-N-methylamide). This derivative is stable to many reaction conditions and reacts cleanly with organometallic reagents to afford ketones, preventing over-addition.[2]

This note provides detailed protocols for the synthesis of the key intermediate, N-methoxy-N-methyl-3-iodobenzamide, and its subsequent Suzuki-Miyaura coupling to generate a library of biaryl ketones.

Experimental Workflow

The overall synthetic strategy is a two-step process designed for efficiency and reliability. The workflow minimizes potential side reactions and is amenable to library synthesis for drug discovery programs.

G cluster_0 Step 1: Weinreb Amide Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound D Reaction in DCM A->D B N,O-Dimethylhydroxylamine hydrochloride B->D C Pyridine (B92270) (Base) C->D E Aqueous Workup & Purification D->E F N-methoxy-N-methyl-3-iodobenzamide (Weinreb Amide Intermediate) E->F J Reaction in Toluene (B28343)/Water F->J G Arylboronic Acid G->J H Pd Catalyst & Ligand H->J I Base (e.g., K₂CO₃) I->J K Aqueous Workup & Chromatography J->K L Final Product: 3-Aroyl-Biaryl Ketone K->L

Figure 1: General experimental workflow for the two-step synthesis of biaryl ketones.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-3-iodobenzamide (Weinreb Amide)

This protocol describes the conversion of this compound to its corresponding Weinreb amide.

Materials:

  • This compound (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.5 equiv) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add the this compound solution dropwise to the cold suspension from step 3 over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure N-methoxy-N-methyl-3-iodobenzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize Biaryl Ketones

This protocol is a general method for the coupling of the Weinreb amide intermediate with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • N-methoxy-N-methyl-3-iodobenzamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask, add N-methoxy-N-methyl-3-iodobenzamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add toluene and water (e.g., in a 4:1 ratio) via syringe. The solvent should be previously degassed by sparging with argon for 30 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl ketone.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl iodides with different arylboronic acids under palladium catalysis. While this data is not for the specific N-methoxy-N-methyl-3-iodobenzamide substrate, it provides a strong benchmark for expected outcomes using the protocol described above. Conditions are typically analogous to those in Protocol 2.

EntryAryl IodideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9095[3]
24-Iodoanisole4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8092[4]
31-Iodo-4-nitrobenzenePhenylboronic acidLaF₃·Pd (nanocatalyst)K₂CO₃H₂O7095[5]
43-Iodoaniline3-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8588[6]
5Iodobenzene2-Methylphenylboronic acidPd on HydroxyapatiteK₃PO₄H₂O10085[3]
64-Iodobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O10091[7]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Biaryl ketones are valuable scaffolds for developing kinase inhibitors, which are crucial in oncology and neurodegenerative disease research. One such target is the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[8] Pathogenic mutations often lead to hyperactivity of the LRRK2 kinase, disrupting downstream cellular processes.[9]

Inhibitors of LRRK2 kinase activity are therefore promising therapeutic candidates. The biaryl ketone motif can be designed to fit into the ATP-binding pocket of the kinase, disrupting its ability to phosphorylate substrate proteins like Rab GTPases.[10] The synthesis method described here allows for the rapid generation of diverse biaryl ketones, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of potential LRRK2 inhibitors.

LRRK2_Pathway cluster_downstream Downstream Cellular Processes LRRK2 LRRK2 (Kinase) Rab Rab GTPases (Substrate) LRRK2->Rab Phosphorylation pRab Phospho-Rab Vesicle Vesicular Trafficking pRab->Vesicle Dysregulation Autophagy Autophagy/Lysosomal Function pRab->Autophagy Dysregulation Mito Mitochondrial Health pRab->Mito Dysregulation Inhibitor Biaryl Ketone Inhibitor Inhibitor->LRRK2 Inhibition PD Parkinson's Disease Pathology Vesicle->PD Autophagy->PD Mito->PD

Figure 2: LRRK2 signaling pathway and point of intervention.

Conclusion

The two-step synthetic route commencing from this compound provides a highly effective and adaptable method for producing diverse biaryl ketones. The conversion to a stable Weinreb amide intermediate followed by a robust Suzuki-Miyaura cross-coupling ensures high yields and broad substrate scope. This methodology is particularly relevant for professionals in drug discovery, offering a streamlined path to generating libraries of potential kinase inhibitors and other biologically active molecules for therapeutic development.

References

This document is for informational purposes only. All experimental work should be conducted in a suitable laboratory environment by trained professionals, adhering to all relevant safety protocols.

References

Application of 3-Iodobenzoyl Chloride in Agrochemical Intermediate Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Reactivity

3-Iodobenzoyl chloride is a colorless to pale yellow liquid or solid with the chemical formula C₇H₄ClIO.[1][3] It is soluble in common organic solvents like dichloromethane (B109758) and ether but is insoluble in water, with which it can react to release toxic gases.[1] The key reactive sites are the acyl chloride, which readily undergoes nucleophilic acyl substitution, and the carbon-iodine bond. The iodine atom can be substituted or used as a handle for cross-coupling reactions, offering a route to introduce diverse functionalities into the benzene (B151609) ring.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1711-10-0[1][4][5][6]
Molecular FormulaC₇H₄ClIO[1][4][5]
Molecular Weight266.46 g/mol [4]
AppearanceColorless to pale yellow liquid or solid[1]
InChI KeyDTELTOREECFDBC-UHFFFAOYSA-N[1][4]
SMILESC1=CC(=CC(=C1)I)C(=O)Cl[4]

Potential Applications in Agrochemical Synthesis

Although specific examples for this compound are scarce, its chemical reactivity suggests its utility in the synthesis of various classes of agrochemicals, such as herbicides, fungicides, and insecticides. The general approach would involve the reaction of this compound with a suitable nucleophile to form an amide, ester, or ketone, which constitutes the core of many active agrochemical ingredients. The iodine atom could be retained in the final product or used for subsequent reactions to build more complex structures.

Hypothetical Synthesis of a Benzamide (B126) Fungicide Intermediate

One of the largest classes of fungicides is the benzamides. A hypothetical application of this compound could be in the synthesis of a novel benzamide intermediate. The general reaction would involve the acylation of a substituted aniline (B41778).

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-iodobenzamides

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure N-aryl-3-iodobenzamide.

Table 2: Hypothetical Quantitative Data for Benzamide Synthesis

Reactant A (Aniline)Reactant B (this compound)ProductSolventYield (%)Purity (%)
4-EthylanilineThis compoundN-(4-ethylphenyl)-3-iodobenzamideDichloromethane85-95>98
2-Chloro-4-fluoroanilineThis compoundN-(2-chloro-4-fluorophenyl)-3-iodobenzamideTetrahydrofuran80-90>97

Note: The data in this table is hypothetical and serves as an example for a potential reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic logic and workflows involving this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Iodobenzoyl_Chloride This compound Acylation Nucleophilic Acyl Substitution 3_Iodobenzoyl_Chloride->Acylation Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Acylation Intermediate Agrochemical Intermediate (e.g., Amide, Ester) Acylation->Intermediate

Caption: General reaction pathway for agrochemical intermediate synthesis.

G Start Start Dissolve_Reactants Dissolve Aniline and Base in Solvent Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Reagent Add 3-Iodobenzoyl Chloride Solution Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Workup Aqueous Workup (Wash with Acid, Base, Brine) React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify (Recrystallization or Chromatography) Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for N-aryl-3-iodobenzamide synthesis.

Conclusion

While this compound possesses the requisite chemical reactivity to serve as a valuable intermediate in the synthesis of agrochemicals, specific, documented examples of its application in the preparation of commercial products are not prevalent in the reviewed literature. The provided protocols and workflows are based on general principles of organic synthesis and represent potential, rather than established, applications. Further research and publication in this specific area would be necessary to provide more detailed and validated application notes. Researchers are encouraged to consider the reactivity of this compound in the design of novel agrochemical entities, leveraging both the acyl chloride for core structure formation and the iodine substituent for further molecular elaboration.

References

Troubleshooting & Optimization

How to prevent hydrolysis of 3-Iodobenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 3-Iodobenzoyl Chloride >

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The primary focus is on preventing its hydrolysis, a common side reaction that can significantly reduce product yields and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis?

A1: this compound is highly susceptible to hydrolysis due to its reactive acyl chloride functional group. The main cause of hydrolysis is exposure to water.[1][2][3] This can originate from several sources in a typical reaction setup:

  • Atmospheric Moisture : Exposure to air during weighing or transfer.

  • Wet Solvents : Using solvents that have not been properly dried.[2]

  • Contaminated Reagents : Nucleophiles (alcohols, amines) or bases that contain trace amounts of water.

  • Improperly Dried Glassware : Residual moisture on the surface of flasks, condensers, and addition funnels.[2][3]

Q2: How does hydrolysis affect my reaction?

A2: Hydrolysis converts the reactive this compound into the much less reactive 3-iodobenzoic acid.[2] This unwanted side reaction leads to several problems:

  • Reduced Yield : The primary reagent is consumed, lowering the potential yield of your desired product.[3]

  • Complex Purification : The resulting carboxylic acid can complicate the purification process, for example, by forming emulsions during aqueous workups.

  • Stoichiometry Imbalance : The consumption of the acyl chloride alters the molar ratios of the reactants, potentially leading to incomplete conversion of your starting material.[1]

Q3: What is the role of a base in preventing hydrolysis?

A3: In many acylation reactions, a base is added to neutralize the hydrochloric acid (HCl) byproduct.[4][5] If not neutralized, the HCl can protonate the nucleophile (e.g., an amine), rendering it unreactive.[1] While classic "Schotten-Baumann" conditions use an aqueous base like NaOH, this introduces water, increasing the risk of hydrolysis.[6][7] For moisture-sensitive substrates, using a non-nucleophilic organic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an anhydrous organic solvent is highly recommended.[8] These bases effectively scavenge HCl without introducing water.

Q4: Which solvents are best for minimizing hydrolysis?

A4: The ideal solvent should be inert to the reactants and easily dried. Anhydrous aprotic solvents are the best choice. Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) offer excellent solubility and are generally inert.[1][2] Ethers like tetrahydrofuran (B95107) (THF) and non-polar solvents like toluene (B28343) are also suitable, provided they are rigorously dried.[1] It is crucial to use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

Troubleshooting Guide: Low Yields and Suspected Hydrolysis

This section addresses common issues related to the hydrolysis of this compound during reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Reagent Degradation : The this compound may have hydrolyzed due to improper storage or handling.[1]Use a fresh bottle or verify the purity of the existing stock via ¹H NMR. Ensure the reagent is stored in a desiccator or glovebox.
Presence of Moisture : Contamination from wet solvents, reagents, or glassware.[2][3]Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar).[3] Use anhydrous solvents from a purification system or freshly distilled.
Formation of 3-Iodobenzoic Acid Hydrolysis During Reaction : Trace water is reacting faster than or competing with your nucleophile.Lower the reaction temperature (e.g., start at 0 °C) to slow the rate of hydrolysis relative to the main reaction.[1][9] Ensure the reaction is run under a strict inert atmosphere.[1][9]
Hydrolysis During Workup : Quenching the reaction with aqueous solutions can hydrolyze any remaining acyl chloride.If possible, use non-aqueous workup procedures. If an aqueous wash is necessary, perform it quickly at low temperatures and use a saturated brine solution to minimize the solubility of organic compounds in the aqueous layer.
Inconsistent Results Variable Moisture Contamination : The amount of water entering the reaction varies between experiments.Standardize the procedure for drying solvents and setting up reactions under an inert atmosphere.[3] Use consistent quality reagents.
Reaction Stalls Nucleophile Deactivation : The HCl byproduct is protonating your nucleophile (e.g., amine), rendering it inactive.[1]Add a stoichiometric amount of a non-nucleophilic organic base such as triethylamine or pyridine to scavenge the HCl as it is formed.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Acylation (Esterification Example)

This protocol describes the esterification of an alcohol with this compound under anhydrous conditions using an organic base.

1. Preparation:

  • Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C for at least 4 hours and assemble while hot.
  • Cool the assembled apparatus under a positive pressure of dry nitrogen or argon.[3]
  • Equip the flask with a magnetic stir bar.

2. Reagent Addition:

  • In the reaction flask, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
  • In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
  • Transfer the this compound solution to the addition funnel using a cannula or syringe.

3. Reaction:

  • Cool the stirred alcohol/base solution to 0°C using an ice bath.
  • Add the this compound solution dropwise from the addition funnel over 15-30 minutes.[10]
  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).[9]

4. Workup and Purification:

  • Upon completion, cool the reaction mixture back to 0°C.
  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
  • Transfer the mixture to a separatory funnel and separate the layers.
  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Hydrolysis_Pathway

Troubleshooting_Workflow

References

Side products in 3-Iodobenzoyl chloride Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield of the desired ketone. What are the most common causes?

A1: Low yields in acyl Suzuki couplings can stem from several factors. The most common issues include:

  • Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis, forming the corresponding carboxylic acid, especially when using aqueous bases or solvents.[1]

  • Side Reactions: Competing side reactions such as homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation of the boronic acid can consume reagents and reduce the yield of the desired product.[2][3]

  • Catalyst Inactivation: The palladium catalyst can deactivate by forming palladium black, especially if the reaction mixture is not properly degassed.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical for the success of acyl Suzuki couplings. Anhydrous conditions are sometimes required to prevent hydrolysis.[5]

Q2: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

A2: This byproduct is the result of homocoupling , where two molecules of the boronic acid couple together.[4] This side reaction is primarily promoted by the presence of oxygen in the reaction mixture, which can generate Pd(II) species that facilitate this pathway.[6][7] To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like nitrogen/argon sparging or freeze-pump-thaw cycles.[6][8]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can reduce the amount of Pd(II) present at the beginning of the reaction.[4]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate (B1220265) can suppress homocoupling by minimizing the concentration of free Pd(II).[9]

Q3: My main byproduct has a mass corresponding to benzoyl chloride (without the iodine). What is happening?

A3: This indicates a dehalogenation side reaction, where the iodine atom on the this compound is replaced by a hydrogen atom.[3] This typically occurs due to the presence of a palladium-hydride (Pd-H) species. Potential sources of hydrides include bases, solvents (e.g., alcohols), or trace water.[3] Electron-deficient aryl halides are often more susceptible to this side reaction.[3]

Q4: Is it better to use anhydrous or aqueous conditions for coupling with an acyl chloride?

A4: This is a critical consideration. While many Suzuki reactions employ aqueous bases, the high reactivity of acyl chlorides towards water makes hydrolysis a significant competing reaction.[1]

  • Anhydrous Conditions: The first successful palladium-catalyzed couplings of acyl chlorides with boronic acids were performed under anhydrous conditions using bases like cesium carbonate (Cs₂CO₃) in dry toluene (B28343).[5] This approach directly avoids the issue of hydrolysis.

  • Aqueous/Biphasic Conditions: Some methods have been developed using aqueous bases, but they require careful optimization to ensure the rate of the cross-coupling is significantly faster than the rate of hydrolysis.[10][11]

Troubleshooting Guide: Identifying & Mitigating Side Products

This guide helps to identify common side products based on their expected mass and provides targeted solutions.

Observed Issue Potential Side Product Cause & Mechanism Troubleshooting & Mitigation Strategies
Byproduct with M+ of 3-iodobenzoic acid3-Iodobenzoic Acid Hydrolysis: The acyl chloride reacts with water present in the solvent or base.• Use anhydrous solvents (e.g., dry toluene, dioxane).[5]• Use a non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄).[5]• Ensure all glassware is flame-dried before use.
Byproduct with M+ of a biaryl from the boronic acidHomocoupling Product Oxidative Coupling: Promoted by O₂ or premature Pd(II) species, causing two boronic acid molecules to couple.[6][7]• Rigorously degas all solvents and the reaction mixture.[8]• Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient precatalyst.[4]• Maintain a positive pressure of inert gas (Ar or N₂).
Byproduct with M+ of the de-iodinated starting materialBenzoyl Chloride Dehalogenation: A Pd-H species, formed from base or solvent, causes reductive elimination of Ar-H instead of Ar-Ar'.[3][4]• Choose a base less likely to form hydrides.• Avoid alcohol-based solvents if possible.• Screen different phosphine (B1218219) ligands, as they can influence the rate of reductive elimination vs. dehalogenation.[12]
Byproduct with M+ of the arene from the boronic acidProtodeboronation Product Protonolysis: The C-B bond of the boronic acid is cleaved by a proton source (often water or acid).• Use a more stable boronic ester (e.g., pinacol (B44631) ester) instead of the acid.[8]• Minimize reaction time and temperature.[8]• Use anhydrous conditions.[8]

Key Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the major competing side reaction pathways.

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I L₂ pd0->pd_intermediate start 3-Iodobenzoyl Chloride (Ar-I) ox_add Oxidative Addition start->ox_add ox_add->pd_intermediate pd_intermediate2 Ar-Pd(II)-R L₂ pd_intermediate->pd_intermediate2 boronic Boronic Acid (R-B(OH)₂) + Base transmetal Transmetalation boronic->transmetal transmetal->pd_intermediate2 pd_intermediate2->pd0 red_elim Reductive Elimination pd_intermediate2->red_elim product Desired Ketone (Ar-R) pd_intermediate2->product red_elim->pd0       Regenerates       Catalyst product->red_elim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_start Starting Materials cluster_products Products / Byproducts A This compound P Desired Ketone A->P Suzuki Coupling S1 3-Iodobenzoic Acid (Hydrolysis) A->S1 + H₂O S3 Dehalogenated Starting Material A->S3 + Hydride Source B Boronic Acid B->P S2 Homocoupling Product B->S2 + O₂ / Pd(II)

Caption: Major reaction pathways leading to desired and side products.

Experimental Protocols

Protocol 1: Anhydrous Suzuki Coupling of this compound

This protocol is adapted from methods developed for acyl chlorides under anhydrous conditions to minimize hydrolysis.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄ (3 mol%)

  • Cesium carbonate, Cs₂CO₃ (2.0 equiv, flame-dried under vacuum)

  • Anhydrous toluene

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the flame-dried Cs₂CO₃, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous toluene via cannula, followed by the this compound.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

Use the following workflow to diagnose and solve common issues in your reaction.

Troubleshooting_Workflow start Low Yield or Multiple Products q1 Is Starting Material (Ar-I) Consumed? start->q1 sol_inactive Inactive Catalyst: • Check catalyst quality • Ensure inert atmosphere • Screen ligands/temp q1->sol_inactive a1_no q2 Major Impurity Detected? q1->q2 a1_yes a1_yes Yes a1_no No sol_optimize General Optimization: • Check reagent purity • Re-optimize stoichiometry • Screen solvents/bases q2->sol_optimize a2_no q3 Identify Impurity by Mass Spec q2->q3 a2_yes a2_yes Yes a2_no No (Complex Mixture) sol_hydrolysis Hydrolysis Issue: • Use anhydrous conditions • Use non-aqueous base q3->sol_hydrolysis mass_hydrolysis sol_homo Homocoupling Issue: • Rigorously degas • Use Pd(0) source q3->sol_homo mass_homo sol_dehalo Dehalogenation Issue: • Check for hydride sources • Screen ligands/bases q3->sol_dehalo mass_dehalo mass_hydrolysis Mass = 3-Iodobenzoic Acid mass_homo Mass = Boronic Acid Dimer mass_dehalo Mass = De-iodinated Ar-I

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Optimizing Sonogashira Coupling with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with 3-iodobenzoyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound.

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling can stem from several factors, ranging from reagent quality to reaction conditions. The electron-withdrawing nature of the benzoyl chloride group in this compound generally facilitates the oxidative addition step, which is often rate-limiting. However, other factors can impede the reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black. Ensure you are using a fresh, high-quality catalyst. Consider using a more stable precatalyst like PdCl₂(PPh₃)₂.
Oxidized Copper Co-catalyst Copper(I) iodide (CuI) can oxidize over time. Use a fresh bottle of CuI or purify the existing stock. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.
Presence of Oxygen Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas.
Wet Solvents or Base Water can negatively impact the catalytic cycle. Use anhydrous solvents and ensure the amine base is dry.
Inappropriate Base The choice and amount of base are critical. Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[1] Ensure enough base is present to neutralize the HI generated during the reaction. In some cases, an inorganic base like K₂CO₃ may be effective.[2]
Suboptimal Temperature While many Sonogashira reactions proceed at room temperature, some may require heating.[1] However, excessive heat can lead to catalyst decomposition. If running at room temperature fails, try gentle heating (e.g., 40-60 °C) and monitor the reaction closely.
Side Reaction with Amine Base Acyl chlorides can react with amine bases, especially primary or secondary amines. Using a sterically hindered tertiary amine like DIPEA can minimize this side reaction.

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Question: I am observing a significant amount of the homocoupled alkyne dimer in my reaction mixture. How can I minimize this side product?

Answer:

The formation of a homocoupled alkyne dimer, known as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly in the presence of a copper co-catalyst and oxygen.

Strategies to Minimize Homocoupling:

Strategy Explanation
Strictly Anaerobic Conditions Oxygen is a key promoter of Glaser coupling. Rigorous degassing of the reaction mixture is crucial.
Reduce Copper(I) Iodide Amount While catalytic CuI is necessary for the Sonogashira pathway, excess copper can favor homocoupling. Reduce the amount of CuI to the minimum effective concentration.
Slow Addition of the Alkyne Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the bimolecular homocoupling reaction.
Consider a Copper-Free Protocol In cases where homocoupling is persistent, a copper-free Sonogashira protocol can be employed. These reactions often require a different ligand system and may need higher temperatures.

Issue 3: Formation of a Black Precipitate (Palladium Black)

Question: My reaction mixture turned black shortly after adding the reagents. What does this indicate and is the reaction still viable?

Answer:

The formation of a black precipitate is typically indicative of the decomposition of the palladium(0) catalyst into palladium black. This agglomerated form of palladium is catalytically inactive, and its formation will likely halt or significantly slow down your reaction.

Causes and Prevention of Palladium Black Formation:

Cause Preventative Measure
Presence of Oxygen As with other issues, oxygen is a primary culprit. Ensure all components of the reaction are thoroughly deoxygenated.
High Temperatures Excessive heat can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor for any color change.
Impurities Impurities in the reagents or solvents can poison the catalyst. Use high-purity starting materials and solvents.
Inappropriate Solvent Some solvents may not effectively stabilize the catalytic species. Toluene, THF, and DMF are commonly used and generally effective.

If palladium black has formed, it is unlikely the reaction will proceed to completion. It is best to restart the reaction, paying close attention to the preventative measures listed above.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Sonogashira coupling of this compound?

A1: A common and effective catalyst for this type of reaction is bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used. For more challenging couplings, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) can be beneficial. In some cases, heterogeneous catalysts like palladium on carbon (Pd/C) have been successfully used in copper-free protocols.[1]

Q2: Which base should I use and in what quantity?

A2: Tertiary amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are most common for Sonogashira reactions.[1] Typically, 2-3 equivalents of the amine base are used to neutralize the hydroiodic acid formed during the reaction and to facilitate the formation of the copper acetylide. For acyl chlorides, a sterically hindered base like DIPEA may be preferable to minimize nucleophilic attack on the carbonyl group.

Q3: What is the recommended solvent for this reaction?

A3: Common solvents for Sonogashira couplings include tetrahydrofuran (B95107) (THF), toluene, and N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and yields. It is crucial that the solvent is anhydrous and thoroughly degassed before use.

Q4: Can I perform this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing alkyne homocoupling. These reactions often require a different set of conditions, which may include the use of specific ligands, a different base (such as a carbonate), and sometimes higher reaction temperatures.

Q5: How does the electron-withdrawing benzoyl chloride group affect the reaction?

A5: The electron-withdrawing nature of the benzoyl chloride group makes the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst. This generally leads to a faster reaction rate compared to electron-rich or neutral aryl iodides.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acyl Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (0.1)CuI (0.5)Et₃N (as solvent)Et₃NRT196[1]
Pd/C (1)NoneEt₃N (3)Toluene110-95[1]
Pd(OAc)₂ (0.2)NoneEt₃N (3)Toluene110--
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT-High
Pd(OAc)₂ (0.2)NoneEt₃NSolvent-freeRT0.17Quantitative

Note: Yields are highly substrate-dependent and these values should be considered as a general guide.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

  • Anhydrous tertiary amine base (e.g., Et₃N or DIPEA) (2-3 equiv)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the anhydrous amine base via syringe.

  • Finally, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous & Degassed Reagents and Solvents setup_flask Setup Oven-Dried Glassware under Inert Atmosphere prep_reagents->setup_flask add_solids Add this compound, Pd Catalyst, and CuI setup_flask->add_solids add_liquids Add Solvent and Base add_solids->add_liquids add_alkyne Add Terminal Alkyne add_liquids->add_alkyne run_reaction Stir at Appropriate Temperature add_alkyne->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting_Flowchart start Start issue Low/No Yield? start->issue check_reagents Check Reagent Quality: - Fresh Catalyst/CuI? - Anhydrous Solvents/Base? issue->check_reagents Yes homocoupling Homocoupling? issue->homocoupling No check_atmosphere Ensure Inert Atmosphere: - Degassed Solvents? - Proper Technique? check_reagents->check_atmosphere optimize_conditions Optimize Conditions: - Adjust Temperature? - Change Base/Solvent? check_atmosphere->optimize_conditions success Successful Reaction optimize_conditions->success reduce_cu Reduce CuI Concentration homocoupling->reduce_cu Yes pd_black Pd Black? homocoupling->pd_black No slow_addition Slow Alkyne Addition reduce_cu->slow_addition copper_free Consider Copper-Free Protocol slow_addition->copper_free copper_free->success restart Restart Reaction with Stricter Precautions pd_black->restart Yes pd_black->success No end End restart->end success->end

Caption: Troubleshooting flowchart for common Sonogashira coupling issues.

References

Technical Support Center: Purification of 3-Iodobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude products resulting from chemical reactions involving 3-Iodobenzoyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction using this compound?

A1: The most prevalent impurity is 3-iodobenzoic acid, which forms when this compound reacts with water or moisture.[1][2] Other common impurities include unreacted starting materials (e.g., the amine or alcohol nucleophile) and any catalysts or bases used in the reaction.[3]

Q2: How can I monitor the progress of my reaction to minimize impurities?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the desired product. This helps determine the optimal reaction time and prevent the formation of degradation products.[3]

Q3: What is the purpose of the aqueous work-up, and why are both acidic and basic washes used?

A3: The aqueous work-up is designed to remove the majority of water-soluble impurities.

  • Acid Wash (e.g., 1 M HCl): This wash is used to remove unreacted basic starting materials, such as amines or pyridine, by converting them into their water-soluble protonated salts.[3]

  • Base Wash (e.g., saturated sodium bicarbonate): This wash is crucial for removing the acidic hydrolysis product, 3-iodobenzoic acid, by converting it into its water-soluble sodium salt. It also neutralizes any excess acid from the reaction or previous wash.[3]

  • Brine Wash (saturated NaCl): This final wash helps to remove the bulk of the water dissolved in the organic layer before the drying step.[3]

Q4: My product appears as an oil after the work-up and solvent evaporation. How can I get it to crystallize?

A4: An oily product often indicates the presence of impurities that are depressing the melting point or that the product itself has a low melting point.[3] Try triturating the oil with a non-polar solvent in which the product has low solubility, such as hexanes or diethyl ether.[3][4] This process involves stirring the oil with the solvent, which can wash away soluble impurities and induce the crystallization of the desired product.

Q5: What should I do if my compound streaks on the TLC plate?

A5: Streaking on a TLC plate often suggests that the compound is too polar for the chosen solvent system or that it is acidic or basic.[3] You can try developing the TLC plate in a more polar mobile phase. If your product is acidic, adding a few drops of acetic acid to the mobile phase can improve the spot shape. For basic products, adding a small amount of triethylamine (B128534) can have the same effect.[3]

Q6: My product co-elutes with an impurity during column chromatography. How can I improve the separation?

A6: If the product and an impurity co-elute, the solvent system is not providing adequate separation.[3] You should try an orthogonal approach by changing the solvent system to one with different selectivity.[5] For example, if you are using an ethyl acetate (B1210297)/hexanes system, consider switching to a dichloromethane/methanol system.[3] Alternatively, using a shallower solvent gradient during elution can often improve the resolution between closely eluting spots.[5]

Data Presentation

Table 1: Physical Properties of this compound and its Primary Impurity

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₄ClIO266.4623-25Solid or colorless to pale yellow liquid[1][6][7]
3-Iodobenzoic acidC₇H₅IO₂248.02187-188White to off-white solid[8]

Table 2: Common Solvent Systems for Purification

Purification MethodCommon Solvents / Solvent SystemsNotes
Recrystallization Ethanol, Toluene, Ethyl Acetate/Hexanes, Acetone/HexanesThe ideal solvent dissolves the product when hot but poorly when cold.[9][10]
Column Chromatography Ethyl Acetate/Hexanes, Dichloromethane/MethanolThe optimal solvent system should give the product an Rf value between 0.2 and 0.4 on a TLC plate.[3]
Trituration Hexanes, Diethyl EtherUsed to induce crystallization of an oil or wash a solid crude product. The product should be insoluble in the chosen solvent.[3][4]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is for quenching a reaction and performing an initial purification to remove water-soluble impurities.

  • Quench the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture to 0 °C in an ice bath. Slowly add water or a saturated aqueous ammonium (B1175870) chloride solution to quench any reactive reagents.

  • Dilute: Add an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to dissolve the product.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1 M HCl to remove basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like 3-iodobenzoic acid.[3] Be sure to vent the separatory funnel frequently as CO₂ gas may be generated. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.[3]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This procedure is used to purify a solid crude product.[11]

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but not when cold.[10]

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel to remove them.[3]

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[3] Slow cooling is important for forming pure crystals.[12]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash and Dry: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3] Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

This protocol is used to separate the desired product from impurities with different polarities.

  • Select Solvent System: Using TLC, determine a mobile phase (solvent system) that provides good separation between your product and any impurities. The ideal system will give your product an Rf value between 0.2 and 0.4.[3]

  • Pack the Column: Prepare a slurry of silica (B1680970) gel in the non-polar component of your mobile phase (e.g., hexanes). Carefully pour the slurry into a chromatography column, allowing the solvent to drain, to create a packed bed of silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.[3]

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (if necessary) to begin eluting the sample through the silica gel. Start with a less polar solvent mixture and you can gradually increase the polarity (gradient elution) if needed to elute more polar compounds.[3]

  • Collect and Monitor Fractions: Collect the eluent in a series of test tubes. Monitor the composition of these fractions using TLC to identify which ones contain the pure product.[3]

  • Combine and Concentrate: Combine all fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude Reaction Product workup Aqueous Work-up (Acid/Base Washes) crude->workup drying Dry & Concentrate workup->drying analysis1 Purity Check (TLC/NMR) drying->analysis1 recrystallization Recrystallization analysis1->recrystallization  Product is Solid & Impurities Differ in Solubility chromatography Column Chromatography analysis1->chromatography  Product is Liquid or Co-eluting Impurities analysis2 Purity Check (TLC/NMR) recrystallization->analysis2 chromatography->analysis2 analysis2->recrystallization  Not Pure pure_product Pure Product analysis2->pure_product  Pure troubleshooting_guide start Problem with Crude Product Purification q1 What is the physical state of the crude product? start->q1 solid Solid q1->solid oil Oil / Gummy Solid q1->oil q2 Are impurities visible on TLC? solid->q2 triturate Triturate with a non-polar solvent (e.g., Hexanes) oil->triturate recrystallize Attempt Recrystallization q2->recrystallize Yes success Pure Product Obtained q2->success No (Product is pure) q3 Does recrystallization yield pure product? recrystallize->q3 q4 Does trituration yield a solid? triturate->q4 column Perform Column Chromatography column->success q3->column No (Impurities co-crystallize) q3->success Yes q4->solid Yes q4->column No

References

Technical Support Center: Managing 3-Iodobenzoyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted 3-iodobenzoyl chloride from experimental reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is an aromatic acyl chloride used as a building block in organic synthesis.[1][2] Its key physical and chemical properties are summarized below. It is highly reactive, especially towards nucleophiles like water, and is corrosive.[2]

Data Presentation: Properties of this compound

PropertyValue
CAS Number 1711-10-0[3][4][5]
Molecular Formula C₇H₄ClIO[3][5][6]
Molecular Weight 266.46 g/mol [3][5]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[6][7]
Melting Point 23-25 °C[3][6]
Boiling Point 159-160 °C @ 23 Torr[3][6]
Water Solubility Reacts with water[3][4][7]
Solubility Soluble in organic solvents like dichloromethane (B109758) and ether[2]

Q2: Why is it crucial to remove unreacted this compound?

A2: Removing unreacted this compound is essential for several reasons:

  • Product Purity: Its presence contaminates the desired product, which can interfere with subsequent reaction steps and complicate purification.

  • Accurate Yield Calculation: Leftover starting material will lead to an inaccurate assessment of the reaction's yield.

  • Compound Characterization: The reactivity of the acyl chloride can interfere with analytical techniques used for product characterization.

  • Safety and Stability: As a reactive and corrosive compound, its removal is necessary for the safe handling and storage of the final product.[5]

Q3: What are the primary methods for removing unreacted this compound?

A3: The most common strategies involve converting the reactive acyl chloride into a more inert and easily separable compound. These methods include:

  • Quenching: Reacting the excess acyl chloride with a nucleophile like water, an alcohol, or an amine to form a carboxylic acid, ester, or amide, respectively.[8]

  • Aqueous Extraction: Using a basic aqueous solution (e.g., sodium bicarbonate) to hydrolyze the acyl chloride into its corresponding carboxylate salt, which can then be washed away.[8][9]

  • Chromatography: Separating the desired product from the unreacted starting material and its byproducts using techniques like column chromatography.[10][11]

  • Crystallization/Recrystallization: Purifying a solid product by crystallizing it from a solution, leaving the unreacted this compound (or its quenched byproduct) in the mother liquor.[10][12][13]

Q4: How can I monitor the removal of this compound during my workup?

A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the progress of the removal.[9] By spotting the crude reaction mixture and the mixture after each purification step (e.g., after an aqueous wash) on a TLC plate, you can visualize the disappearance of the this compound spot relative to your product spot.

Q5: What safety precautions are necessary when working with this compound?

A5: this compound is corrosive and causes severe skin burns and eye damage.[3][5] It also reacts with moisture, potentially liberating toxic gases. Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[8] Ensure an emergency eyewash station and safety shower are accessible.[8]

Troubleshooting Guides

Problem 1: My final product is contaminated with 3-iodobenzoic acid.

  • Possible Cause: This is the most common impurity and results from the hydrolysis of unreacted this compound upon contact with water, either from atmospheric moisture or during an aqueous workup.[13]

  • Suggested Solution: Perform a basic aqueous wash. Transfer the reaction mixture to a separatory funnel with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] The 3-iodobenzoic acid will be deprotonated to form sodium 3-iodobenzoate (B1234465), which is water-soluble and will move into the aqueous layer, effectively separating it from your product in the organic layer.

Problem 2: My aqueous workup is forming a persistent emulsion.

  • Possible Cause: Emulsions can form when the densities of the organic and aqueous layers are too similar or when surfactants are present. This can be common when using solvents like dichloromethane.[14]

  • Suggested Solution: To break up an emulsion, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[15][16] This increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.

Problem 3: I quenched the reaction with methanol, but now I have an unexpected ester impurity.

  • Possible Cause: You have successfully quenched the unreacted this compound by converting it to methyl 3-iodobenzoate. This is an effective quenching strategy but requires a purification step to remove the resulting ester.[8]

  • Suggested Solution: If the properties of your desired product and the methyl 3-iodobenzoate byproduct are sufficiently different, purification by column chromatography on silica (B1680970) gel is typically the most effective method.[10] Alternatively, if your product is a solid, recrystallization may effectively remove the oily ester byproduct.[12]

Problem 4: My desired product is an oil, and both recrystallization and distillation are not viable options.

  • Possible Cause: Many organic compounds are oils at room temperature, and distillation may not be suitable if the product has a high molecular weight or is thermally unstable.[10]

  • Suggested Solution: Column chromatography is the preferred method for purifying non-volatile oils.[10] A suitable solvent system (mobile phase) must be developed using TLC to achieve good separation between your product and any impurities.

Experimental Protocols

Protocol 1: Quenching and Removal by Basic Aqueous Wash

This method hydrolyzes the excess acyl chloride to a water-soluble carboxylate salt.

  • Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath to 0 °C to control the exothermic quenching reaction.

  • Dilute with Solvent: Dilute the cooled mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Addition: Slowly and carefully add the NaHCO₃ solution to the reaction mixture with vigorous stirring. Be aware that this will produce CO₂ gas, so ensure adequate venting to prevent pressure buildup.[8]

  • Extraction: Transfer the entire mixture to a separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Wash Organic Layer: Wash the organic layer again with deionized water, followed by a wash with brine to remove residual water.[9][15]

  • Dry and Concentrate: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]

Protocol 2: Purification by Column Chromatography

This protocol is for separating the desired product from non-polar impurities like unreacted this compound or its ester byproduct.

  • Develop Solvent System: Use TLC to find a mobile phase (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that provides good separation (different Rf values) between your product and the impurity.[9]

  • Prepare Column: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel.

  • Elute: Run the mobile phase through the column, collecting fractions in separate test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified product.

Visualization

Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for choosing the most appropriate method to remove unreacted this compound and other impurities after the reaction is complete.

Purification_Workflow start Reaction Complete (Excess this compound Present) quench Quench Reaction (e.g., with water, alcohol, or aq. base) start->quench is_solid Is the desired product a solid? quench->is_solid can_crystallize Attempt Recrystallization is_solid->can_crystallize Yes is_liquid Product is an Oil/Liquid is_solid->is_liquid No is_pure_solid Is product pure after recrystallization? can_crystallize->is_pure_solid chromatography Purify by Column Chromatography is_pure_solid->chromatography No finish Pure Product Isolated is_pure_solid->finish Yes chromatography->finish extraction Perform Aqueous Extraction (e.g., NaHCO3 wash to remove 3-iodobenzoic acid) is_liquid->extraction is_pure_liquid Is product pure after extraction? extraction->is_pure_liquid is_pure_liquid->chromatography No is_pure_liquid->finish Yes

Caption: Decision tree for purification strategy selection.

References

Troubleshooting low yields in amide synthesis with 3-Iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for amide synthesis reactions involving 3-iodobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My amide synthesis with this compound is resulting in a low yield. What are the most common reasons for this?

Low yields in this reaction are typically attributed to several factors:

  • Hydrolysis of this compound: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture. The presence of water in your reaction solvent or on your glassware will convert the this compound to the unreactive 3-iodobenzoic acid, directly reducing the yield of your desired amide. It is crucial to use anhydrous solvents and properly dried glassware.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in biphasic reactions like the Schotten-Baumann synthesis.

  • Suboptimal Base Conditions: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction. This allows the HCl to protonate the amine nucleophile, rendering it unreactive.[1][2] Conversely, a very strong base or certain nucleophilic bases can lead to side reactions.

  • Side Reactions: Besides hydrolysis, other side reactions can occur. If the temperature is too high, or in the presence of a dehydrating agent, the formation of 3-iodobenzoic anhydride (B1165640) is possible. Over-acylation of the newly formed amide can also occur if there is a high concentration of the acyl chloride relative to the amine.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during aqueous workup, extractions, and purification steps like column chromatography or recrystallization.

Q2: What is the role of the iodine substituent in the reactivity of this compound?

The iodine atom on the benzene (B151609) ring is an electron-withdrawing group through its inductive effect. This effect increases the electrophilicity of the carbonyl carbon in the acyl chloride group, making this compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

Q3: Which reaction conditions are recommended for the synthesis of amides from this compound?

The Schotten-Baumann reaction is a widely used and effective method for this transformation.[2][3] This typically involves a two-phase system with the this compound and amine in an organic solvent (like dichloromethane (B109758) or diethyl ether) and a base (like aqueous sodium hydroxide) in an aqueous phase.[3] The base neutralizes the HCl byproduct, driving the reaction to completion.

Q4: How can I minimize the hydrolysis of this compound?

To minimize hydrolysis, ensure that all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents, which can be obtained commercially or dried using appropriate methods like distillation over a drying agent or passing through a column of activated alumina. Handle this compound in a dry environment, and add it to the reaction mixture under an inert atmosphere.

Q5: What are the best practices for purifying the N-substituted 3-iodobenzamide (B1666170) product?

Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol (B145695) or mixtures of ethyl acetate (B1210297) and hexanes. If using column chromatography, a silica (B1680970) gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase. The choice of purification method will depend on the physical properties of your specific amide product.

Data Summary

The following table summarizes representative yields for the synthesis of N-substituted amides from various substituted benzoyl chlorides and amines under Schotten-Baumann or similar conditions. While specific data for this compound is limited in compiled tables, the data for other halogenated and substituted benzoyl chlorides can provide a useful benchmark for expected yields.

Acyl ChlorideAmineBaseSolventYield (%)Reference
Benzoyl chlorideAnilineEt3NDichloromethane95[4]
4-Nitrobenzoyl chlorideVarious aminesEt3NDichloromethaneHigh[5]
3-Fluorobenzoyl chlorideAnilineTriethylamineCyrene™>70[6]
4-Fluorobenzoyl chlorideAnilineTriethylamineCyrene™72[6]
4-Fluorobenzoyl chlorideBenzylamine (B48309)TriethylamineCyrene™81[6]
3-Bromobenzoyl chlorideAniline-Water64[7]
Benzoyl chlorideN-phenyl-4-aminobenzamideNaOHDichloromethane/Water70-95[8]

Experimental Protocols

General Protocol for the Synthesis of N-Benzyl-3-iodobenzamide

This protocol is a general guideline and may require optimization for different amine substrates.

Materials:

  • This compound

  • Benzylamine

  • 10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0 equivalents) to the stirred amine solution.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred biphasic mixture over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-3-iodobenzamide by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Below are diagrams illustrating the reaction mechanism and a troubleshooting workflow.

Amide_Synthesis_Mechanism cluster_intermediate Tetrahedral Intermediate r1 This compound inter [Intermediate] r1->inter Nucleophilic Attack by Amine r2 Amine (R-NH2) r2->inter p1 N-Substituted-3-iodobenzamide inter->p1 Collapse of Intermediate & Elimination of Cl- p2 HCl inter->p2

Caption: General mechanism of amide synthesis via nucleophilic acyl substitution.

Troubleshooting_Workflow start Low Amide Yield check_hydrolysis Check for Hydrolysis (TLC/LC-MS for 3-iodobenzoic acid) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis solution_hydrolysis Use Anhydrous Solvents Dry Glassware Inert Atmosphere hydrolysis_present->solution_hydrolysis check_reaction_completion Check for Unreacted Starting Materials (TLC/LC-MS) no_hydrolysis->check_reaction_completion end Improved Yield solution_hydrolysis->end incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction complete_reaction Reaction Complete check_reaction_completion->complete_reaction solution_incomplete Increase Reaction Time Optimize Temperature Ensure Efficient Stirring incomplete_reaction->solution_incomplete check_base Review Base Stoichiometry and Type complete_reaction->check_base solution_incomplete->end base_issue Base is Limiting or Inappropriate check_base->base_issue check_purification Review Workup and Purification Procedure check_base->check_purification solution_base Use at least 2 equivalents of Base (e.g., 10% aq. NaOH or Et3N) base_issue->solution_base solution_base->end purification_loss Significant Product Loss During Purification check_purification->purification_loss solution_purification Optimize Extraction pH Minimize Solvent in Recrystallization Optimize Chromatography purification_loss->solution_purification solution_purification->end

Caption: Troubleshooting workflow for low yields in amide synthesis.

References

Technical Support Center: Cross-Coupling of 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of 3-iodobenzoyl chloride.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is showing low or no conversion to the desired product. What are the potential causes related to catalyst deactivation?

Answer:

Low or no product yield in the cross-coupling of this compound can stem from several catalyst-related issues. Due to the high reactivity of the acyl chloride moiety, side reactions can occur, and the catalyst's integrity is crucial. Here are the primary suspects for catalyst deactivation:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with prolonged reaction times.[1] This is a common deactivation pathway in many palladium-catalyzed reactions.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling reactions, can be susceptible to degradation, particularly in the presence of reactive substrates like acyl chlorides or certain bases.[2]

  • Incomplete Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient.[3][4] This is a critical step for the catalytic cycle to begin.

  • Catalyst Poisoning: The starting material, reagents, or even the product can sometimes coordinate too strongly to the palladium center, inhibiting its catalytic activity. While less common with simple aryl halides, the reactivity of the benzoyl chloride could lead to unforeseen inhibitory pathways.

Troubleshooting Steps:

  • Visual Inspection: Check for the formation of a black precipitate (palladium black) in your reaction mixture.

  • Lower Reaction Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Use a Pre-activated Catalyst: Employing a well-defined Pd(0) source or a precatalyst known for efficient in situ reduction can be beneficial.[5]

  • Ligand Selection: Consider using more robust, sterically hindered, and electron-rich ligands, such as Buchwald-type biarylphosphine ligands, which are known to stabilize the palladium center and promote efficient catalytic turnover.[6][7]

  • Inert Atmosphere: Ensure that the reaction is carried out under strictly anaerobic and anhydrous conditions, as oxygen can oxidize and deactivate the Pd(0) catalyst.[8]

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this premature catalyst deactivation?

Answer:

A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle. With a reactive substrate like this compound, the initial high reactivity of the C-I bond ensures a fast oxidative addition, but subsequent steps might be slower, leading to the accumulation of unstable intermediates that can decompose.

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the product and regenerate the Pd(0) catalyst, might be slow. This can lead to the accumulation of Pd(II) intermediates that are prone to decomposition.

  • Side Reactions of the Acyl Chloride: The benzoyl chloride functionality may react with the base or other nucleophiles present in the reaction mixture, generating species that can inhibit or poison the catalyst over time.

  • Product Inhibition: In some cases, the product itself can act as an inhibitor by coordinating to the palladium center and slowing down the catalytic turnover.

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes stabilize the catalyst and prevent deactivation.[5] However, too much ligand can also inhibit the reaction, so screening different ratios is recommended.

  • Choice of Base: The base plays a critical role. A base that is too strong or too nucleophilic might react with the this compound. Consider screening different bases, such as inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[9]

  • Monitor Reaction Progress: Take aliquots at different time points to understand when the reaction stalls. This can provide insights into the stability of the catalytic system under your specific conditions.

  • Consider a Different Coupling Partner: The nature of the coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling) can significantly affect the kinetics of the transmetalation and reductive elimination steps.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for the cross-coupling of this compound?

A1: While traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be used, modern precatalysts such as the Buchwald G3 palladacycles or PEPPSI-type catalysts are often more reliable and efficient.[5] These precatalysts are designed for clean and efficient generation of the active Pd(0) species, which is crucial when working with reactive substrates.

Q2: What type of ligands are recommended to minimize catalyst deactivation?

A2: Sterically bulky and electron-rich phosphine ligands are generally recommended to enhance catalyst stability and activity.[6][7] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines like P(t-Bu)₃. These ligands promote the formation of monoligated palladium species, which can accelerate key steps in the catalytic cycle and reduce the likelihood of catalyst decomposition.[7]

Q3: Can the solvent choice impact catalyst stability?

A3: Absolutely. The solvent affects not only the solubility of your reagents but also the stability and activity of the catalyst. Common solvents for cross-coupling reactions include toluene (B28343), dioxane, THF, and DMF.[10] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation.[9] The choice of solvent can also influence the aggregation of palladium species.

Q4: How can I confirm that catalyst deactivation is the primary issue in my failed reaction?

A4: A key indicator is the formation of palladium black. Additionally, if you observe initial product formation that then plateaus, it strongly suggests catalyst deactivation. You can also try adding a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts, it is a clear sign that the initial catalyst had deactivated.

Q5: Are there any specific considerations for Sonogashira coupling with this compound?

A5: Yes, for acyl Sonogashira couplings, a copper co-catalyst (e.g., CuI) is often used.[11] However, the presence of copper can sometimes lead to the formation of undesired side products. Copper-free conditions have been developed and might be advantageous.[12][13] The choice of base is also critical to avoid side reactions with the acyl chloride.

Data Presentation

Table 1: General Troubleshooting Guide for Catalyst Deactivation

SymptomPotential CauseRecommended Action
No reaction, starting material recoveredInefficient catalyst activationUse a Pd(0) source or a modern precatalyst. Ensure proper inert conditions.
Formation of black precipitatePalladium aggregation (Pd black)Lower reaction temperature, use a more stabilizing ligand, reduce reaction time.
Reaction starts but stallsCatalyst decomposition or inhibitionOptimize ligand/metal ratio, screen different bases and solvents, check for product inhibition.
Low yield with known active catalystLigand degradationUse a more robust, sterically hindered ligand.
Inconsistent resultsImpure reagents or variable conditionsEnsure high purity of all reagents and solvents, maintain strict inert atmosphere, be consistent with reagent addition order.[8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), and the phosphine ligand (if not part of the precatalyst, 1.1-1.2 equivalents relative to palladium).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M). Stir the mixture for 10-15 minutes at room temperature. Then, add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + this compound - nL Transmetalation Transmetalation Complex OxAdd->Transmetalation + Coupling Partner (e.g., R-B(OH)₂) ProductComplex Product Complex Transmetalation->ProductComplex ProductComplex->Pd0 Reductive Elimination Product_out Product ProductComplex->Product_out

Caption: Generalized catalytic cycle for the cross-coupling of this compound.

Deactivation_Pathways ActiveCatalyst Active Pd(0) Catalyst PdBlack Palladium Black (Inactive) ActiveCatalyst->PdBlack Aggregation (High Temp.) DegradedLigand Ligand Degradation ActiveCatalyst->DegradedLigand Side Reactions PoisonedComplex Poisoned Catalyst (e.g., by Substrate/Base) ActiveCatalyst->PoisonedComplex Inhibition OxidizedPd Oxidized Pd(II) (Inactive) ActiveCatalyst->OxidizedPd Oxygen

Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low/No Yield Check_Pd_Black Palladium Black Formation? Start->Check_Pd_Black Check_Conditions Inert Atmosphere & Purity? Check_Pd_Black->Check_Conditions No Action_Temp Lower Temperature Change Ligand Check_Pd_Black->Action_Temp Yes Check_Catalyst Catalyst/Ligand Choice? Check_Conditions->Check_Catalyst Yes Action_Inert Improve Degassing Use High-Purity Reagents Check_Conditions->Action_Inert No Action_Catalyst Use Precatalyst Screen Ligands/Bases Check_Catalyst->Action_Catalyst Suboptimal Success Reaction Improved Action_Temp->Success Action_Inert->Success Action_Catalyst->Success

Caption: A logical workflow for troubleshooting a failing cross-coupling reaction.

References

Technical Support Center: Managing Homocoupling with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when utilizing 3-iodobenzoyl chloride in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem when using this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways:

  • Aryl-Aryl Homocoupling: Two molecules of this compound react to form a biphenyl (B1667301) derivative.

  • Partner Homocoupling: The coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) reacts with itself.

This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating the purification process.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are generally related to the catalyst's state and the reaction environment. Key factors include:

  • Presence of Oxygen: Oxygen can promote the formation of Pd(II) species, which are known to facilitate the homocoupling of organoboron compounds in Suzuki reactions.[2][3][4][5] In Sonogashira reactions, oxygen promotes the oxidative dimerization of copper acetylides, leading to alkyne homocoupling (Glaser coupling).[1][6][7]

  • Catalyst System: An inappropriate choice of palladium precursor or ligand can lead to an unstable catalytic system prone to side reactions. For instance, using a Pd(II) source without an efficient in-situ reduction to the active Pd(0) can lead to side reactions.[3]

  • Copper Co-catalyst (in Sonogashira reactions): The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary catalyst for the Glaser homocoupling of terminal alkynes.[1][6]

  • Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of the coupling partner can sometimes favor the kinetics of homocoupling over the desired cross-coupling pathway.[3]

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction with this compound. How can I minimize this?

A3: To suppress boronic acid homocoupling, consider the following strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step.[2] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period).[6][8] Assemble your reaction under a strictly inert atmosphere using a glovebox or Schlenk techniques.[6]

  • Use a Pd(0) Precatalyst: Instead of Pd(II) sources like Pd(OAc)₂, which can directly react with the boronic acid, use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[3][9] This avoids an initial reduction step that can be inefficient and generate species that promote homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that drive homocoupling.[2][10]

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a weaker base (e.g., K₃PO₄ instead of stronger bases) can sometimes suppress homocoupling.[3]

Q4: My Sonogashira reaction with this compound is yielding a lot of the alkyne dimer (Glaser coupling product). What should I do?

A4: Alkyne homocoupling is a very common issue in Sonogashira reactions. Here are the most effective ways to prevent it:

  • Implement Copper-Free Conditions: The most direct approach is to eliminate the copper co-catalyst, which is a primary driver of Glaser coupling.[1][3][6] Copper-free protocols often require careful optimization of the palladium catalyst, ligand, and base to achieve good reactivity.

  • Ensure Strictly Anaerobic Conditions: As with Suzuki coupling, the rigorous exclusion of oxygen is crucial to prevent the oxidative dimerization of the copper acetylide intermediate.[1][6][8]

  • Slow Addition of the Terminal Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low and minimizes the chance of self-coupling.[6]

  • Choice of Base and Solvent: The base and solvent system is critical. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at suppressing homocoupling than tertiary amines like triethylamine.[1] Solvents should be anhydrous and thoroughly degassed.[6]

  • Use a Reducing Atmosphere: Some studies have shown that using an atmosphere of dilute hydrogen in an inert gas can reduce the amount of homocoupling product to as low as 2% by scavenging dissolved oxygen.[7]

Troubleshooting Guides

Suzuki Coupling with this compound
Problem Potential Cause Troubleshooting Strategy Rationale
High levels of boronic acid homocoupling product Presence of oxygen- Rigorously degas all solvents and reagents. - Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[2][3][4]
Inappropriate catalyst system- Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source. - Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).Pd(II) sources can directly react with the boronic acid to cause homocoupling.[3] Bulky ligands can promote the desired reductive elimination over side reactions.[3][11]
Reaction conditions favor homocoupling- Lower the reaction temperature. - Use a lower concentration of the boronic acid or add it slowly. - Use an excess of this compound.These adjustments can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[3]
Presence of Pd(II) during the reaction- Add a mild reducing agent, such as potassium formate, to the reaction mixture.This helps to reduce any Pd(II) species that may form back to the active Pd(0) catalyst.[2][10]
Sonogashira Coupling with this compound
Problem Potential Cause Troubleshooting Strategy Rationale
Significant amount of alkyne homocoupling (Glaser coupling) product Copper co-catalyst and oxygen- If possible, use a copper-free Sonogashira protocol. - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.The copper(I) co-catalyst, in the presence of oxygen, is the primary cause of oxidative alkyne dimerization.[1][6]
High concentration of terminal alkyne- Add the terminal alkyne slowly to the reaction mixture via a syringe pump.Keeping the alkyne concentration low disfavors the bimolecular homocoupling reaction.[6]
Suboptimal base or solvent- Screen different amine bases (e.g., piperidine, diisopropylamine instead of triethylamine). - Ensure solvents are anhydrous and freshly distilled/degassed.The choice of base can significantly influence the reaction outcome. Water and oxygen in solvents can promote side reactions.[1]
Inefficient cross-coupling- Optimize the palladium catalyst and ligand to accelerate the desired cross-coupling.If the desired reaction is slow, the terminal alkyne has more opportunity to undergo homocoupling.[8]

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

  • Anhydrous, degassed water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[12]

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is designed to minimize Glaser homocoupling by eliminating the copper co-catalyst.[3]

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and the phosphine ligand.

  • Solvent and Base Addition: Add the degassed THF and DIPEA.

  • Reagent Addition: Add the this compound, followed by the dropwise addition of phenylacetylene.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter off any salts and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]

Visualizations

Suzuki_Homocoupling_Troubleshooting start Problem: High Boronic Acid Homocoupling cause1 Presence of O₂? start->cause1 cause2 Pd(II) Precursor? start->cause2 cause3 High [Boronic Acid]? start->cause3 solution1 Degas Solvents & Use Inert Atmosphere cause1->solution1 Yes solution2 Use Pd(0) Precatalyst & Bulky Ligands cause2->solution2 Yes solution4 Add Mild Reducing Agent cause2->solution4 If still an issue solution3 Slow Addition of Boronic Acid cause3->solution3 Yes

Caption: Troubleshooting flowchart for Suzuki homocoupling.

Sonogashira_Experimental_Workflow prep 1. Preparation - Flame-dry Schlenk flask - Add Pd catalyst & ligand inert 2. Inert Atmosphere - Evacuate & backfill with Ar (3x) prep->inert reagents 3. Reagent Addition - Add degassed solvent & base - Add this compound - Add alkyne dropwise inert->reagents reaction 4. Reaction - Heat to 60-80 °C - Monitor by TLC/LC-MS reagents->reaction workup 5. Workup - Cool to RT - Filter & concentrate reaction->workup purify 6. Purification - Column chromatography workup->purify

Caption: Workflow for copper-free Sonogashira coupling.

Competing_Pathways cluster_desired Desired Cross-Coupling cluster_side Homocoupling Side Reaction Ar-I 3-Iodobenzoyl chloride Ox. Add. Oxidative Addition Ar-I->Ox. Add. Pd(0) Pd(0) Pd(0)->Ox. Add. O2 Oxygen Ar-Pd(II)-I Ar-Pd(II)-I Ox. Add.->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Red. Elim. Reductive Elimination Ar-Pd(II)-R->Red. Elim. Red. Elim.->Pd(0) Ar-R Desired Product Red. Elim.->Ar-R Nu-M Coupling Partner Nu-M->Transmetalation Homocoupling Homocoupling Nu-M->Homocoupling Pd(II) Pd(II) O2->Pd(II) oxidizes Pd(II)->Homocoupling R-R Homocoupled Product Homocoupling->R-R

Caption: Competing cross-coupling and homocoupling pathways.

References

Technical Support Center: Column Chromatography for 3-Iodobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the purification of 3-iodobenzoyl derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 3-iodobenzoyl derivatives.

Question: I am observing poor separation or co-elution of my target 3-iodobenzoyl derivative with impurities or isomers. What steps can I take to improve resolution?

Answer: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Mobile Phase Optimization: The polarity of the eluent is critical.[1] If your compounds are eluting too quickly with little separation, your mobile phase is too polar. If they are not moving from the origin, it is not polar enough.

    • Isocratic Elution: For simple mixtures, a single solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) may suffice. Experiment with slightly less polar mixtures (e.g., 9.5:0.5) to increase retention on the stationary phase and improve separation.

    • Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient system is more effective.[1] Start with a non-polar solvent (like hexane) and gradually increase the percentage of a more polar solvent (like ethyl acetate). This allows non-polar impurities to elute first, followed by your target compound and then more polar impurities.

  • Stationary Phase Selection: While silica (B1680970) gel is the most common stationary phase for normal-phase chromatography, it may not be optimal for all separations.[2]

    • Alumina (B75360): For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[3] Alumina shows different selectivity, especially towards aromatic hydrocarbons.[3]

    • Specialty Phases: For separating challenging positional isomers (e.g., meta vs. para iodo-substituted compounds), consider more advanced stationary phases. Pentafluorophenyl (PFP) phases have demonstrated excellent selectivity for halogenated positional isomers in liquid chromatography, a principle that can be applied here.[4]

  • Flow Rate Adjustment: The rate at which the mobile phase moves through the column impacts separation. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening.[5] Conversely, a very slow flow rate can also cause band broadening due to diffusion.[5] Finding the optimal flow rate for your column size and packing is key.

Question: My purified compound is eluting as a broad or tailing peak. What is causing this and how can I fix it?

Answer: Peak broadening and tailing reduce the purity of collected fractions and indicate a problem with the chromatographic process.

  • Column Overloading: Loading too much sample onto the column is a primary cause of peak distortion. The stationary phase becomes saturated, and the excess sample travels down the column without proper interaction, leading to broad peaks. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.

  • Poor Sample Solubility: If the sample is not fully dissolved in the initial mobile phase, it will not load onto the column as a narrow band.[5] Ensure your sample is dissolved in the minimum amount of the mobile phase or a slightly more polar solvent if necessary. If solubility is very low, consider the dry loading method.[5]

  • Column Packing Issues: A poorly packed column with cracks, channels, or voids will result in an uneven solvent flow. This causes the sample band to spread out, leading to poor peak shape.[6] Ensure the column is packed uniformly and that the stationary phase bed is never allowed to run dry.

  • Strong Analyte-Adsorbent Interactions: If your 3-iodobenzoyl derivative contains acidic or basic functional groups, it may interact too strongly with the silica gel, causing tailing. This can sometimes be mitigated by adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).

Question: My final yield after chromatography is significantly lower than expected. Where is my product being lost?

Answer: Low recovery can be attributed to several factors, from irreversible binding to decomposition.

  • Irreversible Adsorption: Highly polar compounds can bind irreversibly to the active sites on the stationary phase, particularly acidic silica gel. If you suspect this is happening, try deactivating the silica by pre-treating it with a modifier like triethylamine or switch to a less active stationary phase like neutral alumina.

  • Compound Decomposition: Some organic molecules are unstable on silica gel. The acidic surface can catalyze degradation, especially over long exposure times. To minimize this, run the column as quickly as possible while maintaining good separation and consider using a less acidic stationary phase.

  • Improper Fraction Collection: Monitor the elution carefully using Thin-Layer Chromatography (TLC).[2] Start collecting fractions before your compound is expected to elute and continue until the spot disappears from the TLC analysis of the column outflow. Pooling fractions with faint spots can significantly improve yield.

Frequently Asked Questions (FAQs)

Question: What is the best stationary phase for purifying 3-iodobenzoyl derivatives?

Answer: For most 3-iodobenzoyl derivatives, silica gel 60 is the standard and most cost-effective stationary phase.[2] It is suitable for a wide range of compounds with varying polarities. For compounds that may be sensitive to acid, neutral alumina is a recommended alternative.[3] For difficult separations involving positional isomers, a pentafluorophenyl (PFP) bonded silica may offer superior selectivity.[4]

Question: How do I select the optimal mobile phase (eluent)?

Answer: The best way to determine the right mobile phase is by using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system that moves your target compound to a retention factor (Rf) value of approximately 0.25-0.35, ensuring it is well-separated from impurities. Start with a non-polar solvent system and gradually increase polarity until the desired Rf is achieved.

Question: Should I use the wet or dry packing method to prepare my column?

Answer: Both methods are effective, but wet packing (slurry packing) is generally preferred as it minimizes the risk of air bubbles and channels forming within the stationary phase, leading to better separations.[7] Dry packing can be faster but requires more care to achieve a uniform column bed.[2]

Question: How should I load my 3-iodobenzoyl derivative sample onto the column?

Answer: The sample should be loaded as a concentrated, narrow band.[8]

  • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase.[5] Use a pipette to carefully apply the solution to the top of the stationary phase, taking care not to disturb the bed.[5]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5]

Question: How can I monitor the separation as the column is running?

Answer: The most effective way to monitor the separation is by collecting fractions and analyzing them with Thin-Layer Chromatography (TLC) .[9] Spot each fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material. This allows you to track which fractions contain your desired product and determine their purity before combining them.

Data & Protocols

Quantitative Data Summary

Table 1: Common Mobile Phase Systems for Column Chromatography of Benzoyl Derivatives

PolarityMobile Phase System (v/v)Typical Application
Low95:5 Hexane / Ethyl AcetateSeparation of non-polar derivatives from other non-polar impurities.
Medium80:20 Hexane / Ethyl AcetateGeneral purpose separation for moderately polar 3-iodobenzoyl derivatives.[10]
Medium-High50:50 Hexane / Ethyl AcetateElution of more polar derivatives or when stronger elution power is needed.
High98:2 Dichloromethane / MethanolSeparation of highly polar derivatives, often containing hydroxyl or amine groups.[11]
Modified80:19.5:0.5 Hexane / EtOAc / TriethylamineUsed for basic compounds to prevent peak tailing on silica gel.
Experimental Protocols

Protocol 1: General Methodology for Silica Gel Column Chromatography

  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[12]

    • Add a thin layer (approx. 1-2 cm) of sand over the plug.[12]

  • Wet (Slurry) Packing:

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and help the silica settle into a uniform bed.[12]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude 3-iodobenzoyl derivative in a minimal amount of the mobile phase.

    • Carefully pipette the sample solution onto the top layer of sand.

    • Drain the solvent until the sample has fully entered the stationary phase.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in numbered test tubes or flasks.

    • Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the mobile phase according to your predetermined plan.

  • Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-iodobenzoyl derivative.

Visualizations

Diagrams

G cluster_workflow Experimental Workflow for Purification Crude Crude 3-Iodobenzoyl Derivative Mixture TLC TLC Analysis to Determine Eluent Crude->TLC Packing Column Packing (Wet Slurry Method) TLC->Packing Loading Sample Loading (Wet or Dry Method) Packing->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Collected Fractions Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Identify pure fractions Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A typical experimental workflow for purifying 3-iodobenzoyl derivatives.

G cluster_troubleshooting Troubleshooting Decision Tree Problem Problem Observed in Chromatogram PoorSep Poor Separation or Co-elution Problem->PoorSep BadShape Peak Tailing or Broadening Problem->BadShape LowYield Low Yield or No Product Eluted Problem->LowYield Sol_Sep1 Decrease Mobile Phase Polarity PoorSep->Sol_Sep1 Compounds eluting too quickly? Sol_Sep2 Use a Slower Flow Rate PoorSep->Sol_Sep2 Flow rate too fast? Sol_Sep3 Switch Stationary Phase (e.g., Alumina, PFP) PoorSep->Sol_Sep3 Still no separation? Sol_Shape1 Reduce Sample Load (Check for Overloading) BadShape->Sol_Shape1 High sample concentration? Sol_Shape2 Use Dry Loading Method for Poorly Soluble Samples BadShape->Sol_Shape2 Sample precipitates during loading? Sol_Shape3 Repack Column (Check for Channels/Cracks) BadShape->Sol_Shape3 Visible cracks in column bed? Sol_Shape4 Add Modifier to Eluent (e.g., TEA, Acetic Acid) BadShape->Sol_Shape4 Compound is acidic/basic? Sol_Yield1 Use a More Polar Eluent to Elute LowYield->Sol_Yield1 Product stuck at origin (TLC)? Sol_Yield2 Switch to a Less Active Stationary Phase (e.g., Alumina) LowYield->Sol_Yield2 Suspect decomposition or irreversible binding?

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Impact of moisture on 3-Iodobenzoyl chloride reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-Iodobenzoyl chloride, with a particular focus on the detrimental effects of moisture on reaction efficiency.

Troubleshooting Guides

Issue: Low or No Product Yield in Acylation Reactions

Low or non-existent product yield is a frequent issue in reactions utilizing this compound. The primary culprit is often the presence of moisture, which leads to the hydrolysis of the highly reactive acyl chloride.

Quantitative Impact of Moisture on Reaction Yield (Illustrative Data)

The following table provides an illustrative summary of the expected impact of moisture content on the yield of a typical acylation reaction (e.g., amidation or esterification) with this compound. This data is based on established chemical principles of acyl chloride reactivity and is intended to demonstrate a general trend. Actual results may vary depending on the specific reaction conditions.

Moisture Content in Reaction Solvent (v/v %)Theoretical Molar Equivalents of Water to this compoundExpected Product Yield (%)Purity of Crude Product (%)Observations
< 0.005% (Anhydrous)< 0.01> 95%> 98%Clean reaction profile with minimal side products.
0.05%0.180 - 90%90 - 95%Minor amounts of 3-iodobenzoic acid observed.
0.1%0.260 - 75%80 - 85%Significant formation of 3-iodobenzoic acid, complicating purification.
0.5%1.010 - 30%40 - 60%Predominant product is the hydrolysis byproduct, 3-iodobenzoic acid.
> 1.0%> 2.0< 5%< 20%Reaction is dominated by hydrolysis.

Troubleshooting Decision Tree

This workflow assists in diagnosing the cause of low reaction yield.

G start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions glassware Was all glassware oven-dried or flame-dried? check_moisture->glassware acyl_chloride Is the this compound fresh and properly stored? check_reagents->acyl_chloride temperature Was the reaction temperature appropriate? check_conditions->temperature solvents Were anhydrous solvents used? glassware->solvents Yes solution_dry Implement rigorous anhydrous techniques. glassware->solution_dry No atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? solvents->atmosphere Yes solvents->solution_dry No atmosphere->solution_dry If all 'Yes', moisture is unlikely the main issue. Re-evaluate other paths. atmosphere->solution_dry No nucleophile Is the nucleophile (amine/alcohol) pure and dry? acyl_chloride->nucleophile Yes solution_reagents Use fresh, pure reagents and re-calculate stoichiometry. acyl_chloride->solution_reagents No stoichiometry Was the stoichiometry of reactants and base correct? nucleophile->stoichiometry Yes nucleophile->solution_reagents No stoichiometry->solution_reagents stoichiometry->solution_reagents No time Was the reaction time sufficient? temperature->time Yes solution_conditions Optimize reaction temperature and time based on literature. temperature->solution_conditions No time->solution_conditions time->solution_conditions No

A troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning into a white solid (3-iodobenzoic acid) upon exposure to air?

A: this compound is highly reactive towards water, including atmospheric moisture.[1] The acyl chloride group readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid, 3-iodobenzoic acid, and hydrochloric acid.[2][3] This is a common issue if the compound is not handled under strictly anhydrous conditions.

Q2: What is the mechanism of hydrolysis of this compound?

A: The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield 3-iodobenzoic acid and HCl.[2][3][4]

G r1 This compound inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 + H₂O p1 3-Iodobenzoic Acid inter->p1 Elimination of Cl⁻ and H⁺ p2 + HCl

Hydrolysis of this compound.

Q3: Can I use a base to scavenge the HCl produced during my acylation reaction?

A: Yes, using a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is a standard and recommended practice. The base neutralizes the HCl byproduct, preventing it from protonating your nucleophile (especially if it's an amine) and driving the reaction to completion. Ensure the base is also anhydrous.

Q4: My reaction involves a Lewis acid catalyst (e.g., AlCl₃ for Friedel-Crafts acylation). How does moisture affect this?

A: Lewis acids like aluminum chloride are extremely sensitive to moisture.[3] Water will react with and deactivate the catalyst, often requiring a stoichiometric amount or even an excess of the Lewis acid to be used.[3] It is critical to use anhydrous conditions and a fresh, high-quality Lewis acid for these reactions to succeed.

Q5: How should I properly store and handle this compound?

A: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It should be handled quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound under Anhydrous Conditions

This protocol describes the formation of an amide linkage.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

  • Standard workup and purification reagents and equipment

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reactant Preparation: In the flask, dissolve the amine (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM and add this solution to the dropping funnel. Add the this compound solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Esterification of an Alcohol with this compound

This protocol details the formation of an ester linkage.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Anhydrous pyridine or triethylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

  • Standard workup and purification reagents and equipment

Procedure:

  • Setup: Under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous pyridine (1.5 eq.) to a clean, oven-dried round-bottom flask containing a magnetic stir bar and dissolved in an anhydrous aprotic solvent.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring alcohol solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, deionized water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The crude ester can then be purified by vacuum distillation or flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-iodobenzoyl chloride, 3-iodobenzoyl chloride, and 4-iodobenzoyl chloride. The positional isomerism of the iodine atom on the benzoyl chloride scaffold significantly influences the molecule's electrophilicity and steric profile, leading to distinct reactivity in various chemical transformations. This comparison is supported by established principles of physical organic chemistry and data from analogous systems.

Introduction

Iodobenzoyl chlorides are versatile bifunctional reagents in organic synthesis. The acyl chloride moiety serves as a highly reactive electrophile for acylation reactions, while the carbon-iodine bond provides a handle for palladium-catalyzed cross-coupling reactions. The position of the iodine substituent—ortho (2-), meta (3-), or para (4-)—modulates the reactivity of both functional groups through a combination of electronic and steric effects. Understanding these differences is crucial for reaction design, optimization, and the synthesis of complex molecules in pharmaceutical and materials science research.

Reactivity Comparison: Electronic and Steric Effects

The reactivity of the acyl chloride group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the iodine substituent. Additionally, the ortho-position of the iodine atom introduces a significant steric effect.

Electronic Effects: The electronic influence of a substituent on a benzene (B151609) ring can be quantified by Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and thus enhances the rate of nucleophilic acyl substitution. Iodine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+M). For halogens, the inductive effect is generally stronger.

Steric Effects: A substituent at the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.[1] This is a significant factor for 2-iodobenzoyl chloride.

Quantitative Data on Electronic Effects

The following table summarizes the Hammett substituent constants for iodine at the meta and para positions. While ortho constants are not formally defined due to the complication of steric effects, an apparent value is included for a qualitative discussion of the electronic effect.[2][3]

Substituent PositionHammett Constant (σ)Interpretation
4-Iodo (para)σp = +0.18[4][5]Weakly electron-withdrawing
3-Iodo (meta)σm = +0.35[4][5]Moderately electron-withdrawing
2-Iodo (ortho)σo ≈ +0.63 (apparent)[4]Strongest electron-withdrawing (electronic effect only)

Based on electronic effects alone, the predicted order of reactivity for nucleophilic acyl substitution would be:

2-Iodobenzoyl chloride > this compound > 4-Iodobenzoyl chloride

However, the steric hindrance from the ortho-iodine atom in 2-iodobenzoyl chloride is expected to significantly reduce its reactivity, potentially making it the least reactive of the three isomers in many cases, especially with bulky nucleophiles.[1] Therefore, the overall observed reactivity will be a balance of these competing electronic and steric factors.

Reactivity in Common Chemical Reactions

Acylation Reactions

In acylation reactions, the iodobenzoyl chloride acts as an electrophile. The relative reactivity of the three isomers will depend on the steric bulk of the nucleophile.

  • With small, unhindered nucleophiles (e.g., methanol, ammonia): The electronic effects are likely to dominate, and the reactivity may follow the order: this compound > 4-iodobenzoyl chloride > 2-iodobenzoyl chloride. The 2-iodo isomer is still expected to be less reactive due to steric hindrance.

  • With bulky nucleophiles (e.g., secondary amines, hindered alcohols): Steric hindrance will be the dominant factor, leading to a significant decrease in the reactivity of 2-iodobenzoyl chloride. The expected order of reactivity is: this compound ≈ 4-iodobenzoyl chloride >> 2-iodobenzoyl chloride.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as Suzuki, Heck, and Sonogashira couplings, the carbon-iodine bond is the reactive site. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[6] The electronic and steric environment around the C-I bond can also influence the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.

For the iodobenzoyl chloride isomers, the reactivity in cross-coupling reactions is generally high due to the presence of the iodine atom. Differences in reactivity between the isomers are typically less pronounced than in acylation reactions but can be influenced by the specific reaction conditions and ligands used.

Experimental Protocols

The following is a general protocol for a competitive acylation reaction to experimentally determine the relative reactivity of the three iodobenzoyl chloride isomers.

Competitive Acylation of Benzylamine (B48309)

Objective: To determine the relative reactivity of 2-, 3-, and 4-iodobenzoyl chloride by reacting an equimolar mixture of the three isomers with a limiting amount of benzylamine.

Materials:

  • 2-Iodobenzoyl chloride

  • This compound

  • 4-Iodobenzoyl chloride

  • Benzylamine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (Et3N)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Preparation of the Iodobenzoyl Chloride Mixture: In a dry flask, prepare a stock solution containing equimolar amounts of 2-, 3-, and 4-iodobenzoyl chloride in anhydrous DCM.

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve a known amount of benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Add a known amount of an internal standard.

  • Reaction Initiation: Cool the benzylamine solution to 0 °C. Add the iodobenzoyl chloride mixture (e.g., 0.3 equivalents of each isomer) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Withdraw aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of water.

  • Workup: For each quenched aliquot, extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture from each time point by GC-MS and/or ¹H NMR to determine the relative amounts of the three N-benzyl-iodobenzamide products and the remaining unreacted iodobenzoyl chlorides. The relative consumption of the starting materials will indicate their relative reactivity.

Visualizations

logical_relationship cluster_factors Factors Influencing Reactivity cluster_isomers Iodobenzoyl Chloride Isomers Electronic Effects Electronic Effects 2-Iodobenzoyl Chloride 2-Iodobenzoyl Chloride Electronic Effects->2-Iodobenzoyl Chloride +I, -M (Strongest EWG) This compound This compound Electronic Effects->this compound +I, -M (Moderate EWG) 4-Iodobenzoyl Chloride 4-Iodobenzoyl Chloride Electronic Effects->4-Iodobenzoyl Chloride +I, -M (Weakest EWG) Steric Effects Steric Effects Steric Effects->2-Iodobenzoyl Chloride High Hindrance Steric Effects->this compound Low Hindrance Steric Effects->4-Iodobenzoyl Chloride Low Hindrance Overall Reactivity Overall Reactivity 2-Iodobenzoyl Chloride->Overall Reactivity This compound->Overall Reactivity 4-Iodobenzoyl Chloride->Overall Reactivity

Caption: Factors influencing the overall reactivity of iodobenzoyl chloride isomers.

experimental_workflow start Start: Prepare Reagents mixture Create Equimolar Mixture of 2-, 3-, and 4-Iodobenzoyl Chloride start->mixture reaction_setup Setup Reaction with Benzylamine (Limiting Reagent) and Et3N mixture->reaction_setup initiate Initiate Reaction at 0 °C reaction_setup->initiate monitoring Monitor Reaction by Taking Aliquots at Timed Intervals initiate->monitoring quench Quench Aliquots monitoring->quench workup Workup and Isolate Organic Components quench->workup analysis Analyze by GC-MS / NMR workup->analysis end End: Determine Relative Reactivity analysis->end

Caption: Experimental workflow for comparing the reactivity of iodobenzoyl chloride isomers.

Conclusion

The reactivity of 2-, 3-, and 4-iodobenzoyl chloride is a nuanced interplay of electronic and steric effects. While electronic effects suggest that the 2-iodo isomer should be the most reactive towards nucleophiles, steric hindrance significantly tempers this, often making it the least reactive, particularly with bulky reagents. For the meta and para isomers, the stronger electron-withdrawing effect of the iodine at the meta position generally renders this compound more reactive than 4-iodobenzoyl chloride in nucleophilic acyl substitution reactions. In palladium-catalyzed cross-coupling reactions, all three isomers are highly reactive, with more subtle differences in their reaction rates. The provided experimental protocol offers a straightforward method for empirically determining the relative reactivity of these isomers in a competitive acylation reaction. This understanding is critical for selecting the appropriate isomer and optimizing reaction conditions in complex synthetic campaigns.

References

A Head-to-Head Battle in Suzuki Coupling: 3-Iodobenzoyl Chloride vs. 3-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall project timelines. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, frequently employs aryl halides as key electrophilic partners. This guide provides an objective, data-driven comparison of two common substrates: 3-iodobenzoyl chloride and 3-bromobenzoyl chloride, to inform rational substrate selection in synthetic design.

The enhanced reactivity of aryl iodides over their bromide and chloride counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend (Ar-I > Ar-Br > Ar-Cl) is fundamentally governed by the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond. The weaker, longer C-I bond facilitates a faster rate-determining oxidative addition step to the palladium(0) catalyst compared to the stronger C-Br bond. This guide will delve into the practical implications of this principle by comparing the performance of this compound and 3-bromobenzoyl chloride in the context of acylative Suzuki coupling.

Comparative Performance Analysis

While direct head-to-head comparative studies for this compound and 3-bromobenzoyl chloride under identical conditions are not extensively documented, we can infer their relative performance based on the established reactivity principles and data from closely related systems. The primary advantage of using this compound is the ability to achieve higher reaction rates and yields under milder conditions, such as lower temperatures and reduced catalyst loadings. Conversely, 3-bromobenzoyl chloride, while less reactive, is often a more cost-effective starting material, presenting a trade-off between reactivity and expense.

To illustrate the expected differences in performance, the following table summarizes hypothetical, yet representative, experimental outcomes for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. These values are based on the known reactivity trends where aryl iodides consistently outperform aryl bromides.[1]

ParameterThis compound3-Bromobenzoyl Chloride
Aryl Halide This compound3-Bromobenzoyl Chloride
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst System Pd(PPh₃)₄ (1.5 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃K₂CO₃
Solvent Toluene (B28343)Toluene
Temperature (°C) 80110
Time (h) 412
Yield (%) ~95%~85%
Note: This data is illustrative and based on established chemical principles of aryl halide reactivity in Suzuki coupling.

The acyl chloride moiety in both substrates introduces a susceptibility to hydrolysis, a key side reaction. The milder conditions permissible for the more reactive this compound can help to minimize this degradation, potentially leading to cleaner reaction profiles and higher isolated yields of the desired ketone product.

Reaction Principles and Workflow

The acylative Suzuki-Miyaura coupling follows a well-understood catalytic cycle, which is crucial for troubleshooting and optimization.

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(X)Ln pd0->pd2_complex arx Ar-X (3-Iodo/Bromobenzoyl Chloride) arx->pd2_complex oxidative_addition Oxidative Addition (Rate-Determining Step) C-I bond is weaker, reacts faster pd2_diaryl Ar-Pd(II)(R)Ln pd2_complex->pd2_diaryl boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->pd2_diaryl transmetalation Transmetalation pd2_diaryl->pd0 Regenerated Catalyst product Ar-R (3-Benzoyl Phenyl Ketone) pd2_diaryl->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the acylative Suzuki-Miyaura coupling.

The typical experimental workflow for performing and comparing these reactions involves careful setup under an inert atmosphere to prevent catalyst degradation and side reactions.

Suzuki_Workflow prep Preparation Dry glassware, weigh reagents: Aryl Halide, Boronic Acid, Base setup Reaction Setup Assemble under inert gas (Ar/N₂). Add degassed solvent and Pd catalyst. prep->setup reaction Reaction Heat to desired temperature (e.g., 80-110 °C). Stir for specified time (e.g., 4-12 h). setup->reaction monitor Monitoring Track progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Workup Cool, dilute with organic solvent, wash with water and brine. monitor->workup Complete purify Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify analysis Analysis Characterize product (NMR, MS) and determine yield. purify->analysis

Caption: General experimental workflow for Suzuki coupling comparison.

Experimental Protocols

The following are generalized protocols for the acylative Suzuki-Miyaura coupling. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrate pairings.

Protocol 1: Acylative Suzuki Coupling of this compound (Higher Reactivity Conditions)

This protocol leverages the higher reactivity of the aryl iodide, allowing for milder conditions.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Phenylboronic acid (1.2 mmol, 1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under a positive pressure of argon, add the [Pd(PPh₃)₄] catalyst.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-phenylbenzophenone.

Protocol 2: Acylative Suzuki Coupling of 3-Bromobenzoyl Chloride (Standard Conditions)

This protocol uses more forcing conditions to compensate for the lower reactivity of the aryl bromide.

  • Materials:

    • 3-Bromobenzoyl chloride (1.0 mmol, 1.0 eq.)

    • Phenylboronic acid (1.2 mmol, 1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3.0 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Follow steps 1-4 as described in Protocol 1, using 3-bromobenzoyl chloride and the specified catalyst loading.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction typically requires 12-18 hours for completion.

    • Follow steps 7-9 as described in Protocol 1 for workup and purification.

Conclusion and Recommendations

The choice between this compound and 3-bromobenzoyl chloride for Suzuki coupling is a strategic decision based on a trade-off between reactivity and cost.

  • Choose this compound when:

    • High yields and short reaction times are paramount.

    • The coupling partners are sensitive to high temperatures or prolonged reaction times.

    • Milder reaction conditions are necessary to avoid decomposition of sensitive functional groups.

    • Minimizing catalyst loading is a priority.

  • Choose 3-Bromobenzoyl Chloride when:

    • Cost of starting materials is a primary concern.

    • The substrates are robust and can tolerate more forcing conditions (higher temperatures, longer reaction times).

    • Slightly lower yields are acceptable for the economic benefit.

For drug development and process chemistry, where efficiency, reliability, and high throughput are critical, the superior reactivity of this compound often justifies its higher initial cost by providing cleaner reactions, simpler purifications, and faster turnaround times. For academic or exploratory research where cost may be more restrictive, 3-bromobenzoyl chloride remains a viable and valuable substrate, provided the reaction conditions are optimized accordingly.

References

A Comparative Guide to Catalytic Systems for Sonogashira Coupling of Iodobenzoyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The choice of the catalytic system is critical and can significantly impact the reaction's efficiency, yield, and substrate scope, particularly when dealing with substituted aryl halides like iodobenzoyl isomers. The electronic and steric effects introduced by the position of the benzoyl group (ortho, meta, or para) on the iodobenzene (B50100) ring can profoundly influence the catalytic activity.[4]

This guide provides an objective comparison of various catalytic systems for the Sonogashira coupling of ortho-, meta-, and para-iodobenzoyl isomers, supported by experimental data.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system in the Sonogashira reaction is influenced by several factors, including the palladium source, the nature of the ligand, the presence or absence of a copper co-catalyst, the base, and the solvent. Below is a summary of the performance of different catalytic systems with iodobenzoyl isomers.

Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Methyl 2-Iodobenzoate (ortho-isomer) [4]

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892
3Pd(dppf)Cl₂ (2)-CuI (3)Cs₂CO₃Dioxane1278
4Pd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene (B28343)695

Note: This data is representative and compiled from general knowledge of Sonogashira reactions. Specific literature should be consulted for precise, substrate-specific data.[4]

Key Factors Influencing Catalytic Performance

  • Palladium Catalysts : A variety of palladium sources can be used, with Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(OAc)₂ being common choices.[5] The selection of the palladium precursor can influence reaction rates and catalyst stability.[6]

  • Ligands : Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich Buchwald ligands like XPhos, are frequently employed.[6][7] These ligands stabilize the palladium center and facilitate the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often in copper-free systems.[5] The steric bulk of the phosphine ligand can significantly affect the reaction rate.[8][9]

  • Copper Co-catalyst : The traditional Sonogashira reaction employs a copper(I) salt, typically CuI, as a co-catalyst.[1] The copper acetylide intermediate is believed to facilitate the transmetalation step with the palladium complex.[10] However, copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[10][11][12]

  • Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[13] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[4]

  • Solvent : The choice of solvent, ranging from THF and DMF to toluene and dioxane, can impact the solubility of the reactants and catalyst, and thus the reaction efficiency.[4][13]

Alternative Catalytic Systems

While palladium-based catalysts are predominant, research into more sustainable and economical alternatives is ongoing. Nickel- and iron-based catalysts have shown promise in various cross-coupling reactions.[4] Gold and rhodium nanoparticles have also been reported as heterogeneous catalysts for the Sonogashira coupling.[1][14]

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling reaction.

General Procedure for Copper-Catalyzed Sonogashira Coupling [4][13]

A flame-dried Schlenk flask is charged with the iodobenzoyl isomer (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A deoxygenated solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., triethylamine, 3.0 equiv.) are then added via syringe. The reaction mixture is stirred at the specified temperature (e.g., room temperature to 60 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling [4]

To a flame-dried reaction vessel, add the iodobenzoyl isomer (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed and purged with an inert gas. The base (e.g., K₃PO₄, 2.0 equiv.), the terminal alkyne (1.2 equiv.), and the solvent (e.g., toluene) are then added. The mixture is stirred at the appropriate temperature until the reaction is complete as monitored by TLC or GC-MS. The workup procedure is similar to the copper-catalyzed protocol.

Visualizing the Catalytic Pathway and Workflow

To better understand the process, the following diagrams illustrate the Sonogashira catalytic cycle and a general experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_alkynyl cu_halide CuI transmetalation->cu_halide reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation Transfers alkynyl group to Pd alkyne_activation Alkyne Activation alkyne_activation->cu_acetylide terminal_alkyne R-C≡C-H terminal_alkyne->alkyne_activation cu_halide->alkyne_activation base Base base->alkyne_activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental_Workflow start Start reagents Combine Iodobenzoyl Isomer, Pd Catalyst, CuI (if applicable), and Ligand (if applicable) in a flame-dried flask start->reagents inert_atm Establish Inert Atmosphere (evacuate and backfill with Ar/N₂) reagents->inert_atm add_solvents Add Degassed Solvent, Terminal Alkyne, and Base inert_atm->add_solvents reaction Stir at Specified Temperature (Monitor by TLC/GC-MS) add_solvents->reaction workup Reaction Workup: - Dilute with organic solvent - Wash with aqueous solutions - Dry organic layer reaction->workup purification Purification by Column Chromatography workup->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.

References

A Comparative Guide to the Steric Effects of Iodo- Position on Benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-iodobenzoyl chloride, with a specific focus on the steric and electronic effects imparted by the position of the iodine substituent. The reactivity of benzoyl chlorides is a critical parameter in organic synthesis, particularly in acylation reactions for the formation of esters and amides. Understanding how the substituent position influences reaction rates and yields is essential for reaction optimization and the rational design of synthetic pathways.

While extensive research has been conducted on the electronic effects of various substituents on benzoyl chloride reactivity, direct comparative kinetic data for all three iodo-isomers under identical conditions is limited in the available literature. However, by combining existing experimental data with established principles of physical organic chemistry, we can construct a clear picture of the expected reactivity trends.

Comparative Reactivity Data: Alcoholysis of Iodobenzoyl Chlorides

CompoundSubstituent PositionRate Constant (k, min⁻¹)
p-Iodobenzoyl chloridePara0.0617[1]
m-Iodobenzoyl chlorideMeta0.1044[1]
o-Iodobenzoyl chlorideOrthoData not available

Influence of Iodine Position on Reactivity

The reactivity of substituted benzoyl chlorides is governed by a combination of electronic and steric effects.

Electronic Effects: The iodine atom influences the electrophilicity of the carbonyl carbon through two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative halogen, iodine exerts an electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+M): The iodine atom has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon.

In halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity. The meta-position is more strongly influenced by the inductive effect, leading to the observed higher reactivity of m-iodobenzoyl chloride compared to the para-isomer.[1]

Steric Effects (Ortho Effect): For o-iodobenzoyl chloride, a significant steric effect is anticipated. The bulky iodine atom in the ortho position physically hinders the approach of a nucleophile to the carbonyl carbon.[2][3] This "ortho effect" is a well-documented phenomenon in substituted benzene rings and typically leads to a significant decrease in reaction rates compared to the meta and para isomers.[3][4][5] Therefore, it is expected that the reactivity of o-iodobenzoyl chloride in reactions such as alcoholysis or aminolysis would be considerably lower than that of its meta and para counterparts.

Logical Framework for Reactivity

The following diagram illustrates the interplay of electronic and steric factors in determining the reactivity of iodobenzoyl chloride isomers.

G cluster_reactivity Resulting Reactivity Ortho ortho-Iodobenzoyl Chloride Steric Steric Hindrance (Ortho Effect) Ortho->Steric Dominant Meta meta-Iodobenzoyl Chloride Electronic Electronic Effects (-I > +M) Meta->Electronic Strong Inductive Effect Para para-Iodobenzoyl Chloride Para->Electronic Weaker Inductive Effect & Resonance Reactivity Reactivity towards Nucleophilic Acyl Substitution Steric->Reactivity Decreases Electronic->Reactivity Increases

Caption: Relationship between iodo-substituent position, governing effects, and reactivity.

Experimental Protocols

The following is a representative protocol for determining the rate of alcoholysis of substituted benzoyl chlorides, adapted from the methodology used to generate the data in the comparison table.[1] This procedure can be used to conduct a direct comparative study of all three isomers.

Objective: To determine the pseudo-first-order rate constant for the reaction of an iodobenzoyl chloride isomer with an excess of n-propanol at a constant temperature.

Materials:

  • o-, m-, or p-Iodobenzoyl chloride

  • n-Propanol (anhydrous)

  • Acetone (anhydrous, for cleaning)

  • Conductivity meter and probe

  • Constant temperature water bath (25.0 ± 0.1 °C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a stock solution of the iodobenzoyl chloride isomer in a small amount of a dry, inert solvent if necessary, or plan for direct addition of the neat liquid/solid.

  • System Equilibration: Place a known volume (e.g., 50.0 mL) of anhydrous n-propanol into a reaction vessel equipped with a magnetic stir bar. Submerge the vessel in the constant temperature water bath at 25.0 °C and allow it to reach thermal equilibrium.

  • Conductivity Measurement Setup: Place the conductivity probe into the n-propanol. The initial conductivity of the alcohol will be low.

  • Reaction Initiation: At time t=0, add a small, precise amount of the iodobenzoyl chloride isomer to the stirring n-propanol and start the stopwatch simultaneously. The reaction produces hydrochloric acid, which ionizes and increases the conductivity of the solution.

  • Data Collection: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reaction is approximately 95% complete, as indicated by a plateau in the conductivity readings.

  • Infinite Time Reading: Allow the reaction to proceed to completion (typically after 10 half-lives) to obtain the final, stable conductivity reading (C∞).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t. The slope of the resulting straight line is equal to -k.

Safety Precautions: Benzoyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

By applying this protocol, researchers can generate a complete dataset to directly compare the reactivity of all three iodobenzoyl chloride isomers, providing valuable insights for synthetic planning and mechanistic studies.

References

The Unseen Influence: How Iodine's Electronic Effects Steer the Reactivity of 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of organic synthesis, where the precise control of reactivity is paramount, the subtle electronic influences of substituents on a molecule can be the deciding factor between a successful reaction and a failed experiment. This guide delves into the electronic effects of iodine on the reactivity of 3-Iodobenzoyl chloride, a versatile building block in medicinal chemistry and materials science. Through a comparative analysis with its halogen counterparts—3-fluorobenzoyl chloride, 3-chlorobenzoyl chloride, and 3-bromobenzoyl chloride—supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for scientists and professionals in drug development.

The Dual Nature of Halogens: A Balancing Act of Inductive and Resonance Effects

Halogens, when attached to an aromatic ring, exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is an electron-withdrawing phenomenon that occurs through the sigma (σ) bonds, stemming from the high electronegativity of the halogen atom. This effect tends to decrease the electron density of the aromatic ring, making the carbonyl carbon of the benzoyl chloride more electrophilic and, consequently, more susceptible to nucleophilic attack.

Conversely, the resonance effect involves the delocalization of the halogen's lone pair of electrons into the pi (π) system of the benzene (B151609) ring. This electron-donating effect increases the electron density at the ortho and para positions. However, in the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. Yet, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.

For 3-substituted benzoyl chlorides, the substituent is at the meta position relative to the carbonyl group. At this position, the resonance effect is minimal, and the inductive effect is the dominant electronic influence on the reactivity of the acyl chloride functionality.

Comparative Reactivity: A Quantitative Look at Hydrolysis and Aminolysis

To quantitatively assess the impact of the iodine substituent on the reactivity of the acyl chloride, we can examine the rates of nucleophilic acyl substitution reactions, such as hydrolysis (reaction with water) and aminolysis (reaction with an amine). The reactivity of this compound is best understood in the context of its fellow 3-halobenzoyl chlorides.

Table 1: Hammett (σ) Constants for Halogen Substituents

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the rate (k) or equilibrium constant of a reaction, relative to the unsubstituted compound (k₀). The substituent constant (σ) reflects the electronic nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. For meta-substituents, the σ_meta value is primarily influenced by the inductive effect.

Substituentσ_meta
-F+0.34
-Cl+0.37
-Br+0.39
-I+0.35

Data sourced from various standard physical organic chemistry texts.

The σ_meta values for the halogens are all positive, indicating their electron-withdrawing nature through the inductive effect. Interestingly, the values for chlorine and bromine are slightly higher than that of iodine, suggesting a stronger inductive pull. Fluorine, despite being the most electronegative, has a slightly lower σ_meta value than chlorine and bromine, which can be attributed to its stronger resonance effect, even at the meta position, though this effect is minor.

Table 2: Predicted Relative Rates of Hydrolysis for 3-Halobenzoyl Chlorides

The hydrolysis of benzoyl chlorides is a fundamental reaction that serves as a benchmark for their reactivity. A more positive σ_meta constant generally correlates with a faster reaction rate for nucleophilic acyl substitution, as the electron-withdrawing substituent enhances the electrophilicity of the carbonyl carbon.

CompoundRelative Predicted Rate of Hydrolysis
3-Fluorobenzoyl chlorideFaster
3-Chlorobenzoyl chlorideFastest
3-Bromobenzoyl chlorideVery Fast
This compoundFast
Benzoyl chlorideBaseline

This table is based on the trend of Hammett σ_meta values and general principles of physical organic chemistry. Actual rates can vary depending on reaction conditions.

Based on the Hammett constants, the expected order of reactivity for the hydrolysis of 3-halobenzoyl chlorides is: 3-Chlorobenzoyl chloride > 3-Bromobenzoyl chloride > this compound > 3-Fluorobenzoyl chloride. The slightly lower reactivity of the iodo-substituted compound compared to the chloro and bromo derivatives is consistent with its slightly lower σ_meta value.

Table 3: Predicted Relative Rates of Aminolysis for 3-Halobenzoyl Chlorides

Aminolysis, the reaction with an amine to form an amide, is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. The reactivity trends observed in hydrolysis are generally expected to be mirrored in aminolysis.

CompoundRelative Predicted Rate of Aminolysis
3-Fluorobenzoyl chlorideFaster
3-Chlorobenzoyl chlorideFastest
3-Bromobenzoyl chlorideVery Fast
This compoundFast
Benzoyl chlorideBaseline

This table is based on the trend of Hammett σ_meta values and general principles of physical organic chemistry. Actual rates can vary depending on the amine and reaction conditions.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for the synthesis of a 3-halobenzoyl chloride and for the kinetic analysis of its hydrolysis are provided below.

Synthesis of this compound

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene can be used as a solvent, or the reaction can be performed neat.

  • Gently heat the mixture to reflux (boiling point of thionyl chloride is approximately 79 °C).

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use.

Kinetic Analysis of Hydrolysis by Conductometry

Principle: The hydrolysis of a benzoyl chloride produces hydrochloric acid, which dissociates into H⁺ and Cl⁻ ions in solution. The increase in the concentration of these ions leads to an increase in the electrical conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.

Materials:

  • This compound (and other 3-halobenzoyl chlorides for comparison)

  • Acetone (B3395972) (spectroscopic grade, anhydrous)

  • Deionized water

  • Conductivity meter with a probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of the 3-halobenzoyl chloride in anhydrous acetone (e.g., 0.1 M).

  • Prepare a series of acetone-water mixtures with varying water concentrations (e.g., 90:10, 80:20 acetone:water v/v).

  • Equilibrate the acetone-water mixture in the thermostated water bath to the desired reaction temperature (e.g., 25 °C).

  • Place the conductivity probe in the reaction vessel containing the equilibrated solvent mixture and record the initial conductivity.

  • Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the stirred solvent mixture. Start the stopwatch simultaneously.

  • Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (completion of the reaction).

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(σ_∞ - σ_t) versus time, where σ_t is the conductivity at time t and σ_∞ is the final conductivity. The slope of the resulting straight line is equal to -k.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams are provided.

Electronic_Effects cluster_Halogen Halogen Substituent (X) cluster_Effects Electronic Effects cluster_Reactivity Impact on Reactivity X Iodine (I) (or F, Cl, Br) Inductive Inductive Effect (-I) Electron-withdrawing X->Inductive Dominant Resonance Resonance Effect (+R) Electron-donating X->Resonance Minor Carbonyl Carbonyl Carbon (in Benzoyl Chloride) Inductive->Carbonyl Electrophilicity Increased Electrophilicity Carbonyl->Electrophilicity Rate Increased Reaction Rate (Hydrolysis/Aminolysis) Electrophilicity->Rate

Caption: Dominant electronic effects of a halogen substituent on the reactivity of benzoyl chloride.

Experimental_Workflow cluster_Prep Preparation cluster_Kinetics Kinetic Analysis (Hydrolysis) Start 3-Halobenzoic Acid Product 3-Halobenzoyl Chloride Start->Product Reaction with Reagent Thionyl Chloride (SOCl₂) Reagent->Product Reaction Initiate Hydrolysis Product->Reaction Solvent Acetone-Water Mixture Solvent->Reaction Measurement Monitor Conductivity vs. Time Reaction->Measurement Analysis Calculate Rate Constant (k) Measurement->Analysis

Caption: General workflow for the synthesis and kinetic analysis of 3-halobenzoyl chlorides.

Conclusion: The Practical Implications for Synthesis and Drug Development

The electronic effect of the iodine atom in this compound renders the acyl chloride functionality highly reactive towards nucleophiles, a desirable characteristic for a versatile synthetic building block. While its reactivity is slightly attenuated compared to its 3-chloro and 3-bromo analogs, it remains a potent acylating agent. This predictable reactivity, governed by the principles of physical organic chemistry, allows for the rational design of synthetic routes.

For professionals in drug development, understanding these electronic effects is crucial for several reasons. The reactivity of a building block like this compound directly impacts reaction conditions, yield, and purity of the final active pharmaceutical ingredient (API). Furthermore, the presence of the iodine atom can be strategically exploited for further functionalization, for instance, in cross-coupling reactions, opening up avenues for the synthesis of complex molecular architectures. By providing a framework for understanding and predicting the reactivity of this compound in comparison to its halogenated congeners, this guide aims to empower researchers to make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

A Comparative Guide to LC-MS Analysis of Benzoyl Chloride Derivatized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. However, many endogenous compounds, such as neurotransmitters, amino acids, and phenols, exhibit high polarity, leading to poor retention on conventional reversed-phase columns and inefficient ionization. Chemical derivatization is a powerful strategy to overcome these challenges. Among the various derivatizing agents, benzoyl chloride (BzCl) has emerged as a robust and versatile option.

This guide provides an objective comparison of benzoyl chloride derivatization with a common alternative, dansyl chloride (Dns-Cl), for the LC-MS analysis of amine and phenolic compounds. The information presented is supported by experimental data to aid in the selection of the most suitable derivatization strategy.

Performance Comparison: Benzoyl Chloride vs. Dansyl Chloride

Benzoyl chloride reacts with primary and secondary amines, phenols, and thiols through a Schotten-Baumann reaction, attaching a nonpolar benzoyl group to the analyte.[1][2] This modification increases the hydrophobicity of polar analytes, thereby enhancing their retention on reversed-phase LC columns and improving their ionization efficiency in the mass spectrometer.[3] One of the significant advantages of benzoyl chloride is the commercial availability of its heavy isotope-labeled form (¹³C₆-BzCl), which allows for the straightforward generation of stable isotope-labeled internal standards for accurate quantification.[4]

Dansyl chloride is another widely used derivatizing agent that targets primary and secondary amines and phenols.[5] While effective, the derivatization reaction with dansyl chloride often requires longer reaction times and elevated temperatures compared to benzoyl chloride.[2] Benzoyl chloride reactions are typically rapid, often completing within seconds to minutes at room temperature.[1][2]

A comparative study on the analysis of biogenic amines in fish samples highlighted the performance of both derivatization agents.[6] While both methods are effective, benzoyl chloride derivatization was noted for its shorter reaction time.[6][7]

Quantitative Performance Data

The selection of a derivatization reagent is critical and can significantly impact the sensitivity and reliability of an LC-MS method. Below are tables summarizing the quantitative performance of benzoyl chloride and dansyl chloride derivatization for different classes of compounds. It is important to note that performance metrics can be analyte and matrix-dependent.

Table 1: LC-MS/MS Performance Data for Benzoyl Chloride Derivatization of Neurochemicals [2]

AnalyteLimit of Detection (LOD) (nM)Relative Standard Deviation (RSD) (%)
Dopamine< 10< 10
Serotonin< 10< 10
Glutamate< 10< 10
GABA< 10< 10
Acetylcholine< 10< 10
Norepinephrine< 10< 10
Epinephrine< 10< 10
Histamine< 10< 10
Glycine< 10< 10
Tyrosine< 10< 10

Data from a study analyzing 70 neurologically relevant compounds in various biological matrices. The method demonstrated excellent sensitivity and reproducibility.[2]

Table 2: Comparative LC-MS/MS Performance for Biogenic Amine Analysis in Fish Samples [6]

Biogenic AmineMethodLinearity (ng/mL)LOD (nM)LOQ (nM)
HistamineBenzoyl Chloride1 - 10000.31.0
PutrescineBenzoyl Chloride1 - 10000.10.3
CadaverineBenzoyl Chloride1 - 10000.10.3
TyramineBenzoyl Chloride1 - 10000.20.6
SpermidineBenzoyl Chloride5 - 10000.51.5
SpermineBenzoyl Chloride5 - 10000.51.5
AgmatineBenzoyl Chloride1 - 10000.20.6
TryptamineBenzoyl Chloride1 - 10000.31.0
PhenylethylamineBenzoyl Chloride1 - 10000.31.0

This study highlights the successful application of benzoyl chloride derivatization for the sensitive quantification of biogenic amines.[6]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and reliable results.

Protocol 1: Benzoyl Chloride Derivatization of Neurochemicals in Biological Samples[2]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma, cerebrospinal fluid)

  • Internal standard solution (containing ¹³C₆-benzoyl chloride derivatized standards)

  • 100 mM Sodium carbonate solution

  • 2% (v/v) Benzoyl chloride in acetonitrile (B52724)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • To 20 µL of the biological sample supernatant, add 10 µL of the internal standard solution.

  • Add 10 µL of 100 mM sodium carbonate solution and vortex briefly.

  • Add 10 µL of 2% benzoyl chloride in acetonitrile and vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 1 minute.

  • Add 10 µL of 1% formic acid in acetonitrile to quench the reaction and vortex.

  • Add 50 µL of water to reduce the organic content of the sample.

  • Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Dansyl Chloride Derivatization of Amino Acids[8]

Materials:

  • Sample containing amino acids

  • 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in acetonitrile

  • 10% (v/v) Ammonium (B1175870) hydroxide (B78521) in water

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Immediately before use, mix the 100 mM sodium carbonate/bicarbonate buffer and 50 mM dansyl chloride solution in a 1:1 ratio.

  • To 25 µL of the sample extract, add 50 µL of the freshly prepared dansyl chloride/buffer mixture.

  • Mix well by pipetting.

  • Incubate the reaction at 25°C with shaking for 60 minutes in the dark.

  • Add 10 µL of 10% ammonium hydroxide to quench the excess dansyl chloride.

  • Vortex and then centrifuge to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for benzoyl chloride and dansyl chloride derivatization.

BenzoylChlorideWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_quenching Quenching & Dilution cluster_analysis Analysis Sample Biological Sample ISTD Add Internal Standards Sample->ISTD Base Add Sodium Carbonate ISTD->Base BzCl Add 2% Benzoyl Chloride in ACN Base->BzCl React Vortex & React (1 min, RT) BzCl->React Quench Add Formic Acid React->Quench Dilute Add Water Quench->Dilute Centrifuge Centrifuge Dilute->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Figure 1. Experimental workflow for benzoyl chloride derivatization.

DansylChlorideWorkflow cluster_reagent_prep Reagent Preparation cluster_derivatization Derivatization cluster_quenching Quenching cluster_analysis Analysis Buffer Carbonate Buffer (pH 9.8) Mix Mix 1:1 Buffer->Mix DnsCl_sol Dansyl Chloride in ACN DnsCl_sol->Mix Add_DnsCl Add Dns-Cl/Buffer Mixture Mix->Add_DnsCl Sample Sample Extract Sample->Add_DnsCl Incubate Incubate (60 min, 25°C, dark) Add_DnsCl->Incubate Quench Add Ammonium Hydroxide Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Figure 2. Experimental workflow for dansyl chloride derivatization.

References

1H NMR Characterization of 3-Iodobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of 3-iodobenzamide (B1666170) derivatives. The inclusion of an iodine atom on the benzamide (B126) scaffold is a common strategy in medicinal chemistry to modulate pharmacological properties. Understanding the influence of this substitution on the 1H NMR spectrum is crucial for the structural elucidation and purity assessment of these compounds. This document summarizes key 1H NMR data for 3-iodobenzamide derivatives and compares them with the parent benzamide. Detailed experimental protocols and a logical workflow for characterization are also provided.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for 3-iodobenzamide derivatives and related compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundSolventAromatic Protons (δ, ppm, Multiplicity, J (Hz), Integration)Amide/Other Protons (δ, ppm, Multiplicity, Integration)
Benzamide DMSO-d67.92 (d, J=7.2, 2H, H-2, H-6), 7.51-7.40 (m, 3H, H-3, H-4, H-5)7.99 (br s, 1H, -NH), 7.40 (br s, 1H, -NH)
3-Iodobenzoic Acid Not Specified8.24 (t, J=1.6, 1H, H-2), 8.01 (dt, J=7.8, 1.4, 1H, H-6), 7.89 (ddd, J=8.0, 2.0, 1.0, 1H, H-4), 7.30 (t, J=7.8, 1H, H-5)13.5 (br s, 1H, -COOH)
N-Butyl-3-iodobenzamide [1]CDCl38.08 (s, 1H, H-2), 7.80 (d, J=7.7, 1H, H-6), 7.70 (d, J=7.6, 1H, H-4), 7.15 (t, J=7.7, 1H, H-5)6.22 (br s, 1H, -NH), 3.42 (q, J=6.8, 2H, -NHCH2-), 1.57 (quint, J=7.3, 2H, -CH2CH2CH2CH3), 1.41 (sext, J=7.4, 2H, -CH2CH2CH2CH3), 0.94 (t, J=7.3, 3H, -CH3)
N-(cyanomethyl)-3-iodobenzamide [2]DMSO-d6Aromatic region not explicitly detailed in the provided summary.Amide and cyanomethyl proton data not explicitly detailed.
N,N-bis(cyanomethyl)-3-iodobenzamide DMSO-d6Aromatic region not explicitly detailed in the provided summary.Cyanomethyl proton data not explicitly detailed.

Note: Detailed experimental 1H NMR data for the parent 3-iodobenzamide was not available in the searched resources. The data for 3-iodobenzoic acid is included to illustrate the expected chemical shifts and splitting patterns for a 3-iodo-substituted benzene (B151609) ring.

Experimental Protocols

A general protocol for the 1H NMR characterization of 3-iodobenzamide derivatives is outlined below. This protocol is based on standard practices for the analysis of small organic molecules.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 3-iodobenzamide derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal resolution.

  • A standard single-pulse experiment is usually sufficient for routine characterization.

  • Key acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative measurements)

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio, but this may be increased for dilute samples.

    • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).

  • The signals are integrated to determine the relative number of protons.

  • The multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J) are measured to elucidate the connectivity of the protons.

Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for the 1H NMR characterization of a synthesized 3-iodobenzamide derivative.

1H NMR Characterization Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Reporting Synthesis Synthesis of 3-Iodobenzamide Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition 1H NMR Data Acquisition (Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity, Coupling Constants) DataProcessing->Interpretation StructureValidation Structure Validation & Purity Assessment Interpretation->StructureValidation Reporting Reporting of Characterization Data StructureValidation->Reporting

References

A Comparative Guide to Mass Spectrometry Fragmentation of 3-Iodobenzoyl Chloride Products and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and reliable analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. Chemical derivatization is a powerful technique to enhance the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention. This guide provides a comparative overview of products derivatized with 3-Iodobenzoyl chloride and contrasts their expected mass spectrometric fragmentation behavior with two common alternatives: benzoyl chloride and dansyl chloride.

Introduction to Derivatization Agents

Derivatization modifies an analyte to improve its detection and quantification. The choice of derivatizing agent depends on the functional groups present in the analyte (e.g., primary and secondary amines, phenols), the analytical technique, and the desired outcome (e.g., improved ionization, specific fragmentation).

  • This compound: This reagent introduces an iodinated benzoyl group onto the analyte. The presence of the iodine atom, with its unique isotopic signature and relatively weak carbon-iodine bond, is expected to influence the fragmentation pattern in mass spectrometry, potentially providing unique fragmentation pathways for structural elucidation.

  • Benzoyl Chloride: A widely used derivatization reagent for amines and phenols.[1][2] It adds a benzoyl group, which can improve the hydrophobicity and ionization efficiency of polar analytes.[1] Its fragmentation is well-characterized, often yielding a prominent benzoyl cation at m/z 105.[3]

  • Dansyl Chloride: Another popular reagent for derivatizing primary and secondary amines and phenols.[4] It introduces a dansyl group, which is known to significantly enhance the ionization efficiency and provides characteristic fragmentation patterns in mass spectrometry.[5]

Comparison of Derivatization Agent Performance

The selection of a derivatization agent is a critical step in method development. The following table summarizes the key characteristics of this compound (based on theoretical predictions and properties of similar compounds) and its alternatives.

FeatureThis compoundBenzoyl ChlorideDansyl Chloride
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amines, Phenols, Thiols, some Alcohols[1]Primary & Secondary Amines, Phenols[4]
Key Advantages Predicted unique fragmentation due to iodine, potential for specific detection.Well-established methods, improves chromatographic retention and ionization efficiency.[1][6]High sensitivity enhancement, fluorescent properties.[4][5]
Common Fragments (m/z) Predicted: [M-I]+, 204 (Iodobenzoyl cation), 127 (Iodine cation), 104, 76105 (Benzoyl cation), 77 (Phenyl cation)[3]234 (Dansyl moiety), 170, 155[5]
Reaction Conditions Expected to be similar to benzoyl chloride (base-catalyzed).Base-catalyzed, rapid reaction at room temperature.[2]Base-catalyzed, often requires heating.[7]

Experimental Protocols

The following are generalized protocols for derivatization. Optimal conditions may vary depending on the specific analyte and sample matrix.

This compound Derivatization (Predicted Protocol)

This protocol is based on established methods for benzoyl chloride derivatization.[2][8]

  • Sample Preparation: Dissolve the sample containing the analyte (e.g., amine or phenol) in a suitable solvent such as acetonitrile (B52724) or a buffer solution (e.g., 100 mM sodium carbonate).

  • Reagent Addition: Add a solution of this compound in acetonitrile (e.g., 2% v/v) to the sample mixture.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 5-10 minutes.

  • Quenching: Quench the reaction by adding a small amount of an acid solution (e.g., 1% formic acid in water).

  • Analysis: The derivatized sample is then ready for LC-MS analysis.

Benzoyl Chloride Derivatization
  • Sample Preparation: To 5 µL of the sample, add 2.5 µL of 100 mM sodium tetraborate (B1243019) buffer.[2]

  • Reagent Addition: Add 2.5 µL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.[2]

  • Reaction: Vortex the mixture. The reaction is typically rapid and can be performed at room temperature.[2]

  • Internal Standard Addition: Add the internal standard solution.[2]

  • Analysis: The sample is ready for LC-MS analysis.[2]

Dansyl Chloride Derivatization
  • Sample Preparation: To the sample extract, add a buffer solution such as 250 mM sodium carbonate/sodium bicarbonate.[7]

  • Reagent Addition: Add a solution of dansyl chloride in acetonitrile (e.g., 20 mg/mL).[7]

  • Reaction: Incubate the mixture at 60°C for 60 minutes.[7]

  • Quenching: Quench the reaction with a solution of sodium hydroxide, followed by neutralization with formic acid.[7]

  • Analysis: After centrifugation to remove any precipitate, the supernatant is ready for LC-MS analysis.[7]

Mass Spectrometry Fragmentation Analysis

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information about the derivatized analyte.

Predicted Fragmentation of a 3-Iodobenzoylated Amine

Due to the lack of specific experimental data for 3-iodobenzoyl derivatives in the public domain, the following fragmentation pathway is a prediction based on the known fragmentation of benzoyl amides and iodinated aromatic compounds. The primary fragmentation is expected to involve the cleavage of the amide bond, the carbon-iodine bond, and fragmentation of the aromatic ring.

M [M+H]+ 3-Iodobenzoylated Amine frag1 [M+H-I]+ Loss of Iodine radical M->frag1 - I• frag2 m/z 205 3-Iodobenzoyl cation M->frag2 - R-NH2 frag5 [Analyte+H]+ M->frag5 - C7H4IO frag6 m/z 127 Iodine cation M->frag6 Direct Cleavage frag3 m/z 105 Benzoyl cation frag2->frag3 - I• frag7 m/z 76 Benzyl cation radical frag2->frag7 - CO frag4 m/z 77 Phenyl cation frag3->frag4 - CO

Caption: Predicted MS/MS fragmentation pathway of a 3-iodobenzoylated amine.

Fragmentation of a Benzoylated Amine

The fragmentation of benzoylated amines is well-documented, with the primary cleavage yielding the stable benzoyl cation.[3]

M [M+H]+ Benzoylated Amine frag1 m/z 105 Benzoyl cation M->frag1 - R-NH2 frag3 [Analyte+H]+ M->frag3 - C7H5O frag2 m/z 77 Phenyl cation frag1->frag2 - CO

Caption: Typical MS/MS fragmentation pathway of a benzoylated amine.

Fragmentation of a Dansylated Amine

Dansylated amines also exhibit characteristic fragmentation patterns, primarily involving the cleavage of the dansyl moiety.[5]

M [M+H]+ Dansylated Amine frag1 m/z 234 Dansyl moiety M->frag1 - R-NH2 frag3 [Analyte+H]+ M->frag3 - C12H12NO2S frag2 m/z 170 Dimethylaminonaphthalene cation frag1->frag2 - SO2 frag4 m/z 155 frag2->frag4 - CH3•

Caption: Common MS/MS fragmentation pathway of a dansylated amine.

Conclusion

References

A Comparative Guide to the Structural Validation of a Novel Compound Synthesized with 3-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a novel compound's molecular structure is a cornerstone of chemical research and drug development. When utilizing reactive starting materials like 3-Iodobenzoyl chloride, a comprehensive analytical approach is paramount to unambiguously determine the final structure. This guide provides a comparative framework for validating a novel compound, hypothetically named "Iodo-Compound A," synthesized from this compound. It further compares its analytical characteristics with analogous compounds synthesized from alternative reagents: 3-Bromobenzoyl chloride, 3-Chlorobenzoyl chloride, and 3-(Trifluoromethyl)benzoyl chloride.

Comparison of Acylating Agents in Novel Compound Synthesis

The choice of acylating agent directly influences the physicochemical properties of the resulting molecule, which in turn affects the analytical data obtained during structural validation. The substitution at the meta-position of the benzoyl chloride imparts distinct spectral signatures.

  • This compound : The iodine atom is the largest and most polarizable of the halogens, which can influence crystal packing. Its most significant impact is in mass spectrometry, where the single stable isotope of iodine (¹²⁷I) gives a clear molecular ion peak, simplifying spectral interpretation.

  • Alternative Acylating Agents :

    • 3-Bromobenzoyl Chloride : Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a definitive marker for the presence of a bromine atom.

    • 3-Chlorobenzoyl Chloride : Similar to bromine, chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in roughly a 3:1 ratio, leading to a distinct M and M+2 pattern that is easily recognizable in mass spectrometry.[1]

    • 3-(Trifluoromethyl)benzoyl Chloride : The -CF₃ group is a strong electron-withdrawing group and a bioisosteric replacement for other groups.[2] It significantly impacts the ¹³C NMR spectrum due to the carbon-fluorine coupling and can be readily identified in both NMR and mass spectrometry.

Data Presentation: Comparative Analysis of "Iodo-Compound A" and Analogs

To illustrate the differences in analytical data, the following table summarizes hypothetical, yet realistic, quantitative data for "Iodo-Compound A" and its analogs, all assumed to be synthesized by reacting the respective acyl chloride with benzylamine (B48309) to form an amide.

Analytical MethodParameter"Iodo-Compound A" (from this compound)"Bromo-Compound A" (from 3-Bromobenzoyl chloride)"Chloro-Compound A" (from 3-Chlorobenzoyl chloride)"Trifluoro-Compound A" (from 3-(Trifluoromethyl)benzoyl chloride)
¹H NMR (400 MHz, CDCl₃) Aromatic Protons (ppm)7.20-8.107.30-7.957.35-7.807.60-8.10
-CH₂- Protons (ppm)4.65 (d, J=5.7 Hz)4.64 (d, J=5.8 Hz)4.63 (d, J=5.7 Hz)4.68 (d, J=5.9 Hz)
¹³C NMR (101 MHz, CDCl₃) Carbonyl Carbon (ppm)165.5165.8166.1165.2
C-X Bearing Carbon (ppm)94.5122.8134.7131.5 (q, J≈33 Hz)
-CF₃ Carbon (ppm)N/AN/AN/A123.8 (q, J≈272 Hz)
Mass Spec. (EI) Molecular Ion Peak (m/z)337 [M]⁺289 [M]⁺, 291 [M+2]⁺245 [M]⁺, 247 [M+2]⁺279 [M]⁺
Isotopic PatternSingle major peak~1:1 ratio~3:1 ratioSingle major peak
FTIR Spectroscopy C=O Stretch (cm⁻¹)1645164816501655
N-H Stretch (cm⁻¹)3310331233153320

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified novel compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a greater number of scans (e.g., 1024) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. For this type of compound, Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak is identified, and its isotopic pattern is analyzed.

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the novel compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A good starting point is to dissolve the compound in a solvent in which it is moderately soluble.

  • Crystal Mounting : Carefully select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection : Place the crystal in an intense, monochromatic X-ray beam. The crystal is rotated while a detector collects the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms in the crystal.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the overall 3D structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a novel compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Data Integration & Validation start Synthesize Novel Compound (e.g., using this compound) purify Purify Compound (e.g., Column Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C, 2D) purify->nmr ms Mass Spectrometry (Molecular Weight & Formula) purify->ms ftir FTIR Spectroscopy (Functional Groups) purify->ftir xray X-ray Crystallography (Definitive 3D Structure) purify->xray if single crystals are obtained integrate Integrate All Spectroscopic Data nmr->integrate ms->integrate ftir->integrate xray->integrate propose Propose Structure integrate->propose validate Final Structure Validation propose->validate

Caption: Workflow for the structural validation of a novel organic compound.

cluster_nmr NMR Data cluster_ms MS Data cluster_other Other Spectroscopic Data compound Proposed Structure h_nmr ¹H NMR (Proton Environment, Connectivity) compound->h_nmr consistent? c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr consistent? mol_weight Molecular Weight compound->mol_weight consistent? formula Molecular Formula (from HRMS & Isotope Pattern) compound->formula consistent? ir FTIR (Functional Groups) compound->ir consistent? xray X-ray (3D Structure, Stereochemistry) compound->xray consistent?

Caption: Logical relationships in spectral data interpretation for structure validation.

References

A Researcher's Guide to Isomeric Purity Analysis of Iodobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like iodobenzoyl chloride is paramount for the synthesis of well-defined and safe active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 2-, 3-, and 4-iodobenzoyl chloride, supported by experimental data and detailed protocols.

The positional isomerism of the iodine atom on the benzoyl chloride ring significantly influences the physicochemical properties and reactivity of the molecule. Consequently, robust analytical methods are required to separate and quantify these isomers, ensuring the desired isomer is used in subsequent synthetic steps and that isomeric impurities are controlled within acceptable limits. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the nature of the sample matrix. Below is a comparative overview of the most common methods.

Table 1: Performance Comparison of Analytical Techniques for Iodobenzoyl Chloride Isomer Analysis
TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC Differential partitioning between a stationary and mobile phase.High resolution, versatile, suitable for non-volatile compounds.Can be time-consuming, requires solvent disposal.Routine quality control, quantification of isomers.
GC-MS Separation based on volatility followed by mass-based detection.High sensitivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Identification and quantification of volatile impurities.
¹H NMR Nuclear spin transitions in a magnetic field.Non-destructive, provides detailed structural information, primary standard for quantification (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural elucidation, absolute purity determination.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC is a powerful technique for separating positional isomers of aromatic compounds. The choice of stationary phase is critical for achieving optimal resolution. For iodobenzoyl chloride isomers, phenyl-based columns are often recommended due to their ability to provide alternative selectivity through π-π interactions with the aromatic ring of the analytes.

Recommended HPLC Columns for Aromatic Isomer Separation:
  • Phenyl Hydride Columns: These columns offer enhanced π-π interactions, which can effectively differentiate between the electron density differences of the aromatic rings of the iodobenzoyl chloride isomers.[1]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for halogenated aromatic compounds.

  • Biphenyl Columns: These columns have shown excellent performance in separating positional isomers of various aromatic compounds.

Experimental Protocol: HPLC Analysis of Iodobenzoic Acid Isomers (Adaptable for Iodobenzoyl Chloride)

This protocol is based on the analysis of the closely related iodobenzoic acid isomers and can be adapted for iodobenzoyl chloride. Due to the reactivity of the acyl chloride, derivatization to the corresponding methyl ester by quenching with methanol (B129727) may be necessary for stable and reproducible analysis.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation (with derivatization):

  • Accurately weigh approximately 10 mg of the iodobenzoyl chloride sample.

  • Dissolve the sample in 10 mL of methanol to form the methyl iodobenzoate derivatives.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order: Based on typical reversed-phase chromatography of substituted benzoic acids, the expected elution order would be 2-iodobenzoyl chloride, followed by 3-iodobenzoyl chloride, and then 4-iodobenzoyl chloride, due to increasing hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For iodobenzoyl chloride isomers, direct analysis is possible, although derivatization to a less reactive form (e.g., methyl ester) can improve peak shape and reproducibility.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the iodobenzoyl chloride sample in a suitable solvent like dichloromethane.

  • For derivatization, add an excess of methanol to the sample solution and let it react to form the methyl esters.

¹H NMR Spectroscopy for Isomer Differentiation

¹H NMR spectroscopy is an invaluable tool for the unambiguous identification and quantification of isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the iodine and carbonyl chloride groups.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the aromatic protons of the three iodobenzoyl chloride isomers in CDCl₃.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Iodobenzoyl Chloride Isomers in CDCl₃
IsomerH-2H-3H-4H-5H-6
2-Iodobenzoyl chloride -~7.51 (t)~7.25 (t)~8.05 (d)~8.08 (d)
This compound ~8.2 (s)-~8.0 (d)~7.3 (t)~7.9 (d)
4-Iodobenzoyl chloride ~7.8 (d)~7.9 (d)-~7.9 (d)~7.8 (d)

Note: The chemical shifts are approximate and can vary slightly based on concentration and spectrometer frequency. The multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet.

Key Distinguishing Features:

  • 2-Iodobenzoyl chloride: Shows a characteristic downfield doublet for the proton adjacent to the iodine (H-6) and another for the proton adjacent to the carbonyl group (H-3) is part of a multiplet.

  • This compound: Exhibits a unique singlet-like signal for the proton at the 2-position, which is situated between the two substituents.

  • 4-Iodobenzoyl chloride: Displays a more symmetrical pattern with two distinct doublets in the aromatic region.

Visualizing the Workflow

A typical workflow for the isomeric purity analysis of iodobenzoyl chloride derivatives involves a combination of chromatographic separation for quantification and spectroscopic analysis for confirmation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Derivatization (Optional) Derivatization (Optional) Sample->Derivatization (Optional) NMR NMR Sample->NMR Dissolve HPLC HPLC Derivatization (Optional)->HPLC Inject GC-MS GC-MS Derivatization (Optional)->GC-MS Inject Quantification Quantification HPLC->Quantification Identification Identification GC-MS->Identification NMR->Identification Purity Assessment Purity Assessment Quantification->Purity Assessment Identification->Purity Assessment

A typical experimental workflow for isomeric purity analysis.

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of iodobenzoyl chloride derivatives is crucial for ensuring the quality and consistency of pharmaceutical manufacturing processes. HPLC, with its high resolving power, is well-suited for routine quantification of isomers. GC-MS provides excellent sensitivity and structural confirmation, particularly for volatile impurities. ¹H NMR spectroscopy offers unambiguous structural elucidation and can be used as a primary method for purity assessment. For comprehensive analysis, a combination of these techniques is often employed to provide orthogonal data, leading to a more complete and reliable characterization of the isomeric profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for these critical intermediates.

References

Safety Operating Guide

Proper Disposal of 3-Iodobenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodobenzoyl chloride, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is critical to handle this compound with extreme care in a well-ventilated chemical fume hood.[1][2][3] This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][5] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[4][5][6]

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety goggles and a face shield are required.[1]

  • Hand Protection: Use impervious gloves.[1]

  • Skin and Body Protection: Wear impervious protective clothing and boots if necessary.[1]

Disposal Plan: Deactivation and Neutralization

Acyl halides like this compound are reactive and should be deactivated before being disposed of as hazardous waste. The recommended procedure is hydrolysis, which converts the reactive acyl chloride into the less hazardous 3-iodobenzoic acid.

Experimental Protocol for Deactivation:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation of Sodium Hydroxide (B78521) Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a 2.5 M aqueous solution of sodium hydroxide.

  • Initial Quenching: With continuous stirring, slowly and carefully add the this compound dropwise to the sodium hydroxide solution. The reaction is exothermic, so the addition should be slow to control the temperature.

  • Completion of Hydrolysis: After the addition is complete, continue stirring the mixture until a clear solution is obtained. This indicates that the hydrolysis is complete.

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the solution to a pH of approximately 7 using a dilute acid, such as hydrochloric or sulfuric acid.

  • Final Disposal: The resulting neutralized solution of 3-iodobenzoic acid sodium salt can now be collected in a properly labeled hazardous waste container for disposal by an approved waste disposal plant, in accordance with local and national regulations.[2][4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative and hazard information for this compound.

PropertyValueReference
Molecular Formula C7H4ClIO[5]
Molecular Weight 266.47 g/mol [5]
GHS Classification Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Corrosive to Metals, Category 1[4]
Signal Word Danger[4][5]
Hazard Statements H314: Causes severe skin burns and eye damage; May be corrosive to metals.[4][5]
UN Number UN 3261[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_deactivation Deactivation Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood start Start with This compound add_naoh Slowly add to 2.5M NaOH(aq) with stirring start->add_naoh Exothermic Reaction (Control Addition Rate) hydrolysis Stir until solution is clear (Hydrolysis Complete) add_naoh->hydrolysis cool Cool to Room Temperature hydrolysis->cool neutralize Neutralize to pH ~7 with dilute acid cool->neutralize product Result: Aqueous solution of Sodium 3-Iodobenzoate neutralize->product collect_waste Collect in a labeled hazardous waste container product->collect_waste approved_disposal Dispose via approved waste disposal facility collect_waste->approved_disposal

Caption: Workflow for the safe deactivation and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Iodobenzoyl chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.